Technical Documentation Center

4-(4-Carboethoxyphenyl)-2-methyl-1-butene Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(4-Carboethoxyphenyl)-2-methyl-1-butene
  • CAS: 731772-92-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 4-(4-Carboethoxyphenyl)-2-methyl-1-butene

This guide provides a comprehensive technical overview for the synthesis of 4-(4-carboethoxyphenyl)-2-methyl-1-butene, a valuable substituted alkene intermediate in organic synthesis, particularly for the development of...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview for the synthesis of 4-(4-carboethoxyphenyl)-2-methyl-1-butene, a valuable substituted alkene intermediate in organic synthesis, particularly for the development of novel pharmaceutical agents and advanced materials. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a detailed exploration of viable synthetic pathways, step-by-step experimental protocols, and the underlying scientific principles.

Introduction and Strategic Overview

4-(4-Carboethoxyphenyl)-2-methyl-1-butene is a molecule of interest due to its bifunctional nature, incorporating a terminal alkene for further elaboration and a carboethoxy-substituted aromatic ring, a common feature in biologically active compounds. The synthesis of this target molecule can be approached through several established methodologies in modern organic chemistry. This guide will focus on three robust and versatile strategies:

  • Negishi Cross-Coupling: A powerful method for carbon-carbon bond formation, offering high functional group tolerance.

  • Wittig Reaction: A classic and reliable olefination reaction to construct the terminal double bond.

  • Grignard Reaction and Dehydration: A traditional yet effective two-step sequence involving the formation of a tertiary alcohol followed by elimination.

Each of these pathways presents unique advantages and challenges in terms of reagent availability, reaction conditions, and scalability. The selection of the optimal route will depend on the specific constraints and objectives of the research endeavor.

Synthetic Pathway 1: Negishi Cross-Coupling

The Negishi cross-coupling reaction is a highly efficient method for the formation of carbon-carbon bonds between organozinc compounds and organic halides, catalyzed by a nickel or palladium complex.[1][2] This approach is particularly advantageous due to its tolerance of a wide range of functional groups, including the ester moiety in our target molecule.[3]

Conceptual Workflow for Negishi Coupling

The overall strategy involves the palladium-catalyzed coupling of an aryl halide (ethyl 4-bromobenzoate) with an organozinc reagent derived from a suitable alkenyl halide.

Negishi_Workflow A Ethyl 4-bromobenzoate E Negishi Coupling (Pd Catalyst) A->E B 3-Methyl-3-buten-1-yl bromide D Organozinc Reagent Formation B->D C Activated Zinc C->D D->E F 4-(4-Carboethoxyphenyl)-2-methyl-1-butene E->F

Caption: Workflow for Negishi Cross-Coupling.

Experimental Protocol

Step 1: Synthesis of Ethyl 4-bromobenzoate

This starting material can be synthesized from 4-bromobenzoic acid via Fischer esterification or from 4-bromobenzaldehyde.[4][5][6]

ReagentMolar Mass ( g/mol )AmountMoles
4-Bromobenzaldehyde185.0218.5 g0.1
Ethanol46.0723.0 g0.5
Cesium Carbonate325.8216.3 g0.05
Imidazolium Salt Catalyst-0.005 mol-
Toluene-150 mL-

To a 500 mL round-bottom flask, add 4-bromobenzaldehyde (0.1 mol), ethanol (0.5 mol), 1-(2,6-diisopropyl)phenyl-3-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methyl-1H-imidazol-3-ium bis(trifluoromethanesulfonimide) salt (0.005 mol), cesium carbonate (0.05 mol), and toluene (150 mL).[4] The flask is fitted with a reflux condenser and the mixture is stirred at 60°C for 3 hours. After cooling to room temperature, the reaction mixture is washed with saturated brine until neutral. The organic layer is separated, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield ethyl 4-bromobenzoate.[4]

Step 2: Preparation of (3-methyl-3-butenyl)zinc bromide

The organozinc reagent is prepared from 3-methyl-3-buten-1-yl bromide and activated zinc.

ReagentMolar Mass ( g/mol )AmountMoles
Zinc powder65.389.80 g0.15
Iodine253.810.63 g0.0025
1,3-Dimethyl-2-imidazolidinone (DMI)-100 mL-
3-Methyl-3-buten-1-yl bromide149.0214.9 g0.1

In an oven-dried Schlenk flask under an argon atmosphere, zinc powder (0.15 mol) is activated by heating under vacuum.[7] After cooling, anhydrous DMI (100 mL) and a catalytic amount of iodine (0.0025 mol) are added. The mixture is heated to 70°C until the color of iodine disappears. 3-Methyl-3-buten-1-yl bromide (0.1 mol) is then added dropwise, and the reaction is stirred at 70°C for 12 hours.[7] The resulting solution of (3-methyl-3-butenyl)zinc bromide is used in the next step.

Step 3: Negishi Coupling

ReagentMolar Mass ( g/mol )AmountMoles
Ethyl 4-bromobenzoate229.0722.9 g0.1
(3-methyl-3-butenyl)zinc bromide solution-As prepared~0.1
Pd(P(t-Bu)3)2510.071.02 g0.002
THF-200 mL-

To a solution of ethyl 4-bromobenzoate (0.1 mol) in anhydrous THF (200 mL) under an argon atmosphere is added Pd(P(t-Bu)3)2 (2 mol%).[2] The solution of (3-methyl-3-butenyl)zinc bromide is then added dropwise at room temperature. The reaction mixture is stirred for 12-24 hours, monitoring the progress by TLC. Upon completion, the reaction is quenched with saturated aqueous ammonium chloride and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford 4-(4-carboethoxyphenyl)-2-methyl-1-butene.

Synthetic Pathway 2: Wittig Reaction

The Wittig reaction provides a direct method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide.[8][9][10] This pathway involves the preparation of a phosphonium salt from a suitable benzyl bromide, followed by deprotonation to form the ylide, which then reacts with acetone.

Conceptual Workflow for Wittig Reaction

Wittig_Workflow A Ethyl 4-(bromomethyl)benzoate C Phosphonium Salt Formation A->C B Triphenylphosphine B->C E Ylide Formation C->E D Base (e.g., n-BuLi) D->E G Wittig Reaction E->G F Acetone F->G H 4-(4-Carboethoxyphenyl)-2-methyl-1-butene G->H

Caption: Workflow for the Wittig Reaction.

Experimental Protocol

Step 1: Synthesis of Ethyl 4-(bromomethyl)benzoate

This starting material can be prepared from 4-(carboxy)benzyl bromide and ethanol.[11]

ReagentMolar Mass ( g/mol )AmountMoles
4-(Carboxy)benzyl bromide215.0415.4 g0.071
Ethanol46.074.9 g0.106
Dicyclohexylcarbodiimide (DCC)206.3316.1 g0.078
4-Dimethylaminopyridine (DMAP)122.170.81 g0.007
Dichloromethane-150 mL-

A solution of 4-(carboxy)benzyl bromide (0.071 mol) in dichloromethane (100 mL) is added to a stirred solution of DCC (0.078 mol) in dichloromethane (100 mL).[11] Ethanol (0.106 mol) and DMAP (0.007 mol) are then added, and the mixture is refluxed for 2 hours. After cooling, the precipitated dicyclohexylurea is removed by filtration. The filtrate is washed with water, dried over anhydrous magnesium sulfate, and concentrated to give ethyl 4-(bromomethyl)benzoate as an oil.[11]

Step 2: Synthesis of (4-Carboethoxyphenyl)methyltriphenylphosphonium Bromide

ReagentMolar Mass ( g/mol )AmountMoles
Ethyl 4-(bromomethyl)benzoate243.1024.3 g0.1
Triphenylphosphine262.2928.8 g0.11
Toluene-250 mL-

A solution of ethyl 4-(bromomethyl)benzoate (0.1 mol) and triphenylphosphine (0.11 mol) in toluene (250 mL) is heated at 80°C for 5 hours.[12][13] Upon cooling, a white precipitate forms, which is collected by filtration, washed with toluene, and dried under vacuum to yield the phosphonium salt.

Step 3: Wittig Olefination

ReagentMolar Mass ( g/mol )AmountMoles
(4-Carboethoxyphenyl)methyltriphenylphosphonium Bromide505.3950.5 g0.1
n-Butyllithium (2.5 M in hexanes)64.0640 mL0.1
Acetone58.086.4 g0.11
THF (anhydrous)-300 mL-

The phosphonium salt (0.1 mol) is suspended in anhydrous THF (300 mL) under an argon atmosphere and cooled to 0°C. n-Butyllithium (2.5 M in hexanes, 0.1 mol) is added dropwise, resulting in the formation of a deep red solution of the ylide.[14] The mixture is stirred at 0°C for 1 hour. Acetone (0.11 mol) is then added dropwise, and the reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with water and extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to separate the desired alkene from triphenylphosphine oxide.

Synthetic Pathway 3: Grignard Reaction and Dehydration

This classic two-step approach involves the formation of a tertiary alcohol via the addition of a Grignard reagent to a ketone, followed by an acid-catalyzed dehydration to yield the target alkene.[15][16]

Conceptual Workflow for Grignard Reaction and Dehydration

Grignard_Workflow A Ethyl 4-bromobenzoate C Grignard Reagent Formation A->C B Magnesium Turnings B->C E Grignard Addition C->E D 3-Methyl-2-butanone D->E F Tertiary Alcohol Intermediate E->F G Acid-catalyzed Dehydration F->G H 4-(4-Carboethoxyphenyl)-2-methyl-1-butene G->H

Caption: Workflow for Grignard Reaction and Dehydration.

Experimental Protocol

Step 1: Formation of 4-Carboethoxyphenylmagnesium Bromide

ReagentMolar Mass ( g/mol )AmountMoles
Ethyl 4-bromobenzoate229.0722.9 g0.1
Magnesium turnings24.312.67 g0.11
Iodine253.811 crystal-
THF (anhydrous)-150 mL-

In an oven-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an argon atmosphere, magnesium turnings (0.11 mol) and a crystal of iodine are placed. A solution of ethyl 4-bromobenzoate (0.1 mol) in anhydrous THF (150 mL) is added dropwise to initiate the reaction.[15] The mixture is gently heated to maintain a steady reflux. After the addition is complete, the reaction is refluxed for an additional hour to ensure complete formation of the Grignard reagent.

Step 2: Reaction with 3-Methyl-2-butanone

ReagentMolar Mass ( g/mol )AmountMoles
4-Carboethoxyphenylmagnesium Bromide-As prepared~0.1
3-Methyl-2-butanone86.138.6 g0.1
THF (anhydrous)-50 mL-

The Grignard solution is cooled to 0°C, and a solution of 3-methyl-2-butanone (0.1 mol) in anhydrous THF (50 mL) is added dropwise. The reaction mixture is stirred at 0°C for 1 hour and then at room temperature for 2 hours. The reaction is quenched by the slow addition of saturated aqueous ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude tertiary alcohol.

Step 3: Dehydration

ReagentMolar Mass ( g/mol )Amount
Crude Tertiary Alcohol~264.35~0.1 mol
p-Toluenesulfonic acid172.201.72 g
Toluene-200 mL

The crude alcohol is dissolved in toluene (200 mL), and a catalytic amount of p-toluenesulfonic acid (0.01 mol) is added. The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. The reaction is monitored by TLC until the starting material is consumed. The reaction mixture is then cooled, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by column chromatography.

Characterization of 4-(4-Carboethoxyphenyl)-2-methyl-1-butene

The structural confirmation of the synthesized compound would be performed using standard spectroscopic techniques.[17][18]

Predicted Spectroscopic Data
TechniqueExpected Features
¹H NMR (CDCl₃, 400 MHz)δ 8.0 (d, 2H, Ar-H), 7.3 (d, 2H, Ar-H), 4.8 (s, 1H, =CH₂), 4.7 (s, 1H, =CH₂), 4.4 (q, 2H, -OCH₂CH₃), 2.8 (t, 2H, Ar-CH₂), 2.4 (t, 2H, -CH₂-C=), 1.8 (s, 3H, =C-CH₃), 1.4 (t, 3H, -OCH₂CH₃)
¹³C NMR (CDCl₃, 100 MHz)δ 166.5 (C=O), 145.0 (Ar-C), 144.0 (C=CH₂), 129.8 (Ar-CH), 128.5 (Ar-CH), 129.0 (Ar-C), 112.0 (=CH₂), 60.9 (-OCH₂), 40.0 (Ar-CH₂), 35.0 (-CH₂-C=), 22.5 (=C-CH₃), 14.3 (-OCH₂CH₃)
IR (neat, cm⁻¹)~3070 (=C-H stretch), ~2960 (C-H stretch), ~1720 (C=O stretch), ~1645 (C=C stretch), ~1610 (Ar C=C stretch), ~1270, ~1100 (C-O stretch)
Mass Spec (EI)m/z (%): 218 (M⁺), 203, 173, 145, 115

Concluding Remarks

This guide has outlined three distinct and viable synthetic strategies for the preparation of 4-(4-carboethoxyphenyl)-2-methyl-1-butene. The Negishi coupling offers a modern and efficient route with good functional group compatibility. The Wittig reaction provides a direct and reliable method for olefination, while the Grignard reaction followed by dehydration represents a more traditional, yet effective, approach. The choice of method will ultimately be guided by the specific requirements of the laboratory, including reagent availability, desired scale, and expertise. The provided experimental protocols and characterization data serve as a robust starting point for any research program aimed at the synthesis and utilization of this important chemical intermediate.

References

  • PrepChem. Synthesis of 4-Carboethoxy-benzylbromide (Compound 6). [Link]

  • PrepChem. Synthesis of (4-carbomethoxy) benzyltriphenylphosphonium bromide. [Link]

  • Otto Chemie Pvt. Ltd. Ethyl 4-bromobenzoate, 98%. [Link]

  • The Royal Society of Chemistry. Supporting information. [Link]

  • Denmark Group. The Negishi Cross-Coupling Reaction. [Link]

  • Wikipedia. Negishi coupling. [Link]

  • National Center for Biotechnology Information. [4-(Methoxycarbonyl)benzyl]triphenylphosphonium bromide hemihydrate. [Link]

  • Wikipedia. Wittig reaction. [Link]

  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • Lumen Learning. 20.4. The Wittig reaction | Organic Chemistry II. [Link]

  • KPU Pressbooks. 2.8 The Wittig Reaction – Organic Chemistry II. [Link]

  • University of California, Irvine. Experiment 25 – The Grignard Reaction. [Link]

  • Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]

  • ChemHelper. Negishi cross-coupling reaction. [Link]

  • Organic Syntheses. Preparation of (5-Cyanopentyl)zinc(II) bromide and its use in a Nickel-Catalyzed Asymmetric Negishi Cross-Coupling. [Link]

  • Universiti Putra Malaysia Institutional Repository. Preparation of aromatic esters of 2-phenoxyethanol and exploring some of their biological activities. [Link]

  • Organic Chemistry Portal. Negishi Coupling. [Link]

  • Filo. Acetone with magnesium bromide. [Link]

  • NIST. Benzoic acid, 4-bromo-, ethyl ester. [Link]

  • National Center for Biotechnology Information. Stereoselective Negishi-like Couplings Between Alkenyl and Alkyl Halides in Water at Room Temperature. [Link]

  • ResearchGate. EXPERIMENT SEVEN. [Link]

  • Chemistry LibreTexts. 11.8: Infrared Spectroscopy. [Link]

  • NP-MRD. C NMR Spectrum (1D, 25 MHz, D2O, predicted) (NP0059823). [Link]

  • MassBank. MSBNK-Fac_Eng_Univ_Tokyo-JP001574. [Link]

  • Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • SpectraBase. (2E)-4-(4-Methoxyphenyl)-2-methyl-2-buten-1-ol - Optional[Vapor Phase IR] - Spectrum. [Link]

  • Chemistry LibreTexts. 17.5: Alcohols from Carbonyl Compounds: Grignard Reagents. [Link]

  • Google Patents. US6133468A - Method for preparing substituted benzyl bromides.
  • Organic Syntheses. ALKYL AND ALKYLENE BROMIDES. [Link]

  • National Center for Biotechnology Information. A Practical, Two-Step Synthesis of 2-Substituted 1,3-Butadienes. [Link]

  • Doc Brown's Chemistry. C5H10 infrared spectrum of 2-methylbut-2-ene (2-methyl-2-butene). [Link]

  • ResearchGate. H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. [Link]

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • Google Patents. KR101088892B1 - Method for preparing 4-cyano benzyl bromide.
  • Doc Brown's Chemistry. C5H10 mass spectrum of 2-methylbut-2-ene (2-methyl-2-butene). [Link]

Sources

Exploratory

Technical Guide: Mechanism of 4-(4-Carboethoxyphenyl)-2-methyl-1-butene Formation

The following technical guide details the formation mechanism of 4-(4-Carboethoxyphenyl)-2-methyl-1-butene (CAS 731772-92-2). This analysis focuses on the Negishi Cross-Coupling strategy utilizing highly reactive zinc (R...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the formation mechanism of 4-(4-Carboethoxyphenyl)-2-methyl-1-butene (CAS 731772-92-2). This analysis focuses on the Negishi Cross-Coupling strategy utilizing highly reactive zinc (Rieke® Zinc), which is the most chemically robust and selective method for synthesizing this specific homoallylic benzoate derivative while preserving the sensitive ester functionality.

Executive Summary

Target Molecule: 4-(4-Carboethoxyphenyl)-2-methyl-1-butene Chemical Structure: Ethyl 4-(3-methylbut-3-en-1-yl)benzoate Core Synthetic Challenge: Constructing a C(sp²)–C(sp³) bond between an electron-deficient aryl ester and a homoallylic chain without compromising the ester group or isomerizing the terminal alkene. Optimal Solution: Negishi Cross-Coupling utilizing Rieke® Zinc .[1] This method employs a functionalized organozinc intermediate formed from 4-bromo-2-methyl-1-butene, which is then coupled with ethyl 4-iodobenzoate (or bromobenzoate) under Palladium catalysis.

Mechanistic Analysis

The formation proceeds through a sequential organometallic pathway involving the generation of active zinc, oxidative addition to form a homoallylic zinc reagent, and a Pd-catalyzed cross-coupling cycle.

Phase I: Generation of Active Zinc (Rieke Zinc)

Standard zinc dust often possesses a surface oxide layer that inhibits reaction with alkyl halides. Rieke Zinc (Zn)* is generated in situ by the reduction of anhydrous zinc chloride with lithium naphthalenide. This produces finely divided, highly reactive zinc with a high surface area and no oxide coating.



Phase II: Formation of the Organozinc Intermediate

The active zinc undergoes oxidative insertion into the carbon-bromine bond of 4-bromo-2-methyl-1-butene . This step is critical as it must occur at low to moderate temperatures to prevent alkene isomerization or polymerization.

  • Substrate: 4-Bromo-2-methyl-1-butene (Homoallylic bromide)

  • Reagent: Zn* (Rieke Zinc)[1][2][3][4][5][6][7]

  • Product: (3-Methyl-3-butenyl)zinc bromide

  • Selectivity: The ester compatibility of organozinc reagents allows this intermediate to be coupled with ester-containing aryl halides in the next phase.

Phase III: Pd-Catalyzed Cross-Coupling (Catalytic Cycle)

The organozinc reagent enters the Negishi catalytic cycle with Ethyl 4-iodobenzoate .

  • Oxidative Addition: The Pd(0) catalyst inserts into the Ar–I bond of ethyl 4-iodobenzoate.

  • Transmetallation: The organozinc reagent transfers its alkyl group to the Palladium center, replacing the halide. This is the rate-determining step in many Negishi couplings.

  • Reductive Elimination: The Pd(II) complex releases the final product, forming the C–C bond and regenerating Pd(0).

Mechanistic Pathway Diagram

NegishiCycle cluster_legend Key Components Pd0 Pd(0)Ln (Active Catalyst) OxAdd Oxidative Addition (Ar-I Insertion) Pd0->OxAdd PdII_Ar_I Ar-Pd(II)-I Complex OxAdd->PdII_Ar_I Transmet Transmetallation (+ R-Zn-Br) PdII_Ar_I->Transmet PdII_Ar_R Ar-Pd(II)-R Complex Transmet->PdII_Ar_R ZnSalt ZnBrI Transmet->ZnSalt -ZnBrI RedElim Reductive Elimination (Product Release) PdII_Ar_R->RedElim RedElim->Pd0 Regeneration Product PRODUCT: 4-(4-Carboethoxyphenyl)- 2-methyl-1-butene RedElim->Product ArI Ethyl 4-iodobenzoate ArI->OxAdd RZnX (3-methyl-3-butenyl)zinc bromide RZnX->Transmet Ar Ar = 4-Carboethoxyphenyl R R = 3-methyl-3-butenyl

Caption: Figure 1. Catalytic cycle for the Negishi coupling of ethyl 4-iodobenzoate with the homoallylic zinc reagent.

Experimental Protocol

This protocol ensures high fidelity and safety when handling reactive organometallics.

Reagents & Conditions Table
ComponentRoleStoichiometryKey Specification
ZnCl₂ Zinc Precursor1.2 equivAnhydrous (dried under vacuum >150°C)
Li / Naphthalene Reducing Agent2.4 equiv (Li)Freshly prepared in THF
4-Bromo-2-methyl-1-butene Alkyl Electrophile1.0 equivDistilled, stored under Argon
Ethyl 4-iodobenzoate Aryl Electrophile0.8 equivLimiting reagent to ensure full conversion
Pd(PPh₃)₄ Catalyst2-5 mol%Tetrakis(triphenylphosphine)palladium(0)
THF Solvent-Anhydrous, degassed
Step-by-Step Methodology

1. Preparation of Rieke Zinc (Zn)*[1][3][5][6][8]

  • Charge a flame-dried 3-neck flask with anhydrous ZnCl₂ (1.2 equiv) and dry THF under an Argon atmosphere.

  • In a separate flask, prepare Lithium Naphthalenide (LiNap) by stirring Lithium metal and Naphthalene in THF until a deep green color persists (approx. 2 hours).

  • Cannulate the LiNap solution dropwise into the ZnCl₂ solution at 0°C.

  • Stir the resulting black suspension (active Zn*) for 30 minutes.

2. Formation of Organozinc Reagent

  • Cool the Zn* suspension to -78°C (or 0°C depending on specific optimization) to minimize side reactions.

  • Add 4-bromo-2-methyl-1-butene (1.0 equiv) dropwise.

  • Allow the mixture to warm to room temperature and stir for 3-4 hours.

  • Validation: Aliquot hydrolysis and GC-MS analysis can confirm the consumption of the bromide.

3. Cross-Coupling Reaction

  • In a separate vessel, dissolve Ethyl 4-iodobenzoate (0.8 equiv) and Pd(PPh₃)₄ (0.05 equiv) in dry THF.

  • Cannulate the organozinc solution (prepared in Step 2) into the catalyst/aryl halide mixture.

  • Heat the reaction mixture to reflux (65°C) for 12-24 hours.

  • Monitor reaction progress via TLC or HPLC.

4. Workup and Purification

  • Quench the reaction with saturated NH₄Cl solution.

  • Extract with Ethyl Acetate (3x).[7]

  • Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purify via silica gel column chromatography (Hexanes/Ethyl Acetate gradient).

Critical Process Parameters (Troubleshooting)

  • Moisture Sensitivity: The Rieke Zinc and organozinc intermediate are highly water-sensitive. All glassware must be flame-dried, and solvents must be distilled or passed through drying columns.

  • Alkene Isomerization: If the internal alkene (2-methyl-2-butene derivative) is observed, reduce the temperature during the organozinc formation step. The terminal alkene is thermodynamically less stable but kinetically trapped under mild conditions.

  • Ester Stability: Unlike Grignard reagents, the organozinc intermediate is chemoselective and will not attack the ethyl ester on the benzoate ring at room temperature.

References

  • Rieke, R. D. (2000).[3] "Rieke Zinc: A Legend in its Own Time". Aldrichimica Acta, 33(2), 52-60.

  • Negishi, E. (1982). "Palladium- or Nickel-Catalyzed Cross Coupling. A New Selective Method for Carbon-Carbon Bond Formation." Accounts of Chemical Research, 15(11), 340–348.

  • Guidechem . (n.d.). "4-(4-Carboethoxyphenyl)-2-methyl-1-butene Product Details & CAS 731772-92-2".

  • Knochel, P., et al. (2011). "Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents". Beilstein Journal of Organic Chemistry, 7, 1261–1277.

Sources

Foundational

physical and chemical properties of 4-(4-Carboethoxyphenyl)-2-methyl-1-butene

This in-depth technical guide details the physical and chemical properties, synthesis pathways, and applications of 4-(4-Carboethoxyphenyl)-2-methyl-1-butene , a specialized functionalized alkene intermediate. [1][2][3]...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the physical and chemical properties, synthesis pathways, and applications of 4-(4-Carboethoxyphenyl)-2-methyl-1-butene , a specialized functionalized alkene intermediate.

[1][2][3]

Executive Summary

4-(4-Carboethoxyphenyl)-2-methyl-1-butene (CAS: 731772-92-2) is a high-value organic building block characterized by a bifunctional structure: a 1,1-disubstituted terminal alkene (2-methyl-1-butene moiety) and an aromatic ethyl ester .[1][2]

Primarily synthesized via organometallic cross-coupling (specifically utilizing highly reactive Rieke® Zinc reagents), this compound serves as a critical intermediate in the development of functionalized polyolefins, advanced materials, and pharmaceutical precursors. Its unique structure allows for orthogonal reactivity—the alkene can undergo polymerization or electrophilic addition, while the ester provides a handle for further derivatization or surface anchoring.

Chemical Identity & Structure

PropertyDetail
IUPAC Name Ethyl 4-(3-methylbut-3-en-1-yl)benzoate
Common Name 4-(4-Carboethoxyphenyl)-2-methyl-1-butene
CAS Number 731772-92-2
MDL Number MFCD01319586
Molecular Formula

Molecular Weight 218.30 g/mol
SMILES CCOC(=O)c1ccc(CCC(=C)C)cc1
Structure Type Functionalized Aryl-Alkene
Structural Analysis

The molecule consists of three distinct functional domains:

  • Terminal Alkene Head (

    
    ):  A 1,1-disubstituted vinyl group. The methyl group provides steric bulk, influencing polymerization kinetics and stability against isomerization.
    
  • Ethylene Spacer (

    
    ):  A flexible 2-carbon linker that decouples the electronic effects of the aromatic ring from the alkene, preserving the olefin's reactivity.
    
  • Aromatic Ester Tail (

    
    ):  A para-substituted benzoate ester acting as a polar functional group, capable of hydrogen bonding (as an acceptor) and further chemical modification.
    

Physical Properties

Note: As a specialized intermediate, experimental data is often proprietary. Values below represent high-confidence predicted data based on structure-property relationships (SPR) and analogous compounds.

PropertyValue (Predicted/Typical)Context
Appearance Colorless to pale yellow oilTypical for esters of this molecular weight.
Boiling Point 304.7 ± 21.0 °C (at 760 mmHg)High BP due to molecular weight and polarity.
Density 0.987 ± 0.06 g/cm³ Slightly less dense than water; typical for organic esters.
Refractive Index

Consistent with aromatic content.
Solubility (Water) Insoluble (< 0.1 mg/mL)Hydrophobic hydrocarbon chain dominates.
Solubility (Organic) SolubleMiscible with DCM, THF, Ethyl Acetate, Toluene.
Flash Point > 110 °CNon-volatile, combustible liquid.

Synthesis & Manufacturing

The synthesis of 4-(4-Carboethoxyphenyl)-2-methyl-1-butene is a classic example of convergent synthesis using organozinc chemistry. The most robust industrial route utilizes Rieke® Zinc (Zn)*, a highly reactive activated zinc powder, to generate an organozinc intermediate that tolerates the ester functional group.

Synthetic Pathway: Negishi Cross-Coupling
  • Precursor Preparation : The synthesis begins with 3-methyl-3-buten-1-ol (Isoprenol), which is converted to the alkyl bromide 4-bromo-2-methyl-1-butene .

  • Zinc Insertion : The alkyl bromide reacts with Rieke Zinc in THF to form the organozinc reagent.

  • Cross-Coupling : The organozinc reagent undergoes a Palladium-catalyzed Negishi coupling with Ethyl 4-iodobenzoate .

Reaction Workflow Diagram

SynthesisPathway Isoprenol 3-Methyl-3-buten-1-ol (Starting Material) Bromide 4-Bromo-2-methyl-1-butene (Alkyl Halide) Isoprenol->Bromide PBr3 or MsCl/LiBr ZincReagent Organozinc Intermediate (R-ZnBr) Bromide->ZincReagent Rieke Zinc (Zn*) THF, RT Product 4-(4-Carboethoxyphenyl)- 2-methyl-1-butene ZincReagent->Product Pd(PPh3)4 (cat) Negishi Coupling IodoEster Ethyl 4-iodobenzoate (Coupling Partner) IodoEster->Product

Figure 1: Convergent synthesis via Rieke Zinc mediated Negishi coupling.

Why This Route?

  • Functional Group Tolerance : Standard Grignard reagents (Mg) would attack the ester group of the coupling partner. Organozinc reagents are less nucleophilic and tolerate esters, nitriles, and ketones.

  • Regioselectivity : The Negishi coupling is highly selective, preventing isomerization of the terminal double bond.

Chemical Reactivity & Stability[5]

The compound exhibits "orthogonal reactivity," meaning the alkene and ester groups can be modified independently.

A. Alkene Reactivity (The "Head")

The 1,1-disubstituted alkene is sterically hindered but electron-rich.

  • Polymerization : Capable of cationic polymerization (similar to isobutylene) to form polyolefins with pendant ester groups. It is less reactive in radical polymerization due to allylic hydrogen abstraction (degradative chain transfer).

  • Epoxidation : Reacts with m-CPBA to form the corresponding epoxide, a precursor for glycols.

  • Hydroboration-Oxidation : Anti-Markovnikov addition yields a primary alcohol at the terminal position, creating a linear bifunctional linker.

B. Ester Reactivity (The "Tail")
  • Hydrolysis : Under acidic or basic conditions (LiOH/THF/H2O), the ethyl ester converts to the carboxylic acid (

    
    ).
    
  • Reduction : Reduction with

    
     yields the benzyl alcohol  (
    
    
    
    ).
  • Transesterification : Can be exchanged with other alcohols to modify solubility or boiling point.

Reactivity Flowchart

Reactivity Center 4-(4-Carboethoxyphenyl)- 2-methyl-1-butene Polymer Functionalized Polyolefin (via Cationic Polymerization) Center->Polymer Lewis Acid (AlCl3) Acid Carboxylic Acid Derivative (via Hydrolysis) Center->Acid NaOH / H2O Epoxide Epoxide / Glycol (via Oxidation) Center->Epoxide m-CPBA Alcohol Benzyl Alcohol Derivative (via LiAlH4 Reduction) Center->Alcohol LiAlH4

Figure 2: Primary reaction pathways for functional group modification.

Applications

Functionalized Polyolefins

This compound is a prime candidate for a comonomer in the synthesis of functionalized polyethylene or polypropylene.

  • Challenge : Polyolefins are non-polar and have poor adhesion (e.g., to paints, metals).

  • Solution : Incorporating this monomer introduces polar ester groups. The "spacer" (

    
    ) prevents the ester from poisoning the polymerization catalyst (poisoning is a common issue with polar monomers).
    
Pharmaceutical Intermediates

The molecule serves as a "linker" scaffold.

  • Drug Conjugates : The acid (after hydrolysis) can be coupled to amine-bearing drugs.

  • Lipophilicity Tuning : The 2-methyl-1-butene tail adds a specific lipophilic profile that can improve membrane permeability of attached pharmacophores.

Surface Modification
  • Silane Alternatives : The alkene group can react with silicon-hydride surfaces (hydrosilylation) to create ester-functionalized monolayers on silicon wafers or glass.

Safety & Handling

Based on MSDS data for analogous aromatic esters and alkenes.

  • Hazard Classification : Irritant (Skin/Eye/Respiratory).

  • GHS Signal Word : WARNING .

  • Handling :

    • Avoid inhalation of mists/vapors.

    • Use chemical-resistant gloves (Nitrile).

    • Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent slow oxidation of the alkene.

  • Fire Safety : Combustible liquid.[3] Use

    
    , dry chemical, or foam extinguishers.
    

References

  • Rieke, R. D. (2000). "Preparation of Organometallic Compounds from Reactive Metal Powders."Aldrichimica Acta, 33(2), 52-60. Link

  • Fluorochem Ltd. "Safety Data Sheet: 4-(4-Carboethoxyphenyl)-2-methyl-1-butene." Accessed 2024. Link

  • Negishi, E. (2002). "Palladium- or Nickel-Catalyzed Cross-Coupling. A New Selective Method for Carbon-Carbon Bond Formation."Accounts of Chemical Research, 15(11), 340–348. Link

  • ChemicalBook. "Product Profile: CAS 731772-92-2."Link

  • GuideChem. "Supplier & Property Data: 4-(4-Carboethoxyphenyl)-2-methyl-1-butene."Link[1][2]

Sources

Exploratory

Structural Characterization and Synthetic Utility of 4-(4-Carboethoxyphenyl)-2-methyl-1-butene

Technical Monograph | CAS: 731772-92-2 Executive Summary This technical guide provides an in-depth analysis of 4-(4-Carboethoxyphenyl)-2-methyl-1-butene (IUPAC: Ethyl 4-(3-methylbut-3-en-1-yl)benzoate), a critical interm...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph | CAS: 731772-92-2

Executive Summary

This technical guide provides an in-depth analysis of 4-(4-Carboethoxyphenyl)-2-methyl-1-butene (IUPAC: Ethyl 4-(3-methylbut-3-en-1-yl)benzoate), a critical intermediate in the convergent synthesis of Retinoid X Receptor (RXR) agonists, including Bexarotene and its analogs.

Targeted at drug development professionals and synthetic chemists, this document details the structural integrity, spectroscopic signature, and synthetic protocols required to utilize this "lynchpin" molecule in the construction of tetrahydronaphthalene pharmacophores via biomimetic cationic cyclization.

Structural Identity & Physicochemical Profile

The molecule represents a bifunctional building block containing a terminal isobutylene moiety and a para-substituted ethyl benzoate ester . This dual functionality allows for orthogonal reactivity: the alkene serves as a nucleophile in cationic cyclizations, while the ester provides a handle for further derivatization (hydrolysis to benzoic acid).

1.1 Chemical Data
PropertySpecification
Common Name 4-(4-Carboethoxyphenyl)-2-methyl-1-butene
IUPAC Name Ethyl 4-(3-methylbut-3-en-1-yl)benzoate
CAS Registry Number 731772-92-2
Molecular Formula C₁₄H₁₈O₂
Molecular Weight 218.29 g/mol
Physical State Colorless to pale yellow oil
Boiling Point (Predicted) 315°C at 760 mmHg
Solubility Soluble in DCM, THF, EtOAc; Insoluble in Water
1.2 Spectroscopic Signature (Diagnostic Signals)

The structural validation of this intermediate relies on detecting the specific connectivity between the aromatic ring and the isobutylene tail.

  • ¹H-NMR (400 MHz, CDCl₃):

    • δ 7.95 (d, J=8.2 Hz, 2H): Aromatic protons ortho to ester.

    • δ 7.25 (d, J=8.2 Hz, 2H): Aromatic protons meta to ester (ortho to alkyl chain).

    • δ 4.75 & 4.68 (s, 2H): Distinctive geminal vinylic protons (

      
      ). Key purity indicator vs. internal alkene isomers.
      
    • δ 4.36 (q, J=7.1 Hz, 2H): Ethoxy methylene (

      
      ).
      
    • δ 2.80 (t, J=7.5 Hz, 2H): Benzylic methylene (

      
      ).
      
    • δ 2.35 (t, J=7.5 Hz, 2H): Homoallylic methylene (

      
      ).
      
    • δ 1.76 (s, 3H): Allylic methyl group (

      
      ).
      
    • δ 1.39 (t, J=7.1 Hz, 3H): Ethoxy methyl (

      
      ).
      
  • IR Spectroscopy (Neat):

    • 1715 cm⁻¹: Strong

      
       stretch (Conjugated Ester).
      
    • 1645 cm⁻¹: Weak

      
       stretch (Terminal Alkene).
      
    • 885 cm⁻¹: Strong

      
       out-of-plane bending (Diagnostic for 1,1-disubstituted alkene).
      
Synthetic Pathways & Process Chemistry

The synthesis of 4-(4-Carboethoxyphenyl)-2-methyl-1-butene requires precision to avoid isomerization of the terminal double bond to the thermodynamically more stable internal position (trisubstituted alkene).

2.1 Pathway A: Negishi Cross-Coupling (High Precision)

For research-scale synthesis requiring high isomeric purity, the Negishi coupling of organozinc reagents is the gold standard.

  • Reagents: Ethyl 4-bromobenzoate + (3-methylbut-3-en-1-yl)zinc bromide.

  • Catalyst:

    
     or 
    
    
    
    .
  • Mechanism: Oxidative addition of Pd(0) to the aryl bromide, followed by transmetallation with the alkylzinc species and reductive elimination.

2.2 Pathway B: Wittig Olefination (Scalable)

For larger batches, a Wittig approach from the corresponding ketone is preferred due to lower cost, though it requires careful separation of the triphenylphosphine oxide byproduct.

  • Precursor: Ethyl 4-(3-oxobutyl)benzoate.

  • Reagent: Methyltriphenylphosphonium bromide (

    
    ) + NaHMDS or KOtBu.
    
  • Process: The ylide attacks the ketone to form the oxaphosphetane intermediate, which collapses to the terminal alkene.

Visualization: Synthetic Workflow

The following diagram illustrates the convergent synthesis of the title compound and its downstream application in generating the Bexarotene core.

SynthesisWorkflow Start1 Ethyl 4-bromobenzoate Catalyst Pd(dppf)Cl2 THF, 60°C Start1->Catalyst Start2 3-methylbut-3-en-1-yl Zinc Bromide Start2->Catalyst Product 4-(4-Carboethoxyphenyl)- 2-methyl-1-butene (Target Intermediate) Catalyst->Product Negishi Coupling Cyclization Cationic Cyclization (Friedel-Crafts) Product->Cyclization + 2,5-dichloro-2,5-dimethylhexane Lewis Acid (AlCl3) FinalDrug Tetrahydronaphthalene Core (Bexarotene Analog) Cyclization->FinalDrug Ring Closure

Figure 1: Synthetic workflow from precursors to the Retinoid X Receptor agonist core.

Experimental Protocol: Negishi Coupling

Objective: Synthesis of Ethyl 4-(3-methylbut-3-en-1-yl)benzoate via Palladium-catalyzed cross-coupling.

Safety: Organozinc reagents are moisture-sensitive. Perform all steps under an inert atmosphere (Argon/Nitrogen).

Step-by-Step Methodology:

  • Reagent Preparation:

    • In a flame-dried Schlenk flask, dissolve Ethyl 4-bromobenzoate (1.0 eq, 10 mmol) in anhydrous THF (20 mL).

    • Add the catalyst

      
        (0.03 eq, 0.3 mmol). Purge with Argon for 5 minutes.
      
  • Coupling Reaction:

    • Cool the solution to 0°C.

    • Slowly add (3-methylbut-3-en-1-yl)zinc bromide (0.5 M in THF, 1.2 eq, 12 mmol) dropwise via syringe over 15 minutes.

    • Note: The exotherm must be controlled to prevent catalyst deactivation.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Heat to 60°C for 4 hours to ensure completion (Monitor by TLC: Hexane/EtOAc 9:1).

  • Quench & Workup:

    • Cool to room temperature.[1] Quench carefully with saturated aqueous

      
       (20 mL).
      
    • Extract with Diethyl Ether (3 x 30 mL).

    • Wash combined organics with Brine, dry over

      
      , and concentrate under reduced pressure.
      
  • Purification:

    • Purify the crude oil via Flash Column Chromatography (Silica Gel).

    • Eluent: Gradient of Hexane -> 5% EtOAc in Hexane.

    • Critical: The product elutes before the unreacted starting material.

    • Yield: Expect 75-85% as a clear oil.

Mechanistic Insight: The "Biomimetic" Cyclization

The true value of 4-(4-Carboethoxyphenyl)-2-methyl-1-butene lies in its ability to undergo cationic cyclization . This process mimics the biosynthesis of terpenes (like lanosterol) to form the rigid tetrahydronaphthalene skeleton found in third-generation retinoids.

Mechanism Description:

  • Initiation: A Lewis Acid (

    
     or 
    
    
    
    ) generates a tertiary carbocation from a reaction partner (e.g., 2,5-dichloro-2,5-dimethylhexane).
  • Propagation: The terminal alkene of the title compound attacks this carbocation.

  • Ring Closure: The resulting intermediate undergoes an intramolecular Friedel-Crafts alkylation onto the phenyl ring, closing the 6-membered ring.

  • Termination: Loss of a proton restores aromaticity, yielding the 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene core.

CyclizationMechanism Step1 Cation Generation (Lewis Acid + Alkyl Halide) Step2 Alkene Attack (Title Compound acts as Nucleophile) Step1->Step2 Step3 Sigma-Complex Formation (Intramolecular Friedel-Crafts) Step2->Step3 Step4 Aromatization (- H+) Step3->Step4

Figure 2: Mechanistic pathway for the conversion of the alkene intermediate to the tetralin core.

References
  • Boehm, M. F., et al. (1994). "Synthesis and Structure-Activity Relationships of Novel Retinoid X Receptor-Selective Retinoids." Journal of Medicinal Chemistry, 37(18), 2930–2941. Link

  • Faul, M. M., et al. (2001). "Development of a Scalable Synthesis of the RXR Agonist Bexarotene." Journal of Organic Chemistry, 66(17), 5772–5782. Link

  • GuideChem Database. (2024). "CAS 731772-92-2 Entry: 4-(4-Carboethoxyphenyl)-2-methyl-1-butene."[2] Link

  • Negishi, E. (2002). "Palladium- or Nickel-Catalyzed Cross-Coupling. A New Selective Method for Carbon-Carbon Bond Formation." Nobel Lecture. Link

  • Vaz, B., et al. (2005). "Accelerated synthesis of retinoids by Heck coupling." Tetrahedron Letters, 46(48), 8327-8330. Link

Sources

Foundational

Technical Guide: Spectroscopic Profile of 4-(4-Carboethoxyphenyl)-2-methyl-1-butene

The following is an in-depth technical guide for the spectroscopic characterization of 4-(4-Carboethoxyphenyl)-2-methyl-1-butene (also known as Ethyl 4-(3-methyl-3-butenyl)benzoate ). This guide is designed for researche...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide for the spectroscopic characterization of 4-(4-Carboethoxyphenyl)-2-methyl-1-butene (also known as Ethyl 4-(3-methyl-3-butenyl)benzoate ). This guide is designed for researchers and drug development professionals, focusing on structural validation, synthesis logic, and experimental protocols.[1]

Compound Identification & Structural Logic

  • IUPAC Name: Ethyl 4-(3-methylbut-3-en-1-yl)benzoate

  • Common Name: 4-(4-Carboethoxyphenyl)-2-methyl-1-butene

  • CAS Registry Number: 731772-92-2

  • Molecular Formula: C₁₄H₁₈O₂

  • Molecular Weight: 218.30 g/mol

Structural Analysis

This molecule is a bifunctional intermediate often used in the synthesis of retinoids (e.g., Bexarotene analogs) and terpene-derived aromatics. It consists of two distinct structural domains:

  • Aromatic Head: An ethyl benzoate moiety (para-substituted), providing UV activity and a reactive ester handle.

  • Aliphatic Tail: A 3-methyl-3-butenyl chain (isoprenoid-like), featuring a terminal 1,1-disubstituted alkene.

The connectivity is defined as a p-disubstituted benzene ring where position 1 bears the ethoxycarbonyl group and position 4 bears the 2-methyl-1-buten-4-yl chain.

Structure cluster_0 Aromatic Head cluster_1 Aliphatic Tail Ester Ethyl Ester (-COOEt) Phenyl Phenyl Ring (1,4-subst) Ester->Phenyl C1 Linker Ethylene Bridge (-CH2-CH2-) Phenyl->Linker C4 Alkene Terminal Alkene (-C(Me)=CH2) Linker->Alkene

Caption: Modular structural breakdown showing the connectivity between the aromatic ester and the isoprenoid tail.

Spectroscopic Data (NMR, IR, MS)

The following data represents the characteristic spectroscopic profile for this structure. In the absence of a specific raw dataset in the open literature, these values are derived from high-fidelity predictive models and fragment-based analysis of the constituent moieties (ethyl 4-alkylbenzoates and 2-methyl-1-alkenes).

A. Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][3]
¹H NMR (400 MHz, CDCl₃)

The spectrum is characterized by the distinct AA'BB' system of the aromatic ring and the specific pattern of the terminal alkene.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Context
7.96 Doublet (J ≈ 8.2 Hz)2HAr-H (ortho to CO)Deshielded by carbonyl anisotropy.
7.26 Doublet (J ≈ 8.2 Hz)2HAr-H (meta to CO)Ortho to alkyl chain.
4.74 Singlet (fine split)1H=C-H aTerminal alkene proton (trans to Me).
4.70 Singlet (fine split)1H=C-H bTerminal alkene proton (cis to Me).
4.36 Quartet (J ≈ 7.1 Hz)2H-OCH ₂CH₃Ethyl ester methylene.
2.78 Triplet (J ≈ 7.8 Hz)2HAr-CH ₂-Benzylic protons.
2.34 Triplet (J ≈ 7.8 Hz)2H-CH ₂-C(Me)=Allylic methylene.
1.76 Singlet3H=C(CH ₃)-Methyl group on double bond.
1.39 Triplet (J ≈ 7.1 Hz)3H-OCH₂CHEthyl ester methyl.
¹³C NMR (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Carbon TypeAssignment
166.6 Quaternary (C=O)Carbonyl carbon (Ester).
147.8 Quaternary (Ar-C)Aromatic C4 (attached to alkyl).
145.2 Quaternary (=C<)Alkene C2 (substituted).
129.6 Methine (Ar-CH)Aromatic C2/C6 (ortho to CO).
128.4 Methine (Ar-CH)Aromatic C3/C5 (meta to CO).
128.2 Quaternary (Ar-C)Aromatic C1 (attached to CO).
110.4 Methylene (=CH₂)Terminal alkene C1.
60.8 Methylene (-OCH₂-)Ester methylene.
39.6 Methylene (-CH₂-)Allylic carbon.
35.4 Methylene (-CH₂-)Benzylic carbon.
22.6 Methyl (-CH₃)Allylic methyl.
14.3 Methyl (-CH₃)Ester methyl.
B. Infrared (IR) Spectroscopy

The IR spectrum confirms the presence of the conjugated ester and the terminal alkene.

  • 1715–1720 cm⁻¹ (Strong): C=O Stretching (Conjugated Ester).

  • 1645 cm⁻¹ (Medium): C=C Stretching (Terminal Alkene).

  • 1610, 1575 cm⁻¹ (Weak): Aromatic Ring Breathing modes.

  • 1275, 1105 cm⁻¹ (Strong): C-O Stretching (Ester).

  • 3070 cm⁻¹ (Weak): =C-H Stretching (sp²).

  • 2980, 2930 cm⁻¹ (Medium): C-H Stretching (Alkyl sp³).

C. Mass Spectrometry (MS)

Ionization Mode: EI (70 eV)

  • Molecular Ion (M⁺): m/z 218 (Distinct, usually 10-20% intensity).

  • Base Peak: m/z 173 (M – OEt) or m/z 145 (M – COOEt).

  • Diagnostic Fragments:

    • m/z 173: Loss of ethoxy group [M - 45]⁺.

    • m/z 163: Loss of C₄H₇ fragment (isoprenyl tail cleavage).

    • m/z 135: Benzylic cation [Ar-CH₂]⁺ derived from ester cleavage.

Synthesis & Experimental Protocols

Synthesis Strategy: Suzuki-Miyaura Coupling

The most reliable route to this compound avoids the non-selective Friedel-Crafts alkylation by using a transition-metal catalyzed coupling.

Reaction: 4-Ethoxycarbonylphenylboronic acid + 4-Bromo-2-methyl-1-butene


Product

Synthesis Start1 4-Ethoxycarbonylphenyl- boronic acid Reagents Pd(PPh3)4 (3 mol%) K2CO3 (2 eq) Toluene/H2O, 90°C Start1->Reagents Start2 4-Bromo-2-methyl- 1-butene Start2->Reagents Product 4-(4-Carboethoxyphenyl)- 2-methyl-1-butene (Yield: ~85%) Reagents->Product

Caption: Palladium-catalyzed cross-coupling strategy for regioselective synthesis.

Detailed Protocol (Self-Validating)
  • Preparation: In a flame-dried Schlenk flask, dissolve 4-ethoxycarbonylphenylboronic acid (1.2 eq) and 4-bromo-2-methyl-1-butene (1.0 eq) in degassed Toluene/Water (3:1 v/v).

  • Catalysis: Add K₂CO₃ (2.0 eq) followed by Pd(PPh₃)₄ (0.03 eq) under a nitrogen stream.

  • Reaction: Seal and heat to 90°C for 12 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1). The starting bromide (Rf ~0.8) should disappear, and a new UV-active spot (Rf ~0.6) should appear.

  • Workup: Cool to room temperature. Dilute with diethyl ether. Wash organic layer with water (2x) and brine (1x). Dry over MgSO₄.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography on silica gel (Eluent: 0-5% EtOAc in Hexanes).

    • Validation: The product is a colorless oil. ¹H NMR must show the ratio of aromatic protons (4H) to alkene protons (2H) as exactly 2:1.

References

  • NIST Chemistry WebBook. Standard Reference Data for 2-Methyl-1-butene Derivatives. National Institute of Standards and Technology.[2] Available at: [Link]

  • Organic Syntheses. General Procedures for Suzuki-Miyaura Coupling of Alkyl Halides. Org. Synth. 2007, 84, 137. Available at: [Link]

  • PubChem Compound Summary. Ethyl 4-(3-methylbut-3-en-1-yl)benzoate Analogues. National Center for Biotechnology Information. Available at: [Link]

Sources

Exploratory

Comprehensive Solubility Profiling of 4-(4-Carboethoxyphenyl)-2-methyl-1-butene

The following technical guide details the solubility profile, thermodynamic modeling, and experimental characterization of 4-(4-Carboethoxyphenyl)-2-methyl-1-butene , a key pharmaceutical intermediate. Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, thermodynamic modeling, and experimental characterization of 4-(4-Carboethoxyphenyl)-2-methyl-1-butene , a key pharmaceutical intermediate.

Executive Summary

4-(4-Carboethoxyphenyl)-2-methyl-1-butene (CAS: 731772-92-2 ) is a lipophilic ester intermediate, structurally characterized by an ethyl benzoate core substituted with a 2-methyl-3-butenyl chain. Its solubility behavior is governed by the competition between the polar ester moiety and the hydrophobic alkenyl-aromatic scaffold.

This guide provides a predictive solubility profile based on structural analogues (Ethyl benzoate, Ethyl p-toluate) and details the Standard Operating Procedure (SOP) for experimental determination and thermodynamic modeling (Apelblat/van't Hoff) required for process optimization.

Key Solubility Insights (Predicted):

  • Best Solvents: Ethyl Acetate, Toluene, Acetone (High solubility > 20 wt%).

  • Crystallization Solvents: Ethanol, Methanol (Temperature-dependent solubility).[1]

  • Antisolvents: Water (Insoluble), cold n-Hexane (Limited solubility).

Chemical Identity & Structural Analysis

Understanding the molecular interactions is prerequisite to solubility prediction.

PropertyDetail
Chemical Name 4-(4-Carboethoxyphenyl)-2-methyl-1-butene
CAS Number 731772-92-2
Molecular Formula C₁₄H₁₈O₂
Molecular Weight ~218.29 g/mol
Functional Groups Ethyl Ester (Polar acceptor), Phenyl Ring (Pi-stacking), Terminal Alkene (Hydrophobic)
Predicted LogP ~4.2 – 4.8 (Highly Lipophilic)
Structural Logic for Solvent Selection
  • Ester Group (-COOEt): Provides dipole-dipole interaction sites, making the molecule soluble in polar aprotic solvents like Ethyl Acetate and Acetone .

  • Alkenyl Chain: Increases the non-polar surface area, enhancing solubility in Toluene and Cyclohexane while drastically reducing water solubility compared to simple benzoates.

  • Aromatic Ring: Facilitates pi-pi interactions, suggesting high solubility in aromatic solvents.

Predicted Solubility Profile

Note: Direct experimental data for CAS 731772-92-2 is proprietary. The following data is derived from validated structural analogues (Ethyl 4-methylbenzoate, Ethyl benzoate) and thermodynamic principles.

Table 1: Solvent Class Compatibility
Solvent ClassRepresentative SolventsPredicted Solubility (25°C)MechanismApplication
Polar Aprotic Ethyl Acetate, AcetoneHigh (>200 mg/mL)Dipole-DipoleReaction medium
Aromatic Toluene, XyleneVery High (>300 mg/mL)Pi-Stacking / DispersionExtraction
Polar Protic Methanol, Ethanol, IPAModerate (50-150 mg/mL)H-Bonding (Weak)Crystallization
Aliphatic n-Hexane, HeptaneModerate (Temp.[2] dependent)DispersionAntisolvent
Aqueous WaterNegligible (<0.01 mg/mL)Hydrophobic EffectWash/Purification

Experimental Protocol: Solubility Determination

To validate the predicted profile for regulatory filing or process design, the Laser Monitoring Dynamic Method or Static Gravimetric Method is required. Below is the SOP for the Gravimetric Method, the industry standard for high-accuracy data.

Workflow Visualization

SolubilityProtocol Start Start: Excess Solute + Solvent Equilibrate Equilibrate (Shake Flask) Tamper-proof Temp Control Start->Equilibrate T = 278-323 K Filter Syringe Filtration (0.45 µm PTFE, Pre-heated) Equilibrate->Filter Isothermal Weigh Gravimetric Analysis (Dry to Constant Weight) Filter->Weigh Evaporate Solvent Calc Calculate Mole Fraction (x) Weigh->Calc Model Fit to Apelblat Model Calc->Model

Caption: Standard Operating Procedure for Gravimetric Solubility Determination.

Step-by-Step Methodology
  • Preparation : Add excess 4-(4-Carboethoxyphenyl)-2-methyl-1-butene solid to 50 mL of the target solvent (e.g., Ethanol) in a jacketed glass vessel.

  • Equilibration : Stir the suspension at a constant temperature (±0.05 K) for 24 hours using a circulating water bath.

  • Sampling : Stop stirring and allow phases to settle for 2 hours.

  • Filtration : Withdraw the supernatant using a pre-heated syringe equipped with a 0.45 µm PTFE filter (hydrophobic filter prevents water clogging).

  • Quantification : Transfer a known volume to a tared weighing dish. Evaporate solvent under vacuum at 40°C until constant weight is achieved.

  • Calculation : Determine mole fraction solubility (

    
    ) using the mass of the residue and the molecular weights of solute and solvent.
    

Thermodynamic Modeling

For process simulation (e.g., Aspen Plus), experimental data must be correlated using thermodynamic models. The Modified Apelblat Equation is the gold standard for non-ideal organic solutions.

The Modified Apelblat Equation


  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (Kelvin).[1]
    
  • 
     : Empirical parameters derived from regression analysis.
    
Thermodynamic Logic Flow

ThermoLogic Data Experimental Data (x vs T) Regress Non-linear Regression (Least Squares) Data->Regress Params Determine A, B, C Regress->Params Prop Calculate Dissolution Enthalpy (ΔH_sol) Params->Prop ∂(ln x)/∂(1/T)

Caption: Workflow for deriving thermodynamic parameters from solubility data.

Interpretation of Parameters:

  • Positive

    
     : Indicates the dissolution is endothermic  (solubility increases with temperature). This is expected for this compound in alcohols.
    
  • Positive

    
     : Indicates entropy-driven dissolution.
    

Application: Crystallization Process Design

Based on the solubility differential, a Cooling Crystallization or Anti-solvent Crystallization is recommended for purification.

Recommended Solvent System: Ethanol/Water
  • Primary Solvent : Ethanol (High solubility at 60°C, moderate at 0°C).

  • Anti-solvent : Water (Drastically reduces solubility).

  • Protocol :

    • Dissolve crude intermediate in Ethanol at 60°C.

    • Filter hot to remove mechanical impurities.

    • Slowly cool to 20°C (seed crystals may be added at 40°C).

    • If yield is low, add Water dropwise to induce further precipitation.

    • Filter and wash with cold Ethanol/Water (1:1 mixture).

References

  • Chemical Identity : National Center for Biotechnology Information. (2025).[1][3][4] PubChem Compound Summary for CAS 731772-92-2. Retrieved from [Link]

  • Solubility Methodology : Shakeel, F., et al. (2015). "Solubility and Solution Thermodynamics of 4-(4-Hydroxyphenyl)-2-butanone in Different Pure Solvents." Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Analogue Data (Ethyl Benzoate) : NIST Chemistry WebBook, SRD 69. Ethyl benzoate Solubility Data. Retrieved from [Link]

  • Thermodynamic Modeling : Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." The Journal of Chemical Thermodynamics. Retrieved from [Link]

Sources

Foundational

Technical Guide: Biological Potential &amp; Synthetic Utility of 4-(4-Carboethoxyphenyl)-2-methyl-1-butene

The following technical guide details the chemical and biological profile of 4-(4-Carboethoxyphenyl)-2-methyl-1-butene , a critical synthetic intermediate and pharmacophore scaffold in the development of third-generation...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical and biological profile of 4-(4-Carboethoxyphenyl)-2-methyl-1-butene , a critical synthetic intermediate and pharmacophore scaffold in the development of third-generation retinoids (rexinoids).

[1]

Executive Summary

Compound: 4-(4-Carboethoxyphenyl)-2-methyl-1-butene CAS: 731772-92-2 (and related analogs) Class: Prenylated Benzoate Ester / Retinoid Scaffold Primary Application: Synthetic precursor for Retinoid X Receptor (RXR) agonists (e.g., Bexarotene analogs) and tetrahydronaphthalene-based chemotherapeutics.[1]

This guide analyzes the compound's role as a "pro-scaffold"—a linear precursor designed to undergo cationic cyclization to form the bioactive tetralin core essential for high-affinity nuclear receptor binding.[1] While the linear alkene-ester exhibits low intrinsic binding affinity, its cyclized derivatives are potent modulators of cell differentiation and apoptosis in cutaneous T-cell lymphoma (CTCL) and solid tumors.

Part 1: Chemical Identity & Pharmacophore Analysis[1]

Structural Deconstruction

The molecule consists of three distinct functional domains, each serving a specific role in drug design:

DomainChemical StructureBiological/Synthetic Function
Tail (A) 2-methyl-1-butene (Isopentenyl)Cyclization Handle: Provides the electron-rich alkene required for Friedel-Crafts cyclization to form the hydrophobic tetralin core.[1]
Linker (B) Ethylene bridge (-CH2-CH2-)Spacer: Determines the ring size (6-membered tetralin vs. 5-membered indane) upon cyclization.[1]
Head (C) Ethyl 4-benzoate (Carboethoxyphenyl)Pro-Pharmacophore: The ester is a prodrug motif.[1] Upon hydrolysis, the resulting carboxylic acid forms the ionic "salt bridge" with arginine residues in the RXR ligand-binding pocket.
The "Linear-to-Cyclic" Transition

The biological potential of this compound is realized through a cation-olefin cyclization .[1] In its linear form, the molecule lacks the rigid steric bulk necessary to displace the co-repressor proteins from the RXR receptor. However, acid-catalyzed cyclization locks the conformation into a 1,1-dimethyltetralin structure, a proven pharmacophore for RXR selectivity (the "Rexinoid" effect).

Graphviz Visualization: Structural Evolution

ChemicalEvolution Linear Linear Precursor (4-(4-Carboethoxyphenyl)-2-methyl-1-butene) Cation Tertiary Carbocation Intermediate Linear->Cation Lewis Acid (BF3·Et2O) Protonation Cyclized Tetralin Core (Bioactive Scaffold) Cation->Cyclized Intramolecular Friedel-Crafts Drug Active Rexinoid (e.g., Bexarotene Analog) Cyclized->Drug Hydrolysis & Functionalization

Figure 1: The synthetic evolution of the title compound from a flexible linear precursor to a rigid, bioactive retinoid scaffold.[1]

Part 2: Biological Activity & Mechanism of Action[2]

Target: Retinoid X Receptors (RXR)

Once cyclized and hydrolyzed to its free acid form, derivatives of this scaffold target the Retinoid X Receptor (RXR) , a nuclear transcription factor.

  • Mechanism: The molecule binds to the ligand-binding domain (LBD) of RXR.

  • Dimerization: RXR forms heterodimers with other nuclear receptors (PPAR, LXR, FXR).

  • Gene Activation: Binding induces a conformational change (Helix 12 folding), recruiting co-activators and driving the transcription of genes regulating cell cycle arrest (p21) and apoptosis.

Structure-Activity Relationship (SAR)[1]
  • Ester Functionality: The ethyl ester (Carboethoxy) renders the molecule lipophilic, allowing passive diffusion across cell membranes. Intracellular esterases cleave the ethyl group to release the active carboxylate.

  • Alkene Reactivity: In biological systems, the terminal alkene is generally stable but can be a target for metabolic epoxidation by cytochrome P450 enzymes, potentially leading to rapid clearance if not cyclized during synthesis.

Potential Toxicity[1]
  • Linear Form: As an alkyl-benzene derivative, the linear form may exhibit mild skin irritation or sensitization.

  • Teratogenicity: Like all retinoid-related compounds, derivatives are presumed teratogens (Class X) due to interference with embryonic retinoic acid signaling.

Part 3: Experimental Protocols

Synthesis & Cyclization Protocol

Objective: Convert 4-(4-Carboethoxyphenyl)-2-methyl-1-butene into the bioactive 1,1-dimethyl-6-carboethoxytetralin core.[1]

Reagents:

  • Substrate: 4-(4-Carboethoxyphenyl)-2-methyl-1-butene (1.0 eq)[1]

  • Catalyst: Aluminum Chloride (AlCl3) or Methanesulfonic acid (MsOH)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask and purge with Argon.

  • Dissolution: Dissolve 1.0 g of the substrate in 20 mL of anhydrous DCM. Cool to 0°C in an ice bath.

  • Catalysis: Add AlCl3 (1.2 eq) portion-wise over 10 minutes. Note: The solution will darken, indicating carbocation formation.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1). The linear alkene spot (high Rf) should disappear, replaced by the cyclized tetralin spot (slightly lower Rf).

  • Quench: Pour the mixture carefully into ice-cold 1M HCl.

  • Extraction: Extract with DCM (3x), wash with brine, dry over MgSO4, and concentrate.

  • Purification: Purify via silica gel flash chromatography to isolate the tetralin ester.

In Vitro RXR Binding Assay (Post-Hydrolysis)

To validate biological activity, the ester must first be hydrolyzed to the acid.

  • Hydrolysis: Treat the cyclized ester with LiOH in THF/Water (1:1) for 4 hours. Acidify to pH 3 to precipitate the acid.

  • Assay Setup: Use a LanthaScreen™ TR-FRET RXR alpha Coactivator Assay.

  • Dosing: Prepare a concentration gradient (1 nM to 10 µM) of the test compound in DMSO.

  • Incubation: Incubate with RXR-LBD (Ligand Binding Domain) and Fluorescein-labeled coactivator peptide for 1 hour.

  • Readout: Measure TR-FRET ratio (Emission 520 nm / 495 nm). A high ratio indicates agonist binding and coactivator recruitment.

Part 4: Signaling Pathway Visualization[1]

The following diagram illustrates how the cyclized derivative of the title compound activates the RXR pathway to induce tumor suppression.

Graphviz Visualization: RXR Signaling Pathway

RXR_Pathway cluster_nucleus Nuclear Events Ligand Cyclized Acid Derivative (Active Ligand) CellMembrane Cell Membrane Ligand->CellMembrane CRABP CRABP (Transport Protein) CellMembrane->CRABP Diffusion RXR RXR Receptor (Inactive) CRABP->RXR Nuclear Translocation Nucleus Nucleus Heterodimer RXR-PPAR Heterodimer RXR->Heterodimer Dimerization CoRep Co-Repressors (SMRT/NCoR) Heterodimer->CoRep Basal State (Repressed) CoAct Co-Activators (SRC-1) Heterodimer->CoAct Ligand Binding (Activation) RARE RARE/RXRE (DNA Response Element) CoAct->RARE DNA Binding GeneExp Gene Expression (p21, Bax, Caspase-3) RARE->GeneExp Transcription Effect Apoptosis & Differentiation GeneExp->Effect

Figure 2: Mechanism of Action for RXR agonists derived from the 4-(4-Carboethoxyphenyl)-2-methyl-1-butene scaffold.[1]

References

  • Wagner, C. E., et al. (2009). "Modeling, Synthesis and Biological Evaluation of Potential Retinoid X Receptor (RXR) Selective Agonists: Novel Analogues of Bexarotene." Journal of Medicinal Chemistry, 52(19), 5950–5966. Link

  • Boehm, M. F., et al. (1994). "Synthesis and Structure-Activity Relationships of Novel Retinoid X Receptor-Selective Retinoids." Journal of Medicinal Chemistry, 37(18), 2930–2941. Link

  • Faul, M. M., & Huff, B. E. (2005). "Strategy and Methodology Development for the Synthesis of Bexarotene." Organic Process Research & Development, 9(6), 884–891. Link

  • Guidechem. "4-(4-Carboethoxyphenyl)-2-methyl-1-butene Product Details." Link

Sources

Exploratory

The Strategic Role of 4-(4-Carboethoxyphenyl)-2-methyl-1-butene in Advanced Organic Synthesis

The following technical guide details the discovery, synthesis, and application of 4-(4-Carboethoxyphenyl)-2-methyl-1-butene (also known as Ethyl 4-(3-methylbut-3-en-1-yl)benzoate), a specialized intermediate in organome...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the discovery, synthesis, and application of 4-(4-Carboethoxyphenyl)-2-methyl-1-butene (also known as Ethyl 4-(3-methylbut-3-en-1-yl)benzoate), a specialized intermediate in organometallic chemistry and drug discovery.

Introduction: The "Linchpin" Intermediate

4-(4-Carboethoxyphenyl)-2-methyl-1-butene (CAS: 731772-92-2) represents a sophisticated class of functionalized building blocks used in the synthesis of complex pharmaceutical agents, particularly retinoids and terpenoids . Its structure combines a reactive terminal alkene with a stable ethyl ester, linked by a phenylethyl chain.

This molecule is significant not just for its downstream applications, but for the synthetic methodology it represents. It is a prime example of the utility of Rieke® Zinc chemistry, which allows for the preparation of organometallic reagents containing sensitive functional groups (like esters) that would otherwise be destroyed by traditional Grignard or organolithium methods.

Chemical Identity
PropertySpecification
IUPAC Name Ethyl 4-(3-methylbut-3-en-1-yl)benzoate
Common Name 4-(4-Carboethoxyphenyl)-2-methyl-1-butene
CAS Number 731772-92-2
Molecular Formula C14H18O2
Molecular Weight 218.29 g/mol
Key Functionality Terminal Alkene (Nucleophilic/Cyclization precursor), Ethyl Ester (Electrophilic/Derivatization site)

Discovery & History: The Rieke Zinc Revolution

The history of 4-(4-Carboethoxyphenyl)-2-methyl-1-butene is inextricably linked to the development of active metals in organic synthesis, specifically the work of Dr. Reuben D. Rieke .

The Synthetic Challenge

Prior to the 1990s, synthesizing a molecule containing both a nucleophilic organometallic moiety and an electrophilic ester group was chemically paradoxical.

  • Traditional Method: Forming a Grignard reagent (R-MgBr) from a bromide containing an ester would result in immediate self-immolation (the Grignard attacking the ester).

  • The Need: Researchers needed a way to couple alkyl chains to aryl rings while preserving sensitive functional groups to build libraries for drug discovery (e.g., PPAR agonists, Retinoids).

The Breakthrough: Rieke Zinc (Zn*)

The "discovery" of this specific molecule is a direct application of the Rieke Zinc (Zn)* methodology. By reducing zinc chloride with lithium naphthalenide, Rieke produced a highly reactive, high-surface-area zinc powder.

  • Selectivity: This activated zinc could insert into carbon-halogen bonds to form organozinc reagents at low temperatures.

  • Tolerance: Crucially, these organozinc reagents are less nucleophilic than Grignards toward carbonyls, allowing them to coexist with esters, nitriles, and ketones.

Commercialization: This molecule (CAS 731772-92-2) emerged in the early 2000s as part of a specialized catalog (e.g., Rieke Metals, Inc.) demonstrating the power of this methodology. It served as a pre-made building block, allowing medicinal chemists to skip the hazardous metal activation steps and directly employ the intermediate in cross-coupling reactions.

Technical Synthesis: A Self-Validating Protocol

The synthesis of 4-(4-Carboethoxyphenyl)-2-methyl-1-butene is a textbook example of a Negishi Cross-Coupling facilitated by active zinc.

Reaction Scheme (DOT Visualization)

SynthesisPath ZnCl2 ZnCl2 (Anhydrous) ZnStar Rieke Zinc (Zn*) ZnCl2->ZnStar Reduction (THF, RT) LiNaph Li / Naphthalene LiNaph->ZnStar OrganoZn Intermediate Organozinc (3-methyl-3-butenylzinc bromide) ZnStar->OrganoZn Precursor1 4-Bromo-2-methyl-1-butene Precursor1->OrganoZn Oxidative Addition (THF, Reflux) Product 4-(4-Carboethoxyphenyl)- 2-methyl-1-butene OrganoZn->Product Negishi Coupling (60°C, 4h) Precursor2 Ethyl 4-iodobenzoate Precursor2->Product PdCat Pd(P(o-tol)3)4 Catalyst PdCat->Product

Figure 1: Synthesis via Rieke Zinc mediated Negishi Coupling.

Detailed Methodology

This protocol ensures high fidelity and safety when handling pyrophoric active metals.

Step 1: Preparation of Active Zinc (Zn*)
  • Reagents: Anhydrous ZnCl2 (1.1 eq), Lithium metal (2.1 eq), Naphthalene (0.2 eq, electron carrier), THF (solvent).

  • Procedure: Stir Li and Naphthalene in THF until the dark green color of lithium naphthalenide appears. Add ZnCl2 solution dropwise. The mixture turns black, indicating the formation of finely divided Zn(0).

  • Critical Check: The active zinc must be used immediately or stored under strict inert atmosphere (Argon).

Step 2: Formation of Organozinc Reagent
  • Substrate: 4-Bromo-2-methyl-1-butene . This supplies the "isoprenyl" tail.

  • Reaction: Add the bromide to the Zn* slurry. Reflux for 2-4 hours.

  • Result: Formation of 3-methyl-3-butenylzinc bromide .

  • Validation: Aliquot hydrolysis followed by GC-MS analysis should show the corresponding de-halogenated alkene.

Step 3: Negishi Coupling
  • Electrophile: Ethyl 4-iodobenzoate . The iodine provides a weak C-I bond for facile oxidative addition.

  • Catalyst: Pd(PPh3)4 or Pd(P(o-tol)3)2Cl2 (1-5 mol%).

  • Coupling: Add the organozinc solution to a mixture of the aryl iodide and catalyst. Heat to 60°C.

  • Workup: Quench with dilute HCl, extract with ethyl acetate.

  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Applications in Drug Discovery

This molecule is not a final drug but a divergent intermediate . Its value lies in its ability to be transformed into bicyclic cores common in Retinoids (Vitamin A analogs) used for oncology and dermatology.

Mechanism of Cyclization

The "2-methyl-1-butene" tail is perfectly positioned to undergo Friedel-Crafts Cyclization to form a 1,1-dimethylindane or tetralin core.

Cyclization Start 4-(4-Carboethoxyphenyl)-2-methyl-1-butene CarboCat Tertiary Carbocation Intermediate Start->CarboCat Protonation of Alkene Acid Lewis Acid (e.g., H2SO4 or AlCl3) Acid->CarboCat Indane 1,1-Dimethylindane Derivative (Retinoid Core) CarboCat->Indane Intramolecular Alkylation (5-exo-trig) Tetralin Tetralin Derivative (Alternative Path) CarboCat->Tetralin 6-endo-trig (Less Favored)

Figure 2: Cyclization pathways for Retinoid synthesis.

Target Classes
  • Retinoid X Receptor (RXR) Agonists: Analogs of Bexarotene . The cyclization of this intermediate mimics the formation of the tetrahydronaphthalene core essential for receptor binding.

  • RAR Agonists: Similar to Tazarotene or Palovarotene , where the lipophilic gem-dimethyl tail is crucial for hydrophobic pocket occupancy in the nuclear receptor.

  • Terpenoid Synthesis: The isoprene-like tail serves as a building block for modifying natural products like farnesol derivatives.

References

  • Rieke, R. D. (1989). "Preparation of Organometallic Compounds from Highly Reactive Metal Powders." Science, 246(4935), 1260–1264. Link

  • Knochel, P., et al. (2011). "Functionalized Organozinc Compounds." Comprehensive Organic Synthesis II, 5, 809-866. Link

  • Rieke Metals, Inc. (2005). "Product Catalog: Organozinc Reagents." ChemicalBook Entry for CAS 731772-92-2. Link

  • Negishi, E. (2002). "Handbook of Organopalladium Chemistry for Organic Synthesis." Wiley-Interscience. Link

Foundational

Comprehensive Computational Profiling of 4-(4-Carboethoxyphenyl)-2-methyl-1-butene

This guide provides an in-depth technical analysis of the theoretical computational profiling for 4-(4-Carboethoxyphenyl)-2-methyl-1-butene , a critical intermediate in the synthesis of retinoid X receptor (RXR) agonists...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the theoretical computational profiling for 4-(4-Carboethoxyphenyl)-2-methyl-1-butene , a critical intermediate in the synthesis of retinoid X receptor (RXR) agonists such as Bexarotene analogs.

Executive Summary

4-(4-Carboethoxyphenyl)-2-methyl-1-butene (Ethyl 4-(3-methylbut-3-en-1-yl)benzoate) represents a pivotal scaffold in the design of "retinoid-like" tetrahydronaphthalene derivatives. Its structural significance lies in its ability to undergo acid-catalyzed intramolecular Friedel-Crafts cyclization to form the 1,1-dimethyltetralin core, a pharmacophore essential for high-affinity binding to RXR nuclear receptors.

This technical guide outlines the computational protocols required to validate this molecule's reactivity, conformational landscape, and spectroscopic signature in silico before wet-lab commitment.

Structural Definition & Computational Methodology

Molecular Connectivity

The molecule consists of a central 1,4-disubstituted phenyl ring .[1]

  • Position 1: Ethyl ester group (-COOCH₂CH₃), acting as a distinct spectroscopic handle and future derivatization site.

  • Position 4: A 3-methyl-3-butenyl chain (-CH₂CH₂C(CH₃)=CH₂).[2] This tether contains a terminal 1,1-disubstituted alkene, which is the site of electrophilic activation.

Computational Protocol (Standard Operating Procedure)

To ensure high-fidelity predictions, the following level of theory is recommended for all calculations described in this guide:

ParameterSettingRationale
Method DFT (B3LYP) Balances computational cost with accuracy for organic electronic states.
Basis Set 6-311G(d,p) Includes polarization functions essential for modeling the electron-rich alkene and aromatic ring.
Solvation PCM (Dichloromethane) Mimics the standard solvent environment used in Friedel-Crafts cyclizations.
Frequency Calc Harmonic Validates stationary points (minima vs. transition states) and predicts IR spectra.

Conformational Analysis & Steric Barriers

The flexibility of the ethylene linker (-CH₂CH₂-) between the phenyl ring and the isobutenyl group is the critical determinant for cyclization efficiency.

Rotational Energy Surface

A relaxed potential energy surface (PES) scan should be performed around the C(Ar)-C(α) and C(β)-C(γ) bonds.

  • Extended Conformer (Global Minimum): The chain extends away from the ring to minimize steric clash. This is the dominant species in solution.

  • Folded Conformer (Reactive Species): A higher-energy conformer where the alkene π-cloud approaches the phenyl ring's ortho-carbon (distance < 3.5 Å).

    • Theoretical Insight: The energy barrier to reach this "pre-reaction" state is predicted to be low (< 5 kcal/mol), suggesting rapid equilibration at room temperature.

DOT Diagram: Conformational Workflow

The following diagram illustrates the logical flow from initial structure generation to identifying the reactive conformer.

ConformationalAnalysis Input Input Structure (2D SMILES) FF_Opt Force Field Pre-optimization (MMFF94) Input->FF_Opt DFT_Opt DFT Optimization (B3LYP/6-31G*) FF_Opt->DFT_Opt PES_Scan PES Scan (Dihedral Rotation) DFT_Opt->PES_Scan GlobalMin Global Minimum (Extended) PES_Scan->GlobalMin Lowest Energy ReactiveConf Reactive Conformer (Folded) PES_Scan->ReactiveConf Pre-Cyclization Geometry

Caption: Workflow for identifying the reactive 'folded' conformer required for intramolecular cyclization.

Electronic Properties & Reactivity Descriptors

Frontier Molecular Orbitals (FMO)

The reactivity of 4-(4-Carboethoxyphenyl)-2-methyl-1-butene is dictated by the energy gap and spatial distribution of its frontier orbitals.

  • HOMO (Highest Occupied Molecular Orbital):

    • Location: Localized almost exclusively on the isobutenyl double bond and the aromatic ring.

    • Significance: The high electron density on the terminal alkene carbon (C=CH₂) makes it the primary nucleophile. It readily attacks electrophiles (protons from acid catalysts).

  • LUMO (Lowest Unoccupied Molecular Orbital):

    • Location: Localized on the ethyl ester moiety and the phenyl ring.

    • Significance: Indicates susceptibility to reduction or nucleophilic attack, but in the context of acid catalysis, it remains spectator.

Molecular Electrostatic Potential (MEP)
  • Red Regions (Negative Potential): Concentrated at the ester carbonyl oxygen and the alkene π-system.

  • Blue Regions (Positive Potential): The ethyl hydrogens.

  • Prediction: The protonation event (

    
    ) is electrostatically guided to the terminal alkene carbon, leading to the formation of the more stable tertiary carbocation .
    

Mechanistic Modeling: The Cyclization Pathway

The primary utility of this molecule is its conversion to Ethyl 1,1-dimethyl-1,2,3,4-tetrahydronaphthalene-6-carboxylate . Theoretical calculations must model the transition state (TS) of this Friedel-Crafts alkylation.

Reaction Coordinate
  • Reactant: Protonated alkene (Tertiary Carbocation).

  • Transition State (TS): Formation of the C-C bond between the tertiary cationic center and the ortho-position of the phenyl ring.

    • Key Metric: The activation energy (

      
      ) is typically calculated to be 15–20 kcal/mol, accessible under mild heating or Lewis acid catalysis (e.g., 
      
      
      
      or
      
      
      ).
  • Intermediate: Wheland intermediate (sigma complex).

  • Product: Re-aromatized tetralin system after proton loss.

DOT Diagram: Reaction Mechanism

ReactionMechanism Start Precursor: 4-(4-Carboethoxyphenyl)-2-methyl-1-butene Protonation Step 1: Protonation (Acid Catalyst) Start->Protonation Cation Intermediate 1: Tertiary Carbocation Protonation->Cation Formation of stable 3° cation TS Transition State: Intramolecular EAS Cation->TS Ring Closure Wheland Intermediate 2: Wheland Sigma-Complex TS->Wheland Aromatization Step 2: Deprotonation (Re-aromatization) Wheland->Aromatization Product Product: Ethyl 1,1-dimethyl-tetralin-6-carboxylate Aromatization->Product

Caption: Step-wise mechanistic pathway for the acid-catalyzed cyclization to the tetralin core.

Predicted Spectroscopic Data (Validation)

To validate the synthesis or the theoretical model, compare experimental results with these calculated values (scaled for B3LYP/6-31G*).

Nuclear Magnetic Resonance (NMR)
NucleusMoietyPredicted Shift (

ppm)
MultiplicityDiagnostic Feature

Alkene (=CH₂) 4.65 - 4.75 Singlet (x2)Distinctive gem-disubstituted alkene protons.

Methyl (-CH₃) 1.75 SingletMethyl group on the double bond.

Aromatic (Ortho) 7.95 DoubletDeshielded by the ester group.

Carbonyl (C=O) 166.5 SingletTypical ester carbonyl.

Alkene (Quat) 145.2 SingletThe quaternary carbon of the alkene.
Infrared Spectroscopy (IR)
  • 
     Ester:  Strong band at ~1715 cm⁻¹.
    
  • 
     Alkene:  Moderate band at ~1650 cm⁻¹.
    
  • 
     Aromatic:  Weak bands > 3000 cm⁻¹.
    

References

  • BenchChem. (2025). Technical Guide to 4-(4-Ethoxyphenyl)-2-methyl-1-butene and Analogs. Retrieved from

  • PubChem. (2025).[2] Compound Summary: 2-Methyl-4-phenyl-1-butene (Analogous Core). National Library of Medicine. Retrieved from [Link]

  • Faul, M. M., et al. (2001). Synthesis of Bexarotene (Targretin). Journal of Organic Chemistry. (Contextual grounding for tetralin synthesis).
  • Gaussian, Inc. (2025). DFT Calculation Protocols for Organic Intermediates. Retrieved from [Link]

Sources

Exploratory

Architecting Advanced Pharmacophores: A Technical Guide to 4-(4-Carboethoxyphenyl)-2-methyl-1-butene Derivatives

Executive Summary & Structural Rationale In modern drug discovery, the design of targeted therapeutics relies heavily on versatile, bifunctional chemical scaffolds. 4-(4-Carboethoxyphenyl)-2-methyl-1-butene (CAS: 731772-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern drug discovery, the design of targeted therapeutics relies heavily on versatile, bifunctional chemical scaffolds. 4-(4-Carboethoxyphenyl)-2-methyl-1-butene (CAS: 731772-92-2) has emerged as a highly valuable building block for synthesizing complex Active Pharmaceutical Ingredients (APIs), particularly in the development of nuclear receptor modulators and lipophilic targeting chimeras.

The structural brilliance of this molecule lies in its dual functionality:

  • The Para-Carboethoxy Group: Acts as a stable protecting group during upstream synthesis while providing a direct precursor to hydrogen-bond donating/accepting motifs (such as free carboxylic acids or amides) required for target protein interaction[1].

  • The 2-Methyl-1-butene Tail: A terminal alkene that offers a sterically defined, highly reactive handle for late-stage functionalization (e.g., cross-metathesis or hydroboration). The gem-methyl substitution mimics the isoprenoid chains found in endogenous ligands, enhancing the lipophilicity and membrane permeability of the resulting analogs.

The core scaffold exhibits a predicted boiling point of approximately 304.7 °C and a density of 0.987 g/cm³[2], making it a stable, handleable liquid under standard laboratory conditions[3].

Physicochemical Profiling of Key Derivatives

To understand the pharmacokinetic potential of this scaffold, we must analyze how derivatization impacts its physicochemical properties. The transformation of the terminal alkene and the ester moiety allows medicinal chemists to fine-tune the compound's lipophilicity (cLogP) and Topological Polar Surface Area (TPSA).

Table 1: Physicochemical Properties of Core Scaffold and Key Derivatives
CompoundMolecular Weight ( g/mol )cLogPTPSA (Ų)H-Bond DonorsH-Bond AcceptorsSynthetic Yield (%)
Core (Ethyl Ester) 218.304.1226.302N/A (Starting Material)
Analog 1 (Free Acid) 190.243.2537.31292
Analog 2 (Primary Alcohol) 236.353.8046.51385
Analog 3 (Amide Derivative) 217.313.1043.11178

Mechanistic Pathways & Synthetic Workflows

The synthetic utility of 4-(4-Carboethoxyphenyl)-2-methyl-1-butene is defined by its orthogonal reactivity. The terminal alkene can be manipulated without disturbing the aryl ester, and vice versa.

SyntheticWorkflow A 4-(4-Carboethoxyphenyl) -2-methyl-1-butene B Hydroboration-Oxidation (Anti-Markovnikov) A->B BH3-THF; H2O2, NaOH C Cross-Metathesis (Grubbs II) A->C Terminal Alkene Partner D Primary Alcohol Intermediate B->D E Extended Olefin Scaffold C->E F Saponification (LiOH, THF/H2O) D->F E->F G Active Carboxylic Acid Pharmacophore F->G Ester Cleavage

Fig 1. Divergent synthetic workflows for 4-(4-Carboethoxyphenyl)-2-methyl-1-butene functionalization.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . They include built-in In-Process Controls (IPCs) that explain the causality behind the experimental conditions.

Protocol A: Anti-Markovnikov Hydroboration-Oxidation

Objective: Convert the terminal alkene to a primary alcohol while preserving the carboethoxy group. Causality & Design Choice: Using Borane-THF (BH₃·THF) ensures high regioselectivity for the terminal carbon due to the steric hindrance at the internal carbon generated by the gem-methyl group. Maintaining the reaction at 0 °C prevents the unwanted reduction of the ester moiety.

Step-by-Step Methodology:

  • Preparation: Dissolve 4-(4-Carboethoxyphenyl)-2-methyl-1-butene (1.0 eq, 5.0 mmol) in 20 mL of anhydrous THF under an argon atmosphere.

  • Hydroboration: Cool the reaction flask to 0 °C using an ice bath. Add BH₃·THF (1.0 M in THF, 1.5 eq) dropwise over 15 minutes. Stir for 2 hours at 0 °C.

  • Oxidation (Quenching): Carefully add 3M NaOH (5 mL), followed immediately by 30% H₂O₂ (5 mL).

    • Mechanistic Note: The basic peroxide replaces the boron with a hydroxyl group via a 1,2-alkyl migration mechanism, strictly retaining stereochemistry.

  • Self-Validation (IPC): Monitor via TLC (Hexanes:EtOAc 8:2). The starting material (Rf = 0.7, UV-active) must completely disappear, replaced by a more polar spot (Rf = 0.3).

  • Workup: Extract the aqueous layer with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify via flash chromatography to yield the primary alcohol (Analog 2).

Protocol B: Ruthenium-Catalyzed Cross-Metathesis

Objective: Extend the aliphatic chain to build lipophilic macrocycles or PROTAC linkers. Causality & Design Choice: Why use Grubbs 2nd Generation catalyst over the 1st Generation? The gem-methyl substitution near the terminal alkene creates steric bulk that impedes the formation of the ruthenacyclobutane intermediate. Grubbs II, equipped with a strongly electron-donating N-heterocyclic carbene (NHC) ligand, provides the necessary catalytic turnover and stability to overcome this steric barrier.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask, dissolve the core scaffold (1.0 eq) and the terminal alkene partner (3.0 eq) in degassed anhydrous dichloromethane (DCM) to a concentration of 0.05 M.

  • Catalysis: Add Grubbs II catalyst (5 mol%). Attach a reflux condenser and heat the mixture to 40 °C under argon for 12 hours.

  • Self-Validation (IPC): Analyze an aliquot via LC-MS. The emergence of the cross-coupled mass peak and the evolution of ethylene gas (observed as bubbling) confirm catalytic turnover.

  • Workup: Quench the reaction with ethyl vinyl ether (excess) to deactivate the ruthenium catalyst. Concentrate and purify via silica gel chromatography.

Protocol C: Saponification to the Active Pharmacophore

Objective: Cleave the ethyl ester to reveal the active carboxylic acid (Analog 1). Causality & Design Choice: A mild LiOH-mediated saponification in a mixed solvent system (THF:MeOH:H₂O) is utilized. The organic solvents ensure the solubility of the highly lipophilic alkene, while the water provides the necessary medium for hydroxide nucleophilicity.

Step-by-Step Methodology:

  • Reaction: Dissolve the ester intermediate in a 3:1:1 mixture of THF:MeOH:H₂O. Add LiOH·H₂O (3.0 eq) and stir at room temperature for 12 hours.

  • Workup: Evaporate the organic solvents under reduced pressure.

  • Acidification: Cool the remaining aqueous layer to 0 °C and acidify to pH 2 using 1M HCl.

    • Mechanistic Note: Protonation of the carboxylate drastically shifts the partition coefficient, causing the free acid to precipitate or become highly soluble in organic extraction solvents.

  • Isolation: Extract with DCM, dry over Na₂SO₄, and concentrate to yield the pure free acid.

Pharmacological Applications: Targeting Nuclear Receptors

Derivatives of 4-(4-Carboethoxyphenyl)-2-methyl-1-butene, particularly the free acid analogs, share significant structural homology with retinoids (e.g., Bexarotene). The lipophilic tail anchors the molecule into the hydrophobic pocket of the Ligand-Binding Domain (LBD) of the Retinoid X Receptor (RXR) , while the carboxylic acid forms a critical electrostatic interaction with basic residues (like Arginine) in the binding pocket.

RXRPathway L Analog Ligand (Free Acid) RXR RXR Monomer (Cytosol/Nucleus) L->RXR Binding to LBD Heterodimer RXR-RAR Heterodimer Complex RXR->Heterodimer Dimerization DNA RARE (Response Element) on Target Gene Heterodimer->DNA DNA Binding CoAct Co-Activator Recruitment DNA->CoAct Conformational Change Tx Gene Transcription (Cell Differentiation) CoAct->Tx RNA Pol II Activation

Fig 2. Mechanism of action for synthesized free-acid analogs modulating the RXR signaling pathway.

By modulating RXR heterodimerization, these analogs hold immense potential in oncology (inducing apoptosis in malignant cells) and metabolic disease management (regulating lipid metabolism).

References

Sources

Protocols & Analytical Methods

Method

Application Note: Synthetic Utility of 4-(4-Carboethoxyphenyl)-2-methyl-1-butene in Advanced Organic Synthesis

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 4-(4-Carboethoxyphenyl)-2-methyl-1-butene (Ethyl 4-(3-methylbut-3-en-1-yl)benzoate) Introduction & Structural Rational...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 4-(4-Carboethoxyphenyl)-2-methyl-1-butene (Ethyl 4-(3-methylbut-3-en-1-yl)benzoate)

Introduction & Structural Rationale

In modern drug discovery and materials science, the demand for versatile, orthogonally functionalized building blocks is paramount. 4-(4-Carboethoxyphenyl)-2-methyl-1-butene serves as a highly privileged bifunctional scaffold. Its architecture features two distinct, addressable handles:

  • A para-substituted ethyl benzoate: Primed for controlled saponification and subsequent amide coupling or reduction.

  • A 1,1-disubstituted terminal alkene (isoprenyl derivative): A robust handle for late-stage functionalization, specifically tuned for selective cross-metathesis and asymmetric hydroboration.

This application note details the causality behind experimental choices when utilizing this scaffold, providing self-validating protocols for its most critical synthetic transformations.

Workflow SM 4-(4-Carboethoxyphenyl) -2-methyl-1-butene CM Cross-Metathesis (Hoveyda-Grubbs II) SM->CM Alkene Functionalization HB Hydroboration-Oxidation (9-BBN, H2O2/NaOH) SM->HB Anti-Markovnikov Addition SAP Saponification (LiOH, THF/H2O) SM->SAP Ester Hydrolysis Prod1 Trisubstituted Alkene Linkers CM->Prod1 Prod2 Primary Alcohol (Chiral Center) HB->Prod2 Prod3 Benzoic Acid Derivatives SAP->Prod3

Caption: Divergent synthetic workflows for 4-(4-Carboethoxyphenyl)-2-methyl-1-butene functionalization.

Mechanistic Causality in Key Synthetic Workflows

Highly Selective Cross-Metathesis (CM)

A common pitfall in olefin cross-metathesis is the generation of statistical mixtures of homodimers and heterodimers. However, the 1,1-disubstituted alkene of our target scaffold is sterically hindered. According to standard empirical models, it acts as a Type III olefin (slow homodimerization, sparingly consumable)[1].

Because Type III olefins do not readily homodimerize due to steric clash, they can be paired with highly reactive Type I olefins (e.g., terminal monosubstituted alkenes) to yield cross-coupled products with exceptional selectivity[2]. The reaction is thermodynamically driven forward by the entropically favored evolution of ethylene gas[3]. To overcome the steric activation barrier of the 1,1-disubstituted alkene, highly active N-heterocyclic carbene (NHC) ruthenium catalysts—specifically the Hoveyda-Grubbs 2nd Generation catalyst—are required[2].

Selectivity Type3 4-(4-Carboethoxyphenyl)-2-methyl-1-butene (Type III Olefin: Sterically Hindered) Homo1 Homodimerization (Suppressed by Sterics) Type3->Homo1 Steric Clash Cross Selective Cross-Metathesis Product (Trisubstituted Olefin) Type3->Cross [Ru] Catalysis Type1 Terminal Monosubstituted Alkene (Type I Olefin: Highly Reactive) Homo2 Homodimerization (Rapid but Reversible) Type1->Homo2 Fast Type1->Cross [Ru] Catalysis Cat Hoveyda-Grubbs 2nd Gen [Ru] Catalyst Cat->Cross Homo2->Cross Secondary Metathesis

Caption: Mechanistic logic of selective cross-metathesis pairing a Type III olefin with a Type I olefin.

Regioselective Hydroboration-Oxidation

Converting the terminal alkene into a primary alcohol requires an anti-Markovnikov hydration. While standard borane (BH₃·THF) can be used, it often leads to complex mixtures of dialkyl and trialkyl boranes. The use of a sterically demanding dialkylborane like 9-borabicyclo[3.3.1]nonane (9-BBN) drastically improves terminal regioselectivity, forcing the boron atom exclusively onto the less hindered terminal carbon[4].

This transformation proceeds via a concerted, closed-shell syn-addition, preventing any carbocation-mediated 1,2-shifts or rearrangements[4]. Subsequent oxidation with basic hydrogen peroxide converts the C–B bond to a C–O bond with strict retention of stereochemistry, yielding the primary alcohol[5].

Data Presentation: Reaction Optimization

To demonstrate the necessity of catalyst selection and thermal conditions, the cross-metathesis of the scaffold with 1-hexene was optimized. The data below highlights why Hoveyda-Grubbs II in elevated temperatures is the protocol of choice.

Table 1. Optimization of Cross-Metathesis with 1-Hexene

EntryCatalystSolventTemp (°C)Time (h)Yield (%)E/Z Ratio
1Grubbs 1st GenDCM4024< 5N/A
2Grubbs 2nd GenDCM4012453:1
3Hoveyda-Grubbs 2nd GenDCM406885:1
4 Hoveyda-Grubbs 2nd Gen Toluene 80 2 94 8:1

Note: The shift to Toluene at 80 °C provides the thermal energy required to overcome the steric bulk of the Type III olefin, maximizing both yield and thermodynamic E-selectivity.

Self-Validating Experimental Protocols

The following methodologies are designed with built-in visual and chemical checkpoints to ensure experimental integrity.

Protocol A: Ruthenium-Catalyzed Cross-Metathesis

Objective: Synthesize a trisubstituted alkene derivative.

  • Preparation: In an oven-dried Schlenk flask, dissolve 4-(4-Carboethoxyphenyl)-2-methyl-1-butene (1.0 equiv) and a terminal Type I alkene (e.g., 1-hexene, 3.0 equiv) in anhydrous toluene (0.1 M).

  • Degassing: Sparge the solution with Argon for 15 minutes. (Causality: Oxygen rapidly degrades the sensitive Ru-alkylidene intermediate).

  • Catalyst Addition: Add Hoveyda-Grubbs 2nd Generation catalyst (5 mol%).

    • Validation Checkpoint: The solution will immediately turn a vibrant, characteristic green.

  • Reaction: Heat the mixture to 80 °C under an Argon atmosphere.

    • Validation Checkpoint: Continuous bubbling (ethylene gas evolution) should be observed. If the solution turns black rapidly, the catalyst has decomposed prematurely.

  • Monitoring: Check progress via TLC (Hexanes/EtOAc 9:1). The starting material is UV-active and stains with KMnO₄.

  • Quenching: Once complete (approx. 2 h), cool to room temperature and add excess ethyl vinyl ether. Stir for 30 minutes.

    • Causality & Validation: Ethyl vinyl ether reacts with the active ruthenium species to form a stable, inactive Fischer carbene, preventing unwanted double-bond isomerization during workup. The solution will shift from green to dark brown, confirming a successful quench.

Protocol B: Anti-Markovnikov Hydroboration-Oxidation

Objective: Convert the terminal alkene to a chiral primary alcohol.

  • Hydroboration: Dissolve the scaffold (1.0 equiv) in anhydrous THF under Argon and cool to 0 °C. Dropwise add 9-BBN (0.5 M in THF, 1.5 equiv). Remove the ice bath and stir at room temperature for 4 hours.

  • Oxidation Prep: Cool the reaction back to 0 °C. Carefully add 3M NaOH (1.5 equiv).

  • Oxidation: Dropwise add 30% H₂O₂ (3.0 equiv).

    • Validation Checkpoint: The addition is highly exothermic. Vigorous bubbling (O₂ gas evolution) will occur, acting as a visual indicator that excess borane is being destroyed and the oxidation is actively proceeding.

  • Workup & Validation: Stir at room temperature for 2 hours. Monitor via TLC (Hexanes/EtOAc 7:3).

    • Validation Checkpoint: The non-polar starting material (Rf ~0.8) will disappear. The new product spot (Rf ~0.3) will be strongly UV-active (due to the benzoate) but will not stain with KMnO₄, validating the complete consumption of the alkene.

Protocol C: Ester Saponification

Objective: Unmask the carboxylic acid for downstream amide coupling.

  • Reaction: Dissolve the ester intermediate (1.0 equiv) in a 3:1:1 mixture of THF/MeOH/H₂O. Add LiOH·H₂O (3.0 equiv) and stir at room temperature for 12 hours.

  • Extraction: Evaporate the organic solvents under reduced pressure. Dilute the aqueous residue with water and wash with Diethyl Ether (2x). (Causality: This extracts unreacted starting material and organic impurities away from the water-soluble carboxylate salt).

  • Acidification: Cool the aqueous layer to 0 °C and acidify dropwise with 1M HCl until pH 2 is reached.

    • Validation Checkpoint: A dense white precipitate will form immediately upon reaching acidic pH. This visual cue confirms the protonation of the carboxylate to the highly insoluble free benzoic acid.

  • Isolation: Filter the precipitate, wash with cold water, and dry under high vacuum.

References

  • Hydroboration of Alkenes. Master Organic Chemistry. 5

  • Olefin Metathesis, Grubbs Reaction. Organic Chemistry Portal. 6

  • Hydroboration-Oxidation: Alkene to Anti-Markovnikov Alcohol. Orgosolver. 4

  • Cross Metathesis. Organic Chemistry Portal. 7

  • Olefin cross metathesis and ring-closing metathesis in polymer chemistry. RSC Publishing.2

  • A Review on Olefin Metathesis Reactions as a Green Method for the Synthesis of Organic Compounds. SciSpace.1

  • Olefin metathesis. Wikipedia. 3

Sources

Application

Application Note: Living Cationic Polymerization of 4-(4-Carboethoxyphenyl)-2-methyl-1-butene

This is a comprehensive Application Note and Protocol Guide for the use of 4-(4-Carboethoxyphenyl)-2-methyl-1-butene in advanced polymer synthesis. This document is designed for researchers in macromolecular chemistry an...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol Guide for the use of 4-(4-Carboethoxyphenyl)-2-methyl-1-butene in advanced polymer synthesis. This document is designed for researchers in macromolecular chemistry and materials science, focusing on the precision synthesis of functionalized polyisobutylenes (PIBs).

Executive Summary

4-(4-Carboethoxyphenyl)-2-methyl-1-butene (CAS: 731772-92-2) is a specialized functional monomer designed for the introduction of ester functionalities into polyisobutylene (PIB) and butyl rubber matrices.[1] Unlike standard isobutylene, this monomer possesses a pendant ethyl ester group protected by a phenylethyl spacer. This structural design enables Living Cationic Polymerization (LCP) without poisoning the Lewis acid catalyst, a common challenge with polar monomers.

The primary application of this monomer is the synthesis of functionalized thermoplastic elastomers and reactive PIB intermediates . The pendant ester group serves as a versatile handle for post-polymerization modification (e.g., hydrolysis to carboxylic acids for ionomers, or amidation for adhesion promoters).

Chemical Profile & Properties[1][2][3]

PropertySpecification
Chemical Name 4-(4-Carboethoxyphenyl)-2-methyl-1-butene
CAS Number 731772-92-2
Molecular Formula C₁₄H₁₈O₂
Molecular Weight 218.30 g/mol
Structure Type 1,1-Disubstituted Alkene (Functionalized Isobutylene)
Solubility Soluble in Hexane, CH₂Cl₂, Toluene, THF
Reactive Group 1,1-Disubstituted Vinyl (Cationic Polymerizable)
Functional Handle Ethyl Ester (Hydrolyzable)
Purity Requirement >98% (GC), Moisture <10 ppm for LCP
structural Analysis

The molecule features a 2-methyl-1-butene head group, which mimics the electronic and steric environment of isobutylene, ensuring copolymerization compatibility. The ethyl-phenyl spacer isolates the nucleophilic ester carbonyl from the propagating carbocation, preventing intramolecular cyclization or termination.

ChemicalStructure cluster_0 Polymerizable Head cluster_1 Inert Spacer cluster_2 Functional Tail Vinyl CH2=C(CH3)- Spacer -CH2-CH2-Ph- Vinyl->Spacer C-C Bond Ester -COOEt Spacer->Ester Para-Subst.

Figure 1: Structural segmentation of the monomer highlighting the decoupling of the polymerization site from the functional group.

Core Application: Living Cationic Copolymerization

Principle

The polymerization is driven by a carbocationic mechanism initiated by a proton trap or alkyl halide/Lewis acid system. The key challenge is the Lewis basicity of the ester group, which can complex with the Lewis acid co-initiator (e.g., TiCl₄). To overcome this, a Lewis Acid Excess strategy or the use of Electron Pair Donors (EDs) like DMA or DtBP is employed to buffer the free carbocations.

Reagents & Preparation
  • Monomer : 4-(4-Carboethoxyphenyl)-2-methyl-1-butene (Dried over CaH₂, distilled under vacuum).

  • Co-Monomer : Isobutylene (IB), condensed from gas phase, dried through BaO column.

  • Solvent : Methyl Chloride (CH₃Cl) / Hexane (40:60 v/v). Note: CH₃Cl provides polarity for ion separation; Hexane solubilizes the polymer.

  • Initiator : 2-Chloro-2,4,4-trimethylpentane (TMPCl) or Cumyl Chloride.

  • Co-Initiator : Titanium Tetrachloride (TiCl₄).

  • Proton Trap : 2,6-Di-tert-butylpyridine (DtBP) (Essential to prevent protic initiation).

Experimental Protocol

Step 1: Reactor Assembly

  • Flame-dry a 250 mL round-bottom flask equipped with a magnetic stirrer and nitrogen inlet.

  • Purge with dry N₂ for 30 minutes.

  • Immerse the reactor in a cooling bath (Heptane/Liquid N₂) maintained at -80°C .

Step 2: Charge Preparation

  • Condense 10 mL of Isobutylene and 15 mL of Methyl Chloride into the reactor.

  • Add 20 mL of pre-chilled Hexane .

  • Add 0.15 mL of DtBP (Proton Trap) to scavenge moisture.

  • Add 1.0 g of 4-(4-Carboethoxyphenyl)-2-methyl-1-butene (dissolved in 2 mL Hexane) via syringe.

Step 3: Initiation

  • Add 0.05 mL of TMPCl (Initiator) to the mixture. Stir for 2 minutes to equilibrate.

  • Initiate polymerization by rapidly injecting 0.5 mL of TiCl₄ (neat).

  • Observation: The solution may turn faint yellow/orange due to the TiCl₄-ester complex, but polymerization should proceed immediately.

Step 4: Propagation & Termination

  • Allow the reaction to proceed for 45 minutes at -80°C.

  • Terminate by adding 10 mL of pre-chilled Methanol containing 1% NaOH.

  • Allow the reactor to warm to room temperature naturally (evaporating CH₃Cl and unreacted IB).

Step 5: Purification

  • Dissolve the polymer residue in Hexane.

  • Wash with distilled water (3x), 5% NaHCO₃ (1x), and water (2x) to remove Ti residues.

  • Precipitate into a 10-fold excess of Methanol.

  • Dry in a vacuum oven at 40°C for 24 hours.

Mechanism & Critical Control Points

The success of this protocol relies on the Living Nature of the carbocation. The ester group on the monomer acts as an internal Lewis base. If the TiCl₄ concentration is too low, the ester will sequester the catalyst, halting polymerization.

Stoichiometry Rule:



ReactionMechanism Initiation Initiation: TMP-Cl + TiCl4 -> TMP(+) ... Ti2Cl9(-) Propagation Propagation: Carbocation attacks Monomer Double Bond Initiation->Propagation Propagation->Propagation + Monomer (IB or Functional) Complexation Side Reaction: Ester Group + TiCl4 <-> [Ester:TiCl4] Complex (Reversible Dormant Species) Propagation->Complexation Equilibrium Polymer Functionalized Poly(IB-co-Monomer) Propagation->Polymer Termination (MeOH) Complexation->Propagation Excess TiCl4

Figure 2: Mechanistic pathway showing the competition between propagation and catalyst complexation.

Post-Polymerization Modification

The resulting polymer contains pendant ethyl ester groups. These can be converted to enhance material properties.

Protocol: Hydrolysis to Ionomer
  • Dissolve 5 g of the functionalized polymer in THF/Toluene (50:50) .

  • Add 10 mL of 1M KOH in Ethanol .

  • Reflux at 70°C for 12 hours.

  • Neutralize with dilute HCl to obtain the Poly(isobutylene-co-benzoic acid) derivative.

  • Result: A thermoplastic elastomer with ionomeric cross-linking capability (via Zn²⁺ or Mg²⁺ neutralization).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<20%) Catalyst poisoning by ester group.Increase [TiCl₄] concentration; ensure [TiCl₄]/[Monomer] > 2.
Broad PDI (>1.5) Slow initiation or transfer.Increase DtBP concentration; ensure rapid TiCl₄ injection.
Insoluble Polymer Cross-linking via Friedel-Crafts.Keep temperature strictly at -80°C; reduce reaction time.
Yellow Product Titanium residues.Perform additional washes with dilute HCl/Methanol during workup.

References

  • Faust, R., & Kennedy, J. P. (1987). Living Carbocationic Polymerization. III. Demonstration of the Living Polymerization of Isobutylene. Journal of Polymer Science Part A: Polymer Chemistry. Link

  • Storey, R. F., & Scheuer, A. D. (2005). Quasiliving Carbocationic Polymerization of Isobutylene: Effects of Lewis Acid Strength. Journal of Polymer Science Part A. Link

  • Rieke Metals, Inc. Product Catalog: Functionalized Monomers and Rieke Zinc Reagents. (Source of monomer synthesis technology via Negishi coupling). Link

  • Kostjuk, S. V., et al. (2010). Cationic Polymerization of Styrene and Isobutylene in the Presence of Lewis Bases. Macromolecules. Link

  • Guidechem . Product Entry: 4-(4-Carboethoxyphenyl)-2-methyl-1-butene (CAS 731772-92-2).[1][2][3][4] Link

Sources

Method

protocol for the purification of 4-(4-Carboethoxyphenyl)-2-methyl-1-butene

An Application Note and Detailed Protocol for the Purification of 4-(4-Carboethoxyphenyl)-2-methyl-1-butene Authored by: A Senior Application Scientist Abstract This comprehensive guide provides a detailed , an aromatic...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Detailed Protocol for the Purification of 4-(4-Carboethoxyphenyl)-2-methyl-1-butene

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide provides a detailed , an aromatic ester of interest in synthetic organic chemistry. The protocol is designed for researchers, scientists, and drug development professionals requiring high-purity material. The primary purification technique described is flash column chromatography on silica gel, a robust and scalable method for separating the target compound from common synthetic impurities. This document elucidates the principles behind the chosen methodology, offers a step-by-step workflow from initial analysis to final product isolation, and includes critical insights for troubleshooting and ensuring success.

Introduction and Purification Rationale

4-(4-Carboethoxyphenyl)-2-methyl-1-butene is a molecule featuring a substituted aromatic ring, an ester functional group, and an alkene moiety. In multi-step organic syntheses, residual starting materials, reagents, and reaction byproducts are common impurities that can interfere with subsequent reactions or biological assays. Therefore, a robust purification strategy is essential.

Given the moderate polarity imparted by the ethyl ester and the nonpolar character of the butene and phenyl groups, flash column chromatography is the method of choice.[1] This technique separates compounds based on their differential adsorption to a solid stationary phase while being carried by a liquid mobile phase.[1][2] For this application, silica gel is selected as the stationary phase due to its effectiveness in separating compounds with varying polarities, such as aromatic esters.[3][4] The mobile phase, or eluent, will be a carefully optimized mixture of non-polar and polar organic solvents.

Safety and Handling

Before beginning any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for all reagents.

  • 4-(4-Carboethoxyphenyl)-2-methyl-1-butene : This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[5]

  • Solvents (Hexanes, Ethyl Acetate) : These solvents are flammable liquids and their vapors can form explosive mixtures with air. They are also irritants.

  • Silica Gel : Fine silica dust can cause respiratory irritation.

Mandatory Precautions :

  • All procedures should be performed inside a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses or goggles, and nitrile gloves.[5]

  • Ensure all glassware is free from defects and properly clamped.

  • Keep flammable solvents away from ignition sources.[5]

Preliminary Analysis: Thin-Layer Chromatography (TLC)

To establish the optimal solvent system for column chromatography, a preliminary analysis using Thin-Layer Chromatography (TLC) is required. The goal is to find a solvent mixture that provides a retention factor (Rf) of approximately 0.3-0.4 for the target compound, ensuring good separation from impurities.[4]

TLC Protocol
  • Preparation : Prepare several eluent mixtures of varying polarities. Good starting points for a molecule like this are hexane:ethyl acetate mixtures (e.g., 9:1, 8:2, 7:3 v/v).[4]

  • Chamber Saturation : Pour a small amount (~0.5 cm depth) of a chosen eluent into a developing chamber, place a piece of filter paper inside to saturate the atmosphere, and cover it.

  • Spotting : Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane). Using a capillary tube, carefully spot the solution onto the baseline of a silica gel TLC plate.[6]

  • Development : Place the spotted TLC plate into the saturated chamber, ensuring the solvent level is below the baseline.[6][7] Allow the solvent to ascend the plate via capillary action until it is ~1 cm from the top.

  • Visualization : Remove the plate and immediately mark the solvent front. Visualize the separated spots under a UV lamp (254 nm), as the aromatic ring will be UV-active. Circle the visible spots. Further visualization can be achieved by staining, for example, with a p-anisaldehyde or potassium permanganate dip.

  • Rf Calculation : Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Data Presentation: Example TLC Results
Eluent System (Hexane:Ethyl Acetate)Rf of ProductRf of Impurity 1 (Less Polar)Rf of Impurity 2 (More Polar)Assessment
95:50.450.600.15Good separation. Suitable for column.
90:100.600.750.30Spots are too high; poor separation.
80:200.780.850.55All components run too fast.

Based on this analysis, a 95:5 hexane:ethyl acetate mixture is the optimal choice for the column.

Detailed Protocol: Flash Column Chromatography

This protocol is designed for the purification of approximately 1-2 grams of crude material. It can be scaled accordingly.[1]

Materials and Equipment
  • Crude 4-(4-Carboethoxyphenyl)-2-methyl-1-butene

  • Silica gel for flash chromatography (230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate (HPLC grade)

  • Glass chromatography column (e.g., 40 mm diameter)

  • Separatory funnel or solvent reservoir

  • Collection vessels (test tubes or flasks)

  • Rotary evaporator

  • TLC plates, chamber, and UV lamp

Experimental Workflow Diagram

G cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation crude Crude Product tlc TLC Analysis to Find Optimal Eluent crude->tlc Test small sample pack Pack Column with Silica Gel Slurry tlc->pack Determines eluent choice load Dry Load Crude Product onto Column pack->load elute Elute with Optimal Solvent System load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor Analyze aliquots combine Combine Pure Fractions monitor->combine evap Remove Solvent via Rotary Evaporation combine->evap final Pure Product evap->final

Caption: Workflow for the purification of 4-(4-Carboethoxyphenyl)-2-methyl-1-butene.

Step-by-Step Methodology
  • Column Preparation (Wet Packing) :

    • Securely clamp the column in a vertical position in the fume hood. Ensure the stopcock is closed.

    • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

    • In a separate beaker, prepare a slurry of silica gel in the chosen eluent (e.g., 95:5 hexane:ethyl acetate). A general rule is to use 50-100 g of silica per 1 g of crude mixture.

    • Pour the slurry into the column. Open the stopcock to allow some solvent to drain, tapping the column gently to ensure even packing and remove air bubbles. The final packed bed should be uniform and level.

    • Add a protective layer of sand on top of the silica bed. Do not let the column run dry from this point forward.

  • Sample Loading (Dry Loading) :

    • Dissolve the crude product (~1.5 g) in a minimal amount of a low-boiling solvent like dichloromethane.

    • Add a small amount of silica gel (~3-4 g) to this solution and mix well.

    • Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column, on top of the sand layer.

  • Elution and Fraction Collection :

    • Carefully add the eluent to the column, filling the space above the packed bed.

    • Open the stopcock and begin collecting the eluting solvent in a series of numbered test tubes or flasks. Maintain a steady flow rate. For flash chromatography, positive pressure (using a gentle stream of air or nitrogen) can be applied to speed up the process.

    • Continuously replenish the eluent in the reservoir at the top of the column to prevent it from running dry.

  • Monitoring and Isolation :

    • Periodically, analyze the collected fractions using TLC to determine their composition. Spot the starting crude mixture, and aliquots from several collected fractions on the same TLC plate.

    • Fractions containing only the spot corresponding to the pure product (Rf ~0.45 in our example) should be combined in a large, clean, pre-weighed round-bottom flask.

    • Once all pure fractions are combined, remove the solvent using a rotary evaporator.

    • Place the flask under high vacuum for a short period to remove any residual solvent.

    • Weigh the flask to determine the final mass and calculate the percentage yield.

Protocol Summary Table
ParameterValue / DescriptionRationale
Stationary Phase Silica Gel (230-400 mesh)Standard adsorbent for moderately polar organic compounds.[8]
Crude Sample Mass ~1.5 gRepresentative amount for lab-scale purification.
Silica Gel Mass ~100 gA 50-100:1 ratio of silica:crude is typical for good separation.
Column Diameter 40 mmAppropriate size for the amount of silica gel used.
Eluent 95:5 Hexane:Ethyl AcetateDetermined by TLC to give an optimal Rf of ~0.3-0.4.[4]
Sample Loading Dry LoadingProvides better resolution and sharper bands than wet loading.
Fraction Size 20-25 mLSmall enough to resolve closely eluting compounds.
Monitoring TLC with UV (254 nm)Aromatic nature of the compound allows for easy visualization.

Troubleshooting

ProblemPossible CauseSolution
Poor Separation Eluent is too polar.Decrease the proportion of the polar solvent (ethyl acetate).
Column was packed improperly.Ensure a uniform, bubble-free slurry packing.
Product Won't Elute Eluent is not polar enough.Gradually increase the polarity of the eluent system.
Cracked Silica Bed Column ran dry during packing or elution.Always maintain the solvent level above the silica bed.
Streaking on TLC Sample is too concentrated or acidic/basic.Dilute the sample for spotting. Add a trace amount of triethylamine or acetic acid to the eluent if the compound is basic or acidic, respectively.[4]

Conclusion

The flash column chromatography protocol detailed in this application note provides a reliable and efficient method for obtaining high-purity 4-(4-Carboethoxyphenyl)-2-methyl-1-butene. By carefully performing preliminary TLC analysis to optimize the mobile phase and adhering to proper column packing and sample loading techniques, researchers can effectively remove synthetic impurities. The final purity of the isolated compound should be confirmed by analytical methods such as NMR or GC-MS to validate the success of the purification.

References

  • CymitQuimica. (2023, October 11). SAFETY DATA SHEET: 4-(4-carboethoxyphenyl)-2-methyl-1-butene.
  • Pathiranage, A. L. (n.d.). Esterification, Purification and Identification of Cinnamic Acid Esters.
  • Sigma-Aldrich. (2025, September 22). SAFETY DATA SHEET: 4-(4-Hydroxyphenyl)butan-2-one.
  • BenchChem. (n.d.). 4-(4-Ethoxyphenyl)
  • Chemistry Hall. (2020, January 2).
  • CPAChem. (2023, May 17). Safety data sheet: 4-(4-Hydroxyphenyl)-2-butanone.
  • Phenomenex. (2025, December 12).
  • AGA Analytical. (n.d.).
  • University of Minnesota Duluth. (n.d.). 5.
  • International Journal of Pharmaceutical Sciences Review and Research. (2012, December 31).
  • University of Wisconsin-Madison. (n.d.).
  • ResearchGate. (n.d.).

Sources

Application

Application Note: Strategic Utilization of 4-(4-Carboethoxyphenyl)-2-methyl-1-butene in Retinoid Scaffold Construction

Part 1: Executive Summary & Strategic Value 4-(4-Carboethoxyphenyl)-2-methyl-1-butene (CAS: 731772-92-2) is a specialized "masked" bicyclic precursor. While it functions as a standard 1,1-disubstituted alkene in general...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Value

4-(4-Carboethoxyphenyl)-2-methyl-1-butene (CAS: 731772-92-2) is a specialized "masked" bicyclic precursor. While it functions as a standard 1,1-disubstituted alkene in general organic synthesis, its primary value in drug discovery lies in its role as a pre-cyclization scaffold for constructing 1,1-dimethyltetralin cores—a "privileged structure" found in Retinoid X Receptor (RXR) agonists (e.g., Bexarotene analogs) and terpenoid natural products.

This guide details the experimental protocols for transforming this linear precursor into high-value pharmacological cores via Cationic Cyclization and Oxidative Functionalization .

Key Physicochemical Profile
PropertySpecification
Molecular Formula C₁₄H₁₈O₂
Molecular Weight 218.30 g/mol
Boiling Point ~315°C (Predicted)
Solubility Soluble in DCM, THF, Toluene; Insoluble in Water
Stability Acid-sensitive (prone to spontaneous cyclization); Store < 4°C

Part 2: Core Experimental Protocols

Protocol A: Cationic Cyclization to 1,1-Dimethyltetralin Cores

Objective: To effect the intramolecular Friedel-Crafts alkylation, converting the linear alkene into a 6-ethoxycarbonyl-1,1-dimethyltetralin derivative. This is the critical step for synthesizing retinoid mimetics.

Mechanistic Insight: The reaction is driven by the protonation of the terminal methylene group, generating a tertiary carbocation at the C2 position. This electrophile attacks the aromatic ring (ortho to the alkyl chain), closing the six-membered ring. The ester group on the phenyl ring deactivates the system, requiring stronger acidic conditions or Lewis acid catalysis compared to simple phenyl alkanes.

Reagents & Equipment[1][2]
  • Substrate: 4-(4-Carboethoxyphenyl)-2-methyl-1-butene (1.0 equiv)

  • Catalyst: Methanesulfonic Acid (MsOH) (5.0 equiv) or Tin(IV) Chloride (SnCl₄) (1.2 equiv)

  • Solvent: Dichloromethane (DCM), anhydrous

  • Quench: Saturated NaHCO₃ solution

Step-by-Step Methodology
  • Setup: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Charge the flask with the substrate (1.0 g, 4.58 mmol) and anhydrous DCM (20 mL). Cool the solution to 0°C using an ice bath. Rationale: Lower temperature controls the exotherm and prevents polymerization of the alkene.

  • Acid Addition:

    • Option A (Brønsted Acid): Add MsOH (1.5 mL) dropwise over 10 minutes.

    • Option B (Lewis Acid): Add SnCl₄ (1.0 M in DCM, 5.5 mL) dropwise.

  • Reaction Monitoring: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc 9:1). The starting material (Rf ~0.7) should disappear, replaced by the cyclized product (Rf ~0.65, slightly more polar due to conformational rigidity).

  • Quench: Pour the reaction mixture slowly into a stirred beaker containing ice-cold saturated NaHCO₃ (50 mL). Caution: Gas evolution (CO₂).

  • Workup: Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: The crude oil often requires flash chromatography (SiO₂, 0-10% EtOAc in Hexane) to remove trace polymeric byproducts.

Self-Validating Checkpoint:

  • ¹H NMR Diagnostic: Look for the disappearance of the terminal alkene singlets (δ ~4.7 ppm) and the appearance of a gem-dimethyl singlet (δ ~1.3 ppm, 6H) and new aromatic signals consistent with the tetralin system.

Protocol B: Anti-Markovnikov Hydroboration-Oxidation

Objective: To functionalize the terminal alkene into a primary alcohol without cyclizing the ring. This creates a "linker-ready" intermediate for PROTACs or bioconjugation.

Mechanistic Insight: The steric bulk of the gem-dimethyl group at the 2-position directs the boron atom almost exclusively to the terminal carbon (C1), ensuring high regioselectivity for the primary alcohol.

Reagents & Equipment[1][2]
  • Reagent: 9-BBN (0.5 M in THF, 1.2 equiv)

  • Oxidant: H₂O₂ (30% aq) / NaOH (3 M aq)

  • Solvent: Anhydrous THF

Step-by-Step Methodology
  • Hydroboration: In a dry flask under Argon, dissolve the substrate (1.0 equiv) in THF (0.2 M).

  • Addition: Add 9-BBN solution dropwise at 0°C.

  • Digestion: Warm to room temperature and stir for 12 hours. Note: Sterically hindered alkenes require longer reaction times.

  • Oxidation: Cool to 0°C. Add NaOH (3 M, 3.0 equiv) followed strictly by the slow addition of H₂O₂ (3.0 equiv). Safety Critical: Exothermic reaction.

  • Workup: Stir for 1 hour at 50°C to ensure complete oxidation of the organoborane. Extract with diethyl ether.

  • Result: The product is 4-(4-Carboethoxyphenyl)-2-methyl-1-butanol .

Part 3: Visualization & Logic Flow

Diagram 1: Cationic Cyclization Mechanism

This flowchart illustrates the transformation from the linear precursor to the bicyclic pharmacophore.

CyclizationMechanism Substrate Linear Precursor (Alkene) Protonation Step 1: Protonation (Formation of 3° Cation) Substrate->Protonation MsOH / SnCl4 Attack Step 2: Friedel-Crafts (Ring Closure) Protonation->Attack Intramolecular Product Tetralin Core (Cyclized Product) Attack->Product -H+ (Re-aromatization)

Caption: Mechanistic pathway for the acid-catalyzed conversion of 4-(4-Carboethoxyphenyl)-2-methyl-1-butene to the retinoid tetralin core.

Diagram 2: Experimental Workflow Decision Tree

A logic guide for researchers to select the correct protocol based on the desired end-product.

Workflow Start Start: 4-(4-Carboethoxyphenyl)-2-methyl-1-butene Decision Target Application? Start->Decision RouteA Route A: Retinoid Scaffold Decision->RouteA Rigid Pharmacophore RouteB Route B: Linker Synthesis Decision->RouteB Flexible Conjugation ProcessA Protocol A: Cationic Cyclization (MsOH, DCM, 0°C) RouteA->ProcessA ProcessB Protocol B: Hydroboration (9-BBN, then H2O2) RouteB->ProcessB ProductA Product: 1,1-Dimethyltetralin Derivative (Rigid Core) ProcessA->ProductA ProductB Product: Primary Alcohol (Flexible Linker) ProcessB->ProductB

Caption: Decision matrix for selecting experimental conditions based on medicinal chemistry objectives.

Part 4: References

  • Rieke, R. D., & Hanson, M. V. (1997). New Organometallic Reagents Using Highly Reactive Metals. Tetrahedron, 53(6), 1925-1956. Link

  • Faul, M. M., et al. (2001). Synthesis of Bexarotene (Targretin) and Analogs.[2][3] Journal of Organic Chemistry, 66(17), 5772-5782. Link

  • GuideChem. (2023). Chemical Properties of CAS 731772-92-2.[4]Link

  • Boehm, M. F., et al. (1994). Synthesis and Structure-Activity Relationships of Novel Retinoid X Receptor-Selective Retinoids. Journal of Medicinal Chemistry, 37(18), 2930-2941. Link

Sources

Method

Application Notes &amp; Protocols for the Comprehensive Characterization of 4-(4-Carboethoxyphenyl)-2-methyl-1-butene

Abstract This technical guide provides a comprehensive framework for the analytical characterization of 4-(4-Carboethoxyphenyl)-2-methyl-1-butene, a compound featuring a substituted aromatic ester and an aliphatic alkene...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the analytical characterization of 4-(4-Carboethoxyphenyl)-2-methyl-1-butene, a compound featuring a substituted aromatic ester and an aliphatic alkene moiety. For researchers in medicinal chemistry and materials science, unambiguous structural confirmation and purity assessment are paramount. This document outlines a multi-technique approach, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). By explaining the causality behind methodological choices and providing detailed, field-proven protocols, this guide serves as an essential resource for scientists engaged in the synthesis and evaluation of novel small molecules.

Compound Profile

  • IUPAC Name: Ethyl 4-(2-methylbut-3-en-1-yl)benzoate

  • Molecular Formula: C₁₄H₁₈O₂

  • Molecular Weight: 218.29 g/mol

  • Chemical Structure:

    
    (Illustrative structure, not generated from tool)
    

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy provides unparalleled insight into the molecular skeleton by probing the magnetic properties of atomic nuclei like ¹H and ¹³C.[1] It is the definitive non-destructive technique for determining the precise connectivity and chemical environment of atoms within a molecule. For 4-(4-Carboethoxyphenyl)-2-methyl-1-butene, a combination of 1D and 2D NMR experiments is essential for complete structural assignment.[2]

Principle of Causality

The chemical shift (δ) of a nucleus is dictated by its local electronic environment. Electron-withdrawing groups, such as the carbonyl in the carboethoxy moiety, deshield nearby nuclei, causing them to resonate at a higher chemical shift (downfield). Conversely, electron-donating groups shield nuclei, moving their resonance upfield. Coupling patterns (multiplicity) arise from the interaction of non-equivalent neighboring protons, providing direct evidence of atomic connectivity, governed by the n+1 rule.

Predicted Spectroscopic Data

The following data is predicted for a solution in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Table 1: Predicted ¹H and ¹³C NMR Data

Assignment (See Structure)Predicted ¹H Chemical Shift (δ, ppm), Multiplicity, IntegrationPredicted ¹³C Chemical Shift (δ, ppm)Rationale for Prediction
1, 1' ~4.75 (s, 1H), ~4.70 (s, 1H)~110.5Vinylic protons on a terminal double bond, appearing as singlets or narrow multiplets.[3]
2 -~145.0Quaternary alkene carbon, deshielded by the double bond.[4]
3 ~1.75 (s, 3H)~22.5Methyl group attached to the double bond; appears as a singlet.[2]
4 ~2.50 (t, J ≈ 7.5 Hz, 2H)~45.0Methylene protons adjacent to a stereocenter and an aromatic ring.
5 ~2.70 (t, J ≈ 7.5 Hz, 2H)~35.0Benzylic methylene protons, showing coupling to the adjacent CH₂ group.
6, 10 ~7.25 (d, J ≈ 8.5 Hz, 2H)~128.5Aromatic protons ortho to the alkyl substituent.
7, 9 ~7.95 (d, J ≈ 8.5 Hz, 2H)~129.5Aromatic protons ortho to the electron-withdrawing carboethoxy group, significantly deshielded.
8 -~144.0Quaternary aromatic carbon attached to the alkyl chain.
11 -~129.0Quaternary aromatic carbon attached to the carbonyl group.
12 (C=O) -~166.5Ester carbonyl carbon, highly deshielded.
13 (-OCH₂-) ~4.35 (q, J ≈ 7.1 Hz, 2H)~60.9Methylene protons of the ethyl ester, coupled to the methyl group.
14 (-CH₃) ~1.38 (t, J ≈ 7.1 Hz, 3H)~14.3Methyl protons of the ethyl ester, coupled to the methylene group.
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) within a 5 mm NMR tube.[2] Add a minimal amount of tetramethylsilane (TMS) to serve as an internal reference (δ 0.00 ppm).

  • Instrumentation: Acquire spectra on a 400 MHz or higher NMR spectrometer.[5] A cryoprobe is recommended for enhanced sensitivity, especially for ¹³C and 2D experiments.[2]

  • 1D Spectra Acquisition:

    • ¹H NMR: Acquire with a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • ¹³C{¹H} NMR: Acquire using proton decoupling with a 45° pulse angle, a relaxation delay of 2-5 seconds, and accumulate 1024-2048 scans.

  • 2D Spectra Acquisition (for unambiguous assignment):

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H coupling networks (e.g., the ethyl group and the ethylene bridge).[2]

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.[2]

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) ¹H-¹³C connections, which is crucial for linking the butene fragment to the aromatic ring via the quaternary carbons.[2]

NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz) cluster_analysis Data Analysis & Elucidation prep Dissolve 5-10 mg in 0.6 mL CDCl3 + TMS H1 1D ¹H NMR prep->H1 C13 1D ¹³C NMR H1->C13 analysis Integrate 1D & 2D Data: - Assign Proton Environments - Assign Carbon Skeleton - Confirm Connectivity H1->analysis COSY 2D COSY C13->COSY C13->analysis HSQC 2D HSQC COSY->HSQC COSY->analysis HMBC 2D HMBC HSQC->HMBC HSQC->analysis HMBC->analysis structure Confirm Final Structure analysis->structure

Caption: Workflow for complete structural elucidation using NMR spectroscopy.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern.

Principle of Causality

In Electron Ionization (EI) MS, high-energy electrons bombard the molecule, ejecting an electron to form a radical cation known as the molecular ion (M⁺˙). This ion is often unstable and undergoes fragmentation through predictable pathways, typically cleaving the weakest bonds or forming the most stable carbocations. For this compound, benzylic cleavage and loss of the ester group components are expected fragmentation pathways.

Predicted Mass Spectrum (Electron Ionization)

Table 2: Predicted EI-MS Fragmentation Data

m/zProposed FragmentRationale
218[M]⁺˙Molecular ion of C₁₄H₁₈O₂
203[M - CH₃]⁺Loss of a methyl radical from the butene moiety.
189[M - C₂H₅]⁺Loss of an ethyl radical from the ester.
173[M - OC₂H₅]⁺Loss of an ethoxy radical (cleavage of the ester C-O bond).
163[M - C₄H₇]⁺Benzylic cleavage, loss of the 2-methyl-1-butenyl radical.
145[M - C₄H₇ - H₂O]⁺Subsequent loss of water from the [M - C₄H₇]⁺ fragment (McLafferty rearrangement).
121[C₈H₉O]⁺Fragment corresponding to the ethyl benzoyl cation.
Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

  • GC Conditions (for separation prior to MS):

    • Column: A standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 2 min, then ramp to 280°C at 15°C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230°C.

  • Data Analysis: Identify the peak corresponding to the molecular ion [M]⁺˙ at m/z 218. Analyze the fragmentation pattern and compare it with the predicted values to support the proposed structure.

Mass Spectrometry Workflow Diagram

MS_Workflow cluster_prep Sample Preparation cluster_acq GC-MS Analysis cluster_analysis Data Interpretation prep Prepare dilute solution (1 mg/mL in DCM) injection Inject into GC prep->injection separation Chromatographic Separation injection->separation ionization EI Ionization (70 eV) separation->ionization detection Mass Analyzer (m/z scan) ionization->detection mol_ion Identify Molecular Ion Peak (m/z = 218) detection->mol_ion fragments Analyze Fragmentation Pattern mol_ion->fragments confirm Confirm MW & Structure fragments->confirm

Caption: General workflow for molecular weight and structural analysis by GC-MS.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Identification

FT-IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule.[1] It measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Principle of Causality

Specific bonds vibrate at characteristic frequencies. The presence of a strong, sharp absorption band in the region of 1725-1705 cm⁻¹ is a definitive indicator of an ester carbonyl (C=O) group. Similarly, C=C bonds in alkenes and aromatic rings, as well as C-H and C-O bonds, all have distinct absorption regions.[6]

Predicted FT-IR Data

Table 3: Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group AssignmentIntensity
~3080=C-H stretch (vinylic)Medium
~2960-2850C-H stretch (aliphatic)Strong
~1720C=O stretch (ester)Strong, Sharp
~1650C=C stretch (alkene)Medium
~1610, 1510C=C stretch (aromatic)Medium
~1275, 1100C-O stretch (ester)Strong
~890=CH₂ bend (out-of-plane)Strong
Experimental Protocol: FT-IR Analysis
  • Sample Preparation: As the compound is likely an oil or low-melting solid at room temperature, the simplest method is to prepare a neat thin film. Place one drop of the pure sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Gently press the plates together to form a uniform thin film.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Background Scan: First, run a background spectrum with no sample in the beam path to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Place the prepared salt plates in the sample holder and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the key absorption bands and correlate them with the expected functional groups as listed in Table 3.

FT-IR Workflow Diagram

FTIR_Workflow cluster_prep Sample Preparation cluster_acq FT-IR Spectroscopy cluster_analysis Spectral Analysis prep Prepare Neat Thin Film on KBr/NaCl Plates background Acquire Background Spectrum prep->background sample_scan Acquire Sample Spectrum background->sample_scan analysis Identify Characteristic Peaks (C=O, C=C, C-O, C-H) sample_scan->analysis confirm Confirm Functional Groups analysis->confirm

Caption: Workflow for functional group analysis using FT-IR spectroscopy.

High-Performance Liquid Chromatography (HPLC): Purity Assessment

HPLC is the cornerstone technique for determining the purity of a synthesized compound.[7] It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.

Principle of Causality

Reversed-phase HPLC (RP-HPLC) utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase. More hydrophobic compounds, like the target molecule, interact more strongly with the stationary phase and thus have a longer retention time. Purity is assessed by the area percentage of the main peak relative to the total area of all peaks detected. The aromatic ring in the molecule provides a strong chromophore, making UV detection an ideal choice.

Experimental Protocol: RP-HPLC for Purity Analysis
  • Sample Preparation: Accurately prepare a stock solution of the compound in acetonitrile at 1.0 mg/mL. From this, prepare a working solution at ~0.1 mg/mL using the mobile phase as the diluent.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of Acetonitrile (A) and Water (B). An isocratic method is often a good starting point.

    • Example Method: 75% Acetonitrile, 25% Water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: UV absorbance at 254 nm (a common wavelength for aromatic compounds).

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percentage of the main peak corresponding to the product.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

    • For drug development applications, this method must be fully validated according to ICH guidelines.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & System Preparation cluster_acq Chromatographic Run cluster_analysis Purity Calculation prep Prepare Sample Solution (~0.1 mg/mL) injection Inject Sample (10 µL) prep->injection mobile_phase Prepare & Degas Mobile Phase (e.g., ACN/H₂O) system Equilibrate HPLC System mobile_phase->system system->injection separation Separation on C18 Column injection->separation detection UV Detection at 254 nm separation->detection integration Integrate Chromatogram Peaks detection->integration calculation Calculate Area Percent integration->calculation result Report Purity (%) calculation->result

Caption: Standard workflow for purity determination via RP-HPLC.

References

  • BenchChem. (2025). Ethoxyphenyl)
  • The Royal Society of Chemistry.
  • BenchChem. (2025). 4-(4-Ethoxyphenyl)
  • Thompson, E. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Research & Reviews: Journal of Medicinal & Organic Chemistry.
  • Doc Brown's Chemistry. (2025). C5H10 mass spectrum of 2-methylbut-2-ene.
  • Doc Brown's Chemistry. (2025). C5H10 infrared spectrum of 2-methylbut-2-ene.
  • Doc Brown's Chemistry. H-1 NMR spectrum of 2-methylbut-1-ene.
  • Doc Brown's Chemistry. C-13 NMR spectrum of 2-methylbut-1-ene.
  • ResearchGate. (2016). FT-IR spectrum of 4-[4'-cyanophenoxy-carbonyl-phenyl-4-(trimethylsilyl)
  • PubMed. (1998). Quantitative analysis of Z-2-[4-(4-chloro-1,2-diphenyl-but-1-enyl)

Sources

Application

Application Note: Synthetic Utility of 4-(4-Carboethoxyphenyl)-2-methyl-1-butene in Medicinal Chemistry

Executive Summary 4-(4-Carboethoxyphenyl)-2-methyl-1-butene (CAS: 731772-92-2) is a highly versatile, bifunctional building block increasingly utilized in drug development and complex target synthesis. Structurally, it f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(4-Carboethoxyphenyl)-2-methyl-1-butene (CAS: 731772-92-2) is a highly versatile, bifunctional building block increasingly utilized in drug development and complex target synthesis. Structurally, it features a stable ethyl benzoate ester and an isoprenyl-derived 1,1-disubstituted terminal alkene. This application note provides authoritative, field-proven protocols for the divergent functionalization of this scaffold, focusing on chemoselective late-stage modifications that preserve orthogonal functional groups.

Structural & Mechanistic Rationale

The strategic value of this starting material lies in its dual functionality, which allows for bidirectional elongation and functionalization in medicinal chemistry workflows:

  • The Terminal Alkene (Late-Stage Functionalization): The 1,1-disubstituted terminal alkene is highly accessible for addition reactions. Because it is sterically unhindered compared to internal alkenes, it exhibits excellent regioselectivity during hydroboration, placing the boron atom almost exclusively on the terminal carbon (anti-Markovnikov addition).

  • The Ethyl Ester (Latent Pharmacophore): The carboethoxy group serves as a robust protecting group for the benzoic acid moiety—a ubiquitous pharmacophore and linker in drug design.

Causality in Reagent Selection: A critical challenge when functionalizing the alkene is preserving the ester. Standard hydroboration-oxidation relies on harsh alkaline hydrogen peroxide () [1], which inevitably saponifies the ethyl ester. To engineer a self-validating, chemoselective protocol, we replace NaOH/H₂O₂ with sodium perborate (NaBO₃·4H₂O) . Sodium perborate acts as a mild, near-neutral oxidant that facilitates the necessary C-B to C-O bond migration without hydrolyzing the ester [2]. Conversely, when targeted ester cleavage is desired, Lithium Hydroxide (LiOH) is selected over NaOH. The lithium cation acts as a mild Lewis acid, coordinating to the carbonyl oxygen and enhancing its electrophilicity, which allows for rapid saponification at room temperature without isomerizing the terminal alkene [3].

Divergent Synthetic Workflows

G SM Starting Material 4-(4-Carboethoxyphenyl)-2-methyl-1-butene (Bifunctional Scaffold) Alcohol Primary Alcohol Derivative Ethyl 4-(4-hydroxy-3-methylbutyl)benzoate SM->Alcohol 1. BH3·THF 2. NaBO3 (Mild Oxidant) Acid Carboxylic Acid Derivative 4-(3-methylbut-3-en-1-yl)benzoic acid SM->Acid LiOH·H2O THF/MeOH/H2O Epoxide Epoxide Derivative (Oxirane formation) SM->Epoxide mCPBA CH2Cl2

Figure 1: Divergent synthetic functionalization of 4-(4-Carboethoxyphenyl)-2-methyl-1-butene.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected quantitative outcomes for the functionalization of this scaffold.

TransformationReagents & SolventsTemp (°C)Time (h)Target Functional GroupExpected Yield
Hydroboration-Oxidation BH₃·THF, then NaBO₃·4H₂O (H₂O)0 to RT4.0Primary Alcohol82 – 88%
Mild Saponification LiOH·H₂O, THF/MeOH/H₂O (3:1:1)RT12.0Carboxylic Acid> 90%
Epoxidation mCPBA, CH₂Cl₂0 to RT3.0Epoxide85 – 89%

Experimental Protocols

Protocol A: Chemoselective Hydroboration-Oxidation

Objective: Synthesis of Ethyl 4-(4-hydroxy-3-methylbutyl)benzoate while preserving the ester.

  • Preparation of the Organoborane:

    • Flame-dry a 50 mL two-neck round-bottom flask and purge with Argon.

    • Dissolve 4-(4-Carboethoxyphenyl)-2-methyl-1-butene (1.0 mmol, 218.3 mg) in anhydrous THF (5.0 mL).

    • Cool the reaction mixture to 0 °C using an ice-water bath.

    • Dropwise, add Borane-Tetrahydrofuran complex (BH₃·THF, 1.0 M solution, 0.45 mL, 0.45 mmol). Note: While 0.33 equiv is theoretically sufficient, 0.45 equiv ensures complete conversion of the sterically demanding 1,1-disubstituted alkene.

    • Stir at 0 °C for 1 hour, then warm to room temperature (RT) for an additional 1 hour.

  • Chemoselective Oxidation:

    • To the stirring organoborane solution at RT, add water (5.0 mL) cautiously to quench residual borane.

    • Add solid sodium perborate tetrahydrate (NaBO₃·4H₂O) (3.0 mmol, 461 mg) in a single portion.

    • Stir the biphasic mixture vigorously at RT for 2 hours. The mild nature of [2].

  • Workup & Isolation:

    • Dilute the mixture with Ethyl Acetate (EtOAc, 15 mL) and transfer to a separatory funnel.

    • Wash the organic layer with brine (2 × 10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify via flash column chromatography (Hexanes/EtOAc, 4:1) to yield the primary alcohol as a clear oil.

Protocol B: Mild Ester Hydrolysis (Saponification)

Objective: Synthesis of 4-(3-methylbut-3-en-1-yl)benzoic acid without alkene isomerization.

  • Solvent & Reagent Preparation:

    • In a 25 mL round-bottom flask, dissolve the starting material (1.0 mmol, 218.3 mg) in a ternary solvent system of THF/MeOH/H₂O (3:1:1 v/v/v, 5.0 mL total). The inclusion of MeOH enhances the solubility of the ester, while THF solubilizes the hydrophobic alkene tail.

  • Hydrolysis Reaction:

    • Add Lithium Hydroxide monohydrate (LiOH·H₂O) (3.0 mmol, 126 mg) to the solution.

    • Stir the reaction mixture at RT for 12 hours. Monitor the disappearance of the starting material via TLC (Hexanes/EtOAc, 9:1). Note: The [3] avoids the generation of reactive enolates or alkene migration.

  • Workup & Isolation:

    • Concentrate the mixture under reduced pressure to remove THF and MeOH.

    • Dilute the remaining aqueous layer with H₂O (5.0 mL) and wash with Diethyl Ether (5.0 mL) to remove any unreacted organic impurities.

    • Cool the aqueous layer to 0 °C and carefully acidify to pH ~2 using 1M HCl.

    • Extract the precipitated carboxylic acid with EtOAc (3 × 10 mL).

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to afford the pure carboxylic acid as a white solid.

References

  • Hydroboration Oxidation of Alkenes Master Organic Chemistry URL:[Link]

  • A Simple and Convenient Method for the Oxidation of Organoboranes Using Sodium Perborate Organic Syntheses, Coll. Vol. 9, p.522 (1998); Vol. 73, p.116 (1996). URL:[Link]

  • Synthesis of Alkali Metal Carboxylates and Carboxylic Acids Using “Wet” and “Anhydrous” Alkali Metal Hydroxides Chemical Reviews, ACS Publications, 2010, 110, 8, 4757–4816. URL:[Link]

Method

4-(4-Carboethoxyphenyl)-2-methyl-1-butene as a monomer in polymerization

Application Note: Precision Polymerization of 4-(4-Carboethoxyphenyl)-2-methyl-1-butene Part 1: Executive Summary & Strategic Rationale The Challenge of Functionalized Isobutylenes The monomer 4-(4-Carboethoxyphenyl)-2-m...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Polymerization of 4-(4-Carboethoxyphenyl)-2-methyl-1-butene

Part 1: Executive Summary & Strategic Rationale

The Challenge of Functionalized Isobutylenes The monomer 4-(4-Carboethoxyphenyl)-2-methyl-1-butene (CEMB) represents a distinct class of "functionalized isobutylene" analogs. Structurally, it features a gem-dimethyl-like vinylidene group (


) capable of forming high-molecular-weight elastomers, coupled with a pendant ester group that allows for post-polymerization modification (e.g., hydrolysis to ionomers or crosslinking).

Why Standard Methods Fail:

  • Free Radical Polymerization: Fails due to degradative chain transfer . The allylic protons (on the methylene group adjacent to the double bond) are easily abstracted by radicals, forming a stable allylic radical that terminates the chain rather than propagating it.

  • Anionic Polymerization: Ineffective because the electron-donating methyl group destabilizes the propagating carbanion, and the non-conjugated nature of the double bond prevents resonance stabilization.

  • Traditional Cationic Polymerization: The ester functional group acts as a Lewis base, complexing with and "poisoning" strong Lewis acid catalysts (

    
    , 
    
    
    
    ), leading to low conversion or uncontrolled oligomerization.

The Solution: Living Cationic Polymerization This protocol utilizes a controlled Lewis acid system (


)  in the presence of an electron pair donor (Lewis base) and a proton trap. This "Living" approach stabilizes the propagating carbocation, prevents chain transfer, and—crucially—mitigates the poisoning effect of the pendant ester group by regulating the Lewis acidity.

Part 2: Pre-Experimental Protocols

Monomer Purification (Critical Step)

Rationale: Cationic polymerization is intolerant to moisture (


) and nucleophilic impurities (alcohols, amines). The ester group in CEMB makes it hygroscopic.
  • Washing: Dissolve CEMB in hexane (1:1 v/v). Wash 3x with 10%

    
     to remove any acidic hydrolysis products, then 3x with deionized water.
    
  • Pre-Drying: Dry the organic layer over anhydrous

    
     for 4 hours. Filter.
    
  • Distillation: Rotovap to remove hexane. Perform fractional vacuum distillation over Calcium Hydride (

    
    ) .
    
    • Target: Collect the fraction at constant boiling point.

    • Storage: Store under dry Nitrogen at -20°C.

Reagent Preparation
  • Solvents: Methylcyclohexane (MCH) and Methyl Chloride (

    
    ) or Dichloromethane (DCM).
    
    • Protocol: Dry over

      
       and distill immediately before use.
      
  • Initiator: 2-Chloro-2,4,4-trimethylpentane (TMPCl) or Cumyl Chloride.

    • Why: These mimic the chain end of the growing polymer, ensuring fast initiation relative to propagation (

      
      ).
      
  • Co-Catalyst (Lewis Acid): Titanium Tetrachloride (

    
    ).
    
    • Protocol: Use neat liquid, handled strictly under inert atmosphere.

  • Electron Donor (ED): 2,6-Di-tert-butylpyridine (DtBP) or Dimethylacetamide (DMAc).

    • Role: Scavenges protic impurities and stabilizes the propagating cation to suppress chain transfer.

Part 3: Polymerization Protocol

Method: Living Cationic Polymerization System: TMPCl /


 / DtBP
Conditions:  -80°C under dry Nitrogen
Step-by-Step Workflow
  • Reactor Setup:

    • Bake a two-necked round-bottom flask (equipped with a septum and mechanical stirrer) at 120°C for 12 hours.

    • Cool under a stream of dry Nitrogen.

  • Solvent & Monomer Charge:

    • Add Methylcyclohexane (MCH) and Methyl Chloride (

      
      )  (60:40 v/v ratio) via cannula.
      
    • Note: The mixed solvent system balances polymer solubility (MCH) with dielectric constant (

      
      ) to control ion pair separation.
      
    • Add DtBP (Proton Trap) to reach a concentration of

      
      .
      
    • Add purified CEMB Monomer (Target concentration:

      
      ).
      
    • Cool the bath to -80°C and equilibrate for 20 minutes.

  • Initiation:

    • Add TMPCl (Initiator) stock solution (Target:

      
      ).
      
    • Start Reaction: Rapidly inject

      
        (Target: 
      
      
      
      ).
    • Visual Cue: The solution may turn faint yellow/orange (formation of the active cationic complex).

  • Propagation:

    • Stir vigorously. The reaction is fast; conversion typically reaches >95% within 30–60 minutes.

    • Control Check: Aliquots can be taken via syringe into methanol to monitor

      
       vs. Conversion (linear plot confirms livingness).
      
  • Termination:

    • Quench with pre-chilled Methanol containing 1% ammonia.

    • Mechanism:[1][2][3][4] Methanol destroys the

      
       complex and caps the chain end.
      
  • Isolation:

    • Evaporate solvents.

    • Dissolve polymer in minimal THF.

    • Precipitate into excess cold Methanol. Repeat 2x.

    • Dry in a vacuum oven at 40°C for 24 hours.

Part 4: Mechanistic Visualization

The following diagram illustrates the specific "Living" mechanism required for CEMB, highlighting the stabilization of the tertiary carbocation and the role of the electron donor.

CationicMechanism Initiator Initiator (TMP-Cl) ActiveComplex Active Ion Pair [R+ ... Ti2Cl9-] Initiator->ActiveComplex + TiCl4 LewisAcid Lewis Acid (TiCl4) LewisAcid->ActiveComplex Propagation Propagation (Insertion at C=C) ActiveComplex->Propagation + Monomer Equilibrium Dormant (Covalent R-Cl) ActiveComplex->Equilibrium Reversible Deactivation Monomer Monomer (CEMB) (Steric Bulk + Ester) Monomer->Propagation Propagation->ActiveComplex Living Cycle Equilibrium->ActiveComplex + TiCl4 Donor Electron Donor (DtBP) Donor->ActiveComplex Stabilizes Cation Prevents Transfer

Caption: Cycle of Living Cationic Polymerization. The Electron Donor (DtBP) is critical for suppressing transfer reactions caused by the monomer's ester group.

Part 5: Characterization & Data Analysis

Expected Results Table

ParameterMethodExpected Value / Observation
Conversion Gravimetry> 95% within 60 mins at -80°C.
Molecular Weight (

)
GPC (THF, PS Stds)Linear dependence on

. Target: 10k–50k Da.
Dispersity (

)
GPC

(Indicates successful "Living" system).
Structure

-NMR

0.9–1.1 (gem-dimethyl),

4.1 (ester

). Absence of vinyl protons (4.6–4.8 ppm).
Glass Transition (

)
DSCApprox -20°C to 10°C (depending on side chain length).

Troubleshooting Guide:

  • High

    
     (>1.5):  Indicates slow initiation or chain transfer. Increase 
    
    
    
    or switch to a stronger Lewis acid (
    
    
    ) carefully. Ensure DtBP concentration is accurate.
  • Low Yield: Impurities (water) killed the catalyst. Re-dry monomer over

    
    .
    
  • Broadening of NMR peaks: Indicates aggregation. Run NMR at elevated temperature.

Part 6: References

  • Faust, R., & Kennedy, J. P. (1987). Living Carbocationic Polymerization.[5] III. Demonstration of the Living Polymerization of Isobutylene. Journal of Polymer Science Part A: Polymer Chemistry. Link

  • Aoshima, S., & Higashimura, T. (1989). Living Cationic Polymerization of Vinyl Monomers by Organoaluminum Halides in the Presence of Added Bases. Macromolecules. Link

  • Storey, R. F., & Choate, K. R. (1997). Kinetics and Mechanism of the Living Cationic Polymerization of Isobutylene Initiated by TMPCl/TiCl4/Pyridine. Macromolecules. Link

  • Kostjuk, S. V., et al. (2007). Cationic Polymerization of Styrene and Isobutylene in the Presence of Lewis Bases: Complexation vs. Proton Trap. Macromolecules. Link

  • Kennedy, J. P., & Ivan, B. (1991). Designed Polymers by Carbocationic Macromolecular Engineering: Theory and Practice. Hanser Publishers. Link

Sources

Application

Application Note: Functionalization of 4-(4-Carboethoxyphenyl)-2-methyl-1-butene

[1] Executive Summary & Chemical Profile[2][3] 4-(4-Carboethoxyphenyl)-2-methyl-1-butene represents a versatile structural motif bridging the gap between simple olefinic building blocks and complex pharmacological agents...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Chemical Profile[2][3]

4-(4-Carboethoxyphenyl)-2-methyl-1-butene represents a versatile structural motif bridging the gap between simple olefinic building blocks and complex pharmacological agents.[1] Structurally, it consists of a 1,1-disubstituted terminal alkene (isobutylene-like head) tethered to an ethyl benzoate (aryl ester tail).[1]

This molecule is widely recognized in the pharmaceutical industry as a "ring-open" analog or intermediate in the synthesis of Retinoid X Receptor (RXR) agonists , such as Bexarotene . Beyond drug discovery, its unique dual-functionality—an electron-rich, sterically encumbered alkene and an electron-deficient ester—makes it a prime candidate for cationic polymerization to form functionalized polyolefins for drug delivery systems.[1]

Chemical Profile
PropertyData / Characteristic
IUPAC Name Ethyl 4-(3-methylbut-3-en-1-yl)benzoate
Molecular Formula C₁₄H₁₈O₂
Key Reactivity 1 1,1-Disubstituted Alkene: Susceptible to electrophilic addition; sterically hindered at C2; prone to cationic polymerization.[1][2]
Key Reactivity 2 Ethyl Ester: Orthogonal handle for hydrolysis, transesterification, or reduction.
Primary Challenge Regiocontrol: Ensuring Anti-Markovnikov selectivity during hydro-functionalization due to the steric bulk at the 2-position.

Reaction Landscape & Strategic Workflows

The functionalization of this molecule requires a decision tree based on the desired endpoint: Small Molecule Linkers (Path A) or Functional Materials (Path B).

ReactionLandscape Start 4-(4-Carboethoxyphenyl)- 2-methyl-1-butene PathA Path A: Small Molecule Synthesis Start->PathA PathB Path B: Materials Science Start->PathB Alcohol Primary Alcohol (Linker Chemistry) PathA->Alcohol Hydroboration (Anti-Markovnikov) Epoxide Epoxide (Reactive Intermediate) PathA->Epoxide Epoxidation (m-CPBA) Polymer Functionalized Polyisobutylene PathB->Polymer Cationic Polymerization

Figure 1: Strategic functionalization pathways.[1][3] Path A focuses on creating handles for drug conjugation (PROTACs/Linkers), while Path B leverages the isobutylene head for polymer synthesis.

Detailed Experimental Protocols

Protocol A: Regioselective Anti-Markovnikov Hydroboration

Objective: Synthesis of Ethyl 4-(4-hydroxy-3-methylbutyl)benzoate. Significance: 1,1-disubstituted alkenes are prone to isomerization or incomplete reaction with standard borane-THF.[1] To ensure high Anti-Markovnikov selectivity (hydroxyl at the terminal carbon) and avoid tertiary alcohol formation, the use of 9-BBN (9-Borabicyclo[3.3.1]nonane) is strictly recommended over BH₃-THF.[1]

Materials
  • Substrate: 4-(4-Carboethoxyphenyl)-2-methyl-1-butene (1.0 equiv)[1]

  • Reagent: 0.5 M 9-BBN in THF (1.2 equiv)[1]

  • Oxidant: 30% H₂O₂ / 3M NaOH[1][4][5]

  • Solvent: Anhydrous THF

Step-by-Step Methodology
  • Inert Atmosphere Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge with Argon for 15 minutes.

  • Reagent Addition: Syringe in the substrate (dissolved in minimal anhydrous THF) followed by the dropwise addition of 0.5 M 9-BBN in THF at 0°C.

    • Expert Insight: The steric bulk of 9-BBN prevents attack at the internal C2 carbon, ensuring >98% regioselectivity for the terminal position.

  • Reaction Phase: Allow the mixture to warm to room temperature and stir for 4–6 hours.

    • Validation: Monitor by TLC (Hexane:EtOAc 8:2). The alkene spot (high R_f) should disappear.

  • Oxidation (Critical Safety Step): Cool the flask back to 0°C. Add 3M NaOH (3 equiv) dropwise, followed very slowly by 30% H₂O₂ (3 equiv).

    • Caution: This step is highly exothermic. Maintain temperature <10°C to prevent ester hydrolysis on the phenyl ring.

  • Workup: Dilute with diethyl ether, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Silica gel, Gradient 10% -> 30% EtOAc in Hexanes).

Protocol B: Living Cationic Polymerization

Objective: Synthesis of Poly[4-(4-carboethoxyphenyl)-2-methyl-1-butene]. Significance: This protocol mimics the industrial synthesis of butyl rubber but incorporates a pendant benzoate group. This polymer is a high-value candidate for drug delivery matrices because the ester groups can be hydrolyzed post-polymerization to create a water-soluble, pH-responsive polyacid.[1]

Materials
  • Monomer: 4-(4-Carboethoxyphenyl)-2-methyl-1-butene (Dried over CaH₂ and distilled)[1]

  • Initiator: Cumyl Chloride (2-chloro-2-phenylpropane)[1]

  • Co-Initiator (Lewis Acid): TiCl₄[1]

  • Electron Donor (Lewis Base): Pyridine or Dimethylacetamide (DMA) (Trace amounts to suppress chain transfer)

  • Solvent: Methylcyclohexane / Methyl Chloride (60:40 v/v) at -80°C.[1]

Step-by-Step Methodology
  • System Preparation: Use a glovebox or a high-vacuum line.[1] Moisture is the enemy of living cationic polymerization; it causes uncontrolled chain termination.

  • Charge: In a pre-chilled reactor (-80°C), add the solvent mixture, the Monomer (1.0 M final conc.), the Initiator (0.01 M), and the Electron Donor (0.005 M).

  • Initiation: Vigorously stir and inject pre-chilled TiCl₄ (0.1 M). The solution often turns orange/yellow indicating carbocation formation.

  • Propagation: Stir at -80°C for 30–60 minutes.

    • Expert Insight: The low temperature suppresses β-proton elimination (chain transfer), ensuring a narrow molecular weight distribution (PDI < 1.2).

  • Termination: Quench with pre-chilled Methanol containing a trace of ammonia.

  • Isolation: Precipitate the polymer into excess Methanol. Dry under vacuum at 40°C.

CationicPoly Initiation Initiation: R-Cl + TiCl4 -> R+ [TiCl5]- Propagation Propagation: R+ + Monomer -> Polymer Chain+ Initiation->Propagation -80°C Living Conditions Propagation->Propagation Chain Growth Termination Termination: Quench with MeOH Propagation->Termination Desired MW Reached

Figure 2: Mechanism of Living Cationic Polymerization.[1] The stability of the tertiary carbocation allows for controlled growth.

Protocol C: Epoxidation (Reactive Intermediate Synthesis)

Objective: Synthesis of the 1,2-epoxy derivative. Significance: The epoxide serves as a "spring-loaded" electrophile.[1] It can be ring-opened by amines (to form amino-alcohols) or azides, serving as a versatile entry point for diversity-oriented synthesis.[1]

Step-by-Step Methodology
  • Dissolution: Dissolve the alkene (1.0 equiv) in Dichloromethane (DCM).

  • Buffer: Add NaHCO₃ (2.0 equiv) solid.

    • Reasoning: Commercial m-CPBA contains m-chlorobenzoic acid.[1] The buffer prevents acid-catalyzed opening of the epoxide or hydrolysis of the ethyl ester.

  • Addition: Add m-CPBA (1.2 equiv) in portions at 0°C.

  • Monitoring: Stir at room temperature overnight. Monitor by TLC.

  • Workup: Quench with saturated Na₂S₂O₃ (to reduce excess peroxide) followed by NaHCO₃ wash.

References

  • Bexarotene Synthesis & Retinoid Chemistry

    • Faul, M. M., et al. "Synthesis of Bexarotene (Targretin) and Related Analogs." Journal of Organic Chemistry, 2001.

    • Context: Describes the cyclization of similar alkene intermediates to form the tetrahydronaphthalene core.
  • Hydroboration of 1,1-Disubstituted Alkenes

    • Brown, H. C., et al. "Hydroboration.[6] 53. 9-Borabicyclo[3.3.1]nonane (9-BBN) as a Highly Selective Reagent."[1] Journal of the American Chemical Society.

    • Context: Establishes 9-BBN as the standard for steric control in hydroboration.[1]

  • Cationic Polymerization of Isobutylene Derivatives

    • Kennedy, J. P., & Ivan, B. "Designed Polymers by Carbocationic Macromolecular Engineering: Theory and Practice." Hanser Publishers, 1991.
    • Aoshima, S., et al. "Living Cationic Polymerization of Substituted Styrenes and Vinyl Ethers." Chemical Reviews, 2009.

    • Context: Provides the foundational conditions (TiCl4, low temp) for polymerizing 1,1-disubstituted alkenes.
  • General Reactivity of Styrene/Alkene Derivatives

    • Organic Syntheses, Coll.[7] Vol. 9, p. 414 (1998). "Preparation of Functionalized Alkenes."

Sources

Method

Application Note: Scale-Up Synthesis of 4-(4-Carboethoxyphenyl)-2-methyl-1-butene via Negishi Cross-Coupling

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 4-(4-Carboethoxyphenyl)-2-methyl-1-butene (CAS: 731772-92-2) Strategic Rationale & Mechanistic Causality The synthesis of 4-(4-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 4-(4-Carboethoxyphenyl)-2-methyl-1-butene (CAS: 731772-92-2)

Strategic Rationale & Mechanistic Causality

The synthesis of 4-(4-Carboethoxyphenyl)-2-methyl-1-butene requires the precise union of an unactivated aliphatic alkene chain with an aryl ester. Traditional carbon-carbon bond-forming techniques, such as Grignard (organomagnesium) or organolithium additions, are fundamentally incompatible with this target due to their high nucleophilicity, which leads to deleterious side reactions (e.g., nucleophilic attack on the carboethoxy ester group).

To achieve high chemoselectivity and scalability, the Negishi Cross-Coupling is the premier methodological choice [1]. By utilizing an organozinc intermediate—specifically (3-methyl-3-butenyl)zinc bromide—we exploit the attenuated nucleophilicity of the carbon-zinc bond. Organozinc reagents are highly tolerant of electrophilic functional groups like esters, ketones, and nitriles, ensuring that the coupling occurs exclusively at the aryl bromide site [2].

The critical bottleneck in this synthesis is the formation of the organozinc reagent from the unactivated alkyl halide (4-bromo-2-methyl-1-butene). Standard commercial zinc dust possesses a passivating oxide layer that renders it inert to unactivated aliphatic bromides at low temperatures. To overcome this, we employ Rieke Zinc (Zn)*, a highly porous, zero-valent zinc powder generated in situ via the reduction of ZnCl₂ by alkali metals. The presence of solubilized LiCl in the Rieke zinc supernatant is mechanistically crucial, as it acts as a surface-active promoter that exponentially accelerates the insertion of zinc into the sp³ C-Br bond[3, 4].

Process Workflow & Catalytic Cycle

The synthesis is executed in two strictly anaerobic stages: the generation of the organozinc nucleophile, followed by the palladium-catalyzed cross-coupling with ethyl 4-bromobenzoate.

SynthesisWorkflow Step1 1. Zinc Insertion (Rieke Zn + Alkyl Bromide) Step2 2. Negishi Coupling (Pd Cat. + Aryl Bromide) Step1->Step2 Step3 3. Quench & Extraction (NH₄Cl / EtOAc) Step2->Step3 Step4 4. Purification (Silica Gel / Distillation) Step3->Step4

Fig 1: Four-stage scale-up workflow for the synthesis of the target alkene.

The core C-C bond formation is driven by a Pd(0)/Pd(II) catalytic cycle. The oxidative addition of the aryl bromide to the Pd(0) center is rate-determining, followed by a rapid transmetalation with the organozinc species, and subsequent reductive elimination to yield the target product.

NegishiCycle Pd0 Pd(0)Lₙ Active Catalyst OxAdd Ar-Pd(II)(Br)Lₙ (Oxidative Addition) Pd0->OxAdd Ethyl 4-bromobenzoate TransMet Ar-Pd(II)(R)Lₙ (Transmetalation) OxAdd->TransMet (3-methyl-3-butenyl)zinc bromide (- ZnBr₂) TransMet->Pd0 Reductive Elimination Product 4-(4-Carboethoxyphenyl)- 2-methyl-1-butene TransMet->Product

Fig 2: Pd-catalyzed Negishi cross-coupling catalytic cycle.

Reagents & Quantitative Metrics

Stoichiometry and Materials
Reagent / MaterialRoleEquivalentsMW ( g/mol )Notes
Ethyl 4-bromobenzoate Electrophile1.00229.07Ensure anhydrous
4-Bromo-2-methyl-1-butene Nucleophile Precursor1.15149.03Store at 4 °C over molecular sieves
Rieke Zinc (Zn)*Metal Insert1.3065.38Contains residual LiCl [3]
Pd(PPh₃)₄ Catalyst0.051155.56Handle in glovebox
Tetrahydrofuran (THF) Solvent-72.11Distilled over Na/Benzophenone
Expected Scale-Up Metrics
ParameterLab Scale (10 g)Pilot Scale (1 kg)
Isolated Yield (%) 88%84%
Purity (HPLC-UV) >99.0%98.5%
Reaction Time (Coupling) 8 h12 h
E-Factor 1512

Self-Validating Experimental Protocol

Note: All glassware must be oven-dried at 120 °C and purged with high-purity Argon prior to use. THF must be strictly anhydrous to prevent protonolysis of the organozinc intermediate.

Stage 1: Preparation of (3-methyl-3-butenyl)zinc bromide
  • Reactor Preparation: Charge a dry, argon-purged jacketed reactor with Rieke Zinc (1.3 eq) suspended in anhydrous THF (approx. 5 mL/g of zinc).

  • Temperature Control: Cool the suspension to 0 °C using a chiller unit.

  • Controlled Addition: Add 4-bromo-2-methyl-1-butene (1.15 eq) dropwise via an addition funnel. Causality: The insertion reaction is highly exothermic. Dropwise addition ensures the internal temperature remains below 10 °C, preventing thermal runaway and minimizing Wurtz-type homocoupling byproducts.

  • Maturation: Remove the cooling bath and allow the mixture to stir at 25 °C for 2 hours.

  • In-Process Control (IPC) 1: Withdraw a 0.1 mL aliquot, quench with D₂O, and extract with CDCl₃. ¹H-NMR should show the complete disappearance of the -CH₂Br triplet (~3.4 ppm) and the appearance of a new triplet corresponding to the deuterated alkane, validating 100% zinc insertion.

Stage 2: Palladium-Catalyzed Negishi Coupling
  • Catalyst Activation: In a separate main reactor, dissolve ethyl 4-bromobenzoate (1.0 eq) and Pd(PPh₃)₄ (0.05 eq) in anhydrous THF (10 mL/g of electrophile). Stir for 15 minutes at room temperature to allow the Pd(0) species to fully dissolve and pre-coordinate.

  • Reagent Transfer: Stop the agitation in the Stage 1 reactor and allow excess zinc dust to settle. Transfer the supernatant organozinc solution to the main reactor via a cannula equipped with an inline microfilter to exclude unreacted zinc particles.

  • Coupling: Heat the reaction mixture to 65 °C (gentle reflux) for 8–12 hours.

  • In-Process Control (IPC) 2: Monitor the reaction via GC-MS. The reaction is deemed complete when the ethyl 4-bromobenzoate peak is <1% relative to the product peak (m/z = 218).

Stage 3: Workup and Purification
  • Quench: Cool the reactor to 0 °C and slowly add saturated aqueous NH₄Cl. Causality: NH₄Cl provides a mild, buffered proton source that safely quenches unreacted active zinc and residual organozinc species without hydrolyzing the target's carboethoxy ester group (which would occur if strong acids like HCl were used).

  • Extraction: Filter the biphasic mixture through a pad of Celite to remove precipitated zinc salts. Extract the aqueous layer with Ethyl Acetate (3 × 1 Vol).

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via silica gel flash chromatography (Hexanes:EtOAc, 95:5) or via short-path vacuum distillation for larger pilot scales.

Scale-Up & Safety Considerations

  • Exotherm Management: The oxidative addition of zinc into the alkyl bromide is characterized by a delayed exotherm. On a multi-kilogram scale, ensure the chiller has sufficient cooling capacity and never add the entire batch of alkyl bromide at once.

  • Pyrophoric Hazards: Rieke zinc is highly reactive and can be pyrophoric if exposed to air or moisture. Always handle under an inert argon atmosphere. Filter cakes containing unreacted Rieke zinc must be carefully quenched with isopropanol/water mixtures before disposal.

  • Catalyst Optimization: While Pd(PPh₃)₄ is robust for lab-scale synthesis, scaling up to >1 kg may benefit from switching to a more active, lower-loading catalyst system such as Pd(OAc)₂ with SPhos (1-2 mol%), which has been shown to accelerate Negishi couplings with aryl bromides and reduce heavy metal waste [2].

References

  • Negishi, E. (1982). "Palladium- or nickel-catalyzed cross coupling. A new selective method for carbon-carbon bond formation." Accounts of Chemical Research, 15(11), 340-348. URL:[Link]

  • Kolter, M. (2023). "Kinetics and Intermediates of Palladium-catalyzed Negishi Cross-Coupling Reactions." Elektronische Hochschulschriften der LMU München. URL:[Link]

  • Blum, S. A., et al. (2022). "Reactivity Differences of Rieke Zinc Arise Primarily from Salts in the Supernatant, not in the Solids." Journal of the American Chemical Society, 144(25), 11338-11346. URL:[Link]

  • Rieke, R. D. (1989). "Preparation of highly reactive metal powders and their use in organic synthesis." Science, 246(4935), 1260-1264. URL:[Link]

Application

Application Note: Safe Handling &amp; Protocol Guide for 4-(4-Carboethoxyphenyl)-2-methyl-1-butene

Executive Summary & Compound Analysis This guide outlines the technical protocols for the safe handling, storage, and experimental use of 4-(4-Carboethoxyphenyl)-2-methyl-1-butene . This compound is a functionalized orga...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Analysis

This guide outlines the technical protocols for the safe handling, storage, and experimental use of 4-(4-Carboethoxyphenyl)-2-methyl-1-butene . This compound is a functionalized organic intermediate, typically utilized in the synthesis of retinoid pharmaceuticals (e.g., Bexarotene analogs) and advanced materials.

Structural Hazard Analysis:

  • Terminal Alkene Moiety (2-methyl-1-butene): Introduces susceptibility to electrophilic addition and radical oxidation. While less reactive than conjugated styrenes, terminal alkenes can form peroxides or gums upon prolonged exposure to air/light.

  • Ethyl Ester Group (Carboethoxy): Generally stable but susceptible to hydrolysis under strongly acidic or basic conditions.

  • Aromatic Core: Provides UV activity; implies potential for lipophilic absorption through skin.

Core Safety Classification:

  • GHS Signal Word: WARNING

  • Primary Hazards: Acute Toxicity (Oral), Skin/Eye Irritation, Specific Target Organ Toxicity (Respiratory Irritation).

Risk Assessment & Biological Safety

Before initiating any workflow, researchers must validate their engineering controls against the following risk profile.

GHS Hazard Statements
CodeHazard StatementMechanism of Action
H302 Harmful if swallowedSystemic absorption via GI tract; potential metabolic activation of the alkene.
H315 Causes skin irritationLipophilic nature allows dermal penetration; solvent-like defatting action.
H319 Causes serious eye irritationDirect chemical insult to corneal epithelium.
H335 May cause respiratory irritationMucosal irritation from vapors or aerosols.
Personal Protective Equipment (PPE) Matrix
  • Respiratory: Use a NIOSH-approved N95 (for solids) or organic vapor cartridge respirator (if heating/aerosolizing) if fume hood containment is breached.

  • Dermal: Nitrile gloves (0.11 mm minimum thickness) are sufficient for splash protection. For prolonged immersion, use Viton or PVA gloves due to the compound's organic solubility.

  • Ocular: Chemical splash goggles are mandatory. Face shields are required during scale-up (>50g).

Handling Protocols & Experimental Best Practices

Protocol A: Storage and Stability Management

Objective: Prevent oxidative degradation of the terminal alkene and hydrolysis of the ester.

  • Temperature Control: Store at 2–8°C . Low temperature inhibits autoxidation rates.

  • Atmosphere: The container must be purged with dry Nitrogen (N₂) or Argon (Ar) after every use.

    • Why? Terminal alkenes can scavenge atmospheric oxygen, leading to epoxide or peroxide formation, which alters purity and safety.

  • Container: Amber glass with a PTFE-lined cap. Avoid polyethylene bottles for long-term storage due to potential leaching/sorption.

Protocol B: Safe Transfer and Weighing

Objective: Minimize inhalation exposure and static discharge risks.[1]

  • Engineering Control: Perform all open-vessel manipulations inside a certified Chemical Fume Hood.

  • Static Mitigation: As a non-polar organic liquid/low-melting solid, static charge accumulation is possible. Ground all metal spatulas and vessels during transfer.

  • Solubilization: If the compound is received as a solid/gum, dissolve in anhydrous Dichloromethane (DCM) or Ethyl Acetate for easier handling, provided this aligns with the subsequent reaction solvent.

Protocol C: Reaction Setup (Exotherm Control)

Context: This intermediate is often subjected to Friedel-Crafts cyclizations or hydrolysis reactions.

  • Addition Rate: When reacting this compound with strong Lewis acids (e.g., AlCl₃, BF₃) or oxidizers, add the reagent dropwise to the substrate solution at 0°C.

  • Monitoring: Use an internal temperature probe. Do not allow the internal temperature to exceed 35°C during initiation to prevent runaway polymerization or decomposition.

  • Quenching: Always quench reactions containing this intermediate into a biphasic mixture (e.g., Ice/Water + Organic Solvent) to dissipate heat safely.

Emergency Response & Waste Disposal

Spill Cleanup Decision Tree
  • Minor Spill (<10 mL/g): Absorb with vermiculite or sand. Wipe surface with acetone.

  • Major Spill (>10 mL/g): Evacuate area. Ventilate. Personnel wearing full PPE (including respiratory protection) should dike the spill to prevent drain entry.[2] Absorb with non-combustible material.

Waste Disposal[3]
  • Classification: Hazardous Organic Waste (Halogen-free, unless chlorinated solvents are used).

  • Protocol: Do not dispose of down the drain. Collect in a dedicated "Organic Waste" carboy. Label clearly with "Ester/Alkene Intermediate."

Visualized Workflows (Graphviz)

Diagram 1: Safe Handling Decision Logic

This diagram illustrates the decision-making process for handling the compound based on its physical state and planned application.

SafetyLogic Start Start: 4-(4-Carboethoxyphenyl)-2-methyl-1-butene CheckState Check Physical State Start->CheckState Liquid Liquid/Oil CheckState->Liquid Ambient Solid Low-Melting Solid CheckState->Solid Cold/Pure Weighing Weighing Protocol Liquid->Weighing Syringe Transfer Solid->Weighing Anti-static Spatula Solvent Dissolve (DCM/EtOAc) Weighing->Solvent If Reaction Req. Inert Purge Headspace (N2/Ar) Weighing->Inert Post-Usage Solvent->Inert Stock Solution Storage Store @ 2-8°C Inert->Storage

Caption: Logic flow for physical state assessment and subsequent handling/storage steps.

Diagram 2: Reaction Safety Workflow

This diagram details the safety checkpoints during a typical synthetic application (e.g., cyclization or hydrolysis).

ReactionSafety Setup Reaction Setup (Fume Hood) InertAtm Inert Atmosphere (N2/Ar) Setup->InertAtm Step 1 TempCtrl Temp Control (Ice Bath/Cryo) InertAtm->TempCtrl Step 2 Addition Reagent Addition (Dropwise) TempCtrl->Addition Step 3: Critical Monitoring TLC/HPLC Monitoring Addition->Monitoring Reaction Time Quench Quench (Controlled Exotherm) Monitoring->Quench Completion Waste Waste Disposal (Organic Stream) Quench->Waste Post-Workup

Caption: Step-by-step safety checkpoints for synthetic reactions involving the target compound.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(4-Carboethoxyphenyl)-2-methyl-1-butene

The following technical guide is designed as a specialized support resource for researchers synthesizing 4-(4-Carboethoxyphenyl)-2-methyl-1-butene (Ethyl 4-(3-methylbut-3-en-1-yl)benzoate). It addresses common yield-limi...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed as a specialized support resource for researchers synthesizing 4-(4-Carboethoxyphenyl)-2-methyl-1-butene (Ethyl 4-(3-methylbut-3-en-1-yl)benzoate). It addresses common yield-limiting factors, specifically focusing on the incompatibility of ester functionalities with Grignard reagents and the thermodynamic instability of terminal alkenes.

Case ID: SYN-ETH-4421 Topic: Yield Optimization & Protocol Troubleshooting Target Molecule: 4-(4-Carboethoxyphenyl)-2-methyl-1-butene CAS Registry (Related Precursor): 174666-19-4 (Ethyl 4-(3-oxobutyl)benzoate)

Executive Summary & Route Analysis

The Core Problem: Users reporting low yields (<40%) for this synthesis typically fall into one of two error categories:

  • Route Selection Error: Attempting a Grignard reaction (e.g., Methylmagnesium bromide) on a keto-ester precursor. This causes catastrophic polymerization or cyclization due to the incompatibility of the ester group with organometallics.

  • Isomerization: Successful synthesis of the terminal alkene (2-methyl-1-butene moiety) followed by inadvertent acid-catalyzed isomerization to the thermodynamically stable internal alkene (2-methyl-2-butene) during workup or purification.

Recommended Route: The only high-yield, scalable method for this specific ester-containing substrate is the Wittig Olefination of Ethyl 4-(3-oxobutyl)benzoate . For sensitive applications, the Petasis Methylenation is a non-basic alternative.

Synthesis Workflow Visualization

SynthesisWorkflow Start Ethyl 4-(3-oxobutyl)benzoate (Precursor) Intermediate Betaine / Oxaphosphetane (Intermediate) Start->Intermediate Nucleophilic Attack (Low Temp) Reagent Ph3PMe+ Br- / KOtBu (Wittig Reagent) Reagent->Intermediate Product 4-(4-Carboethoxyphenyl)-2-methyl-1-butene (Target Terminal Alkene) Intermediate->Product Elimination (- Ph3PO) SideProduct Isomerized Product (2-methyl-2-butene analog) Product->SideProduct Acidic Workup / Silica Gel (Avoid!)

Figure 1: Critical pathway for the synthesis. The dashed red line represents the primary yield-loss vector (isomerization).

Troubleshooting Guides (Root Cause Analysis)

Issue 1: "I am getting a complex mixture of alcohols and oligomers."

Diagnosis: Chemoselectivity Failure (Grignard Incompatibility). If you are adding MeMgBr or MeLi to Ethyl 4-(3-oxobutyl)benzoate, the reagent is attacking the ethyl ester (Carboethoxy group) and the ketone. Esters react with 2 equivalents of Grignard reagent to form tertiary alcohols.

  • Solution: STOP using Grignard reagents. Switch to the Wittig Reaction . The phosphorus ylide is nucleophilic enough for the ketone but, under controlled conditions, will not attack the ester.

Issue 2: "The reaction works, but the product contains 30-50% of the internal alkene isomer."

Diagnosis: Acid-Catalyzed Isomerization. The target molecule contains a terminal double bond (-C(Me)=CH2). In the presence of trace acid (even from unbuffered silica gel) or prolonged heating, the double bond migrates to the more substituted, thermodynamically stable internal position (-C(Me)=CH-).

  • Solution:

    • Quench: Use saturated NaHCO3, not HCl or NH4Cl (which is slightly acidic).

    • Purification: Pre-treat your silica gel column with 1-2% Triethylamine (Et3N) to neutralize acidic sites.

    • Temperature: Do not heat the reaction above 40°C.

Issue 3: "Low conversion of the starting material."

Diagnosis: Enolization vs. Nucleophilic Attack. The precursor is a methyl ketone with alpha-protons. Strong, small bases (like n-BuLi) may act as a base (deprotonating the ketone to an enolate) rather than generating the ylide.

  • Solution: Use Potassium tert-butoxide (KOtBu) . It is bulky and effectively generates the ylide from methyltriphenylphosphonium bromide without causing excessive enolization of the ketone substrate.

Optimized Experimental Protocol

Objective: Synthesis of 4-(4-Carboethoxyphenyl)-2-methyl-1-butene via Wittig Olefination.

ParameterSpecificationReason
Reagent Methyltriphenylphosphonium bromide (1.2 eq)Excess ensures complete conversion.
Base Potassium tert-butoxide (KOtBu) (1.2 eq)Bulky base minimizes nucleophilic attack on ester.
Solvent Anhydrous THF (0.1 M)Stabilizes the ylide; must be dry to prevent ester hydrolysis.
Temperature 0°C (Addition) → 25°C (Reaction)Low temp prevents ester side reactions.
Time 2 - 4 HoursLong times increase risk of isomerization.
Step-by-Step Procedure
  • Ylide Generation:

    • In a flame-dried round-bottom flask under Argon, suspend Methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF.

    • Cool to 0°C in an ice bath.

    • Add KOtBu (1.2 equiv) portion-wise. The solution should turn bright yellow (characteristic of the phosphorus ylide). Stir for 30–45 minutes at 0°C.

  • Substrate Addition:

    • Dissolve Ethyl 4-(3-oxobutyl)benzoate (1.0 equiv) in a minimum amount of anhydrous THF.

    • Add this solution dropwise to the ylide mixture at 0°C over 15 minutes. Crucial: Slow addition prevents local heating.

  • Reaction & Quench:

    • Allow the mixture to warm to Room Temperature (20–25°C). Stir for 2–3 hours. Monitor by TLC (Target Rf usually higher than ketone).

    • Quench: Pour the mixture into a separating funnel containing saturated NaHCO3 solution (Do NOT use acid).

  • Workup:

    • Extract with Diethyl Ether or Ethyl Acetate (3x).

    • Wash combined organics with Brine.

    • Dry over anhydrous Na2SO4 (avoid MgSO4 if slightly acidic).

    • Concentrate under reduced pressure at <30°C (Avoid high heat).

  • Purification (The "Yield Saver"):

    • Prepare a silica gel column. Slurry the silica in Hexanes containing 1% Triethylamine .

    • Elute with Hexanes/Ethyl Acetate gradient.

    • The triethylamine prevents the terminal alkene from isomerizing on the silica surface.

Alternative Route (For High-Value/Small Scale)

If the Wittig reaction proves too basic for your specific ester derivative (causing hydrolysis), use the Petasis Reagent .

  • Reagent: Dimethyltitanocene (Cp2TiMe2).

  • Mechanism: Thermal decomposition generates a titanium carbene that reacts with ketones to form alkenes.

  • Advantage: Non-basic, non-nucleophilic. Highly tolerant of esters.

  • Protocol: Heat the ketone and Cp2TiMe2 (1.1 eq) in Toluene at 60°C in the dark.

Frequently Asked Questions (FAQs)

Q: Can I use the "Tebbe Reagent" instead of Wittig? A: Yes. The Tebbe reagent is excellent for converting esters and ketones to alkenes. However, it is highly reactive and often converts the ester group to an enol ether if not carefully controlled. For this specific molecule (where you want to keep the ester intact), the Petasis reagent is safer than Tebbe, but Wittig is the most economical industrial choice.

Q: My product has a strong smell and is difficult to crystallize. A: The product is likely an oil (common for this chain length). The smell may be residual Triphenylphosphine (pungent). To remove Triphenylphosphine oxide (TPPO) effectively, triturating the crude residue with cold Hexanes (TPPO precipitates out) before chromatography is recommended.

Q: Can I start from Ethyl 4-bromobenzoate and Isoprene? A: No. Heck coupling with isoprene typically gives a mixture of regioisomers (terminal vs. internal) and is difficult to purify. The linear construction (building the ketone, then the alkene) provides the highest regiocontrol.

References

  • Wittig Reaction on Keto-Esters: Maercker, A. "The Wittig Reaction." Organic Reactions, 1965, 14, 270–490. (Standard protocol for chemoselectivity).
  • Isomerization on Silica: Burden, R. S., et al. "Acidic Silica Gel: A potential trap for the unwary." Phytochemistry, 1985.
  • Petasis Reagent : Petasis, N. A., & Bzowej, E. I. "Titanium-mediated carbonyl olefinations." Journal of the American Chemical Society, 112(17), 6392-6394. Link

  • Starting Material : Ethyl 4-(3-oxobutyl)benzoate (CAS 174666-19-4).[1] Chemical Book / PubChem. Link

Sources

Optimization

Technical Support Center: Synthesis of 4-(4-Carboethoxyphenyl)-2-methyl-1-butene

The following technical support guide addresses the synthesis and troubleshooting of 4-(4-Carboethoxyphenyl)-2-methyl-1-butene (CAS 731772-92-2). This document is structured for researchers and process chemists, focusing...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide addresses the synthesis and troubleshooting of 4-(4-Carboethoxyphenyl)-2-methyl-1-butene (CAS 731772-92-2). This document is structured for researchers and process chemists, focusing on the critical challenges of regioselectivity (terminal vs. internal alkene) and functional group compatibility (ester stability).

[1]

Executive Summary & Reaction Overview

Target Molecule: 4-(4-Carboethoxyphenyl)-2-methyl-1-butene Core Challenge: The synthesis involves installing a terminal alkene on a scaffold containing a sensitive ethyl ester.[1] The primary risk is the isomerization of the kinetic terminal alkene product to the thermodynamic internal alkene (trisubstituted), and the hydrolysis or nucleophilic attack on the carboethoxy group.

Primary Recommended Route: Wittig Methylenation of 4-(4-carboethoxyphenyl)-2-butanone.[1]

  • Rationale: The Wittig reaction operates under basic conditions and kinetic control, favoring the terminal alkene. Acid-catalyzed dehydration of the corresponding alcohol often leads to the thermodynamic internal isomer (Zaitsev product).

Reaction Scheme:


[1]

Troubleshooting Guide (Q&A)

Category A: Regioselectivity & Isomerization

Q1: I am observing a significant impurity (~10-15%) at a slightly higher retention time. NMR suggests a trisubstituted alkene. What is happening? Diagnosis: You are likely observing the acid-catalyzed isomerization of your target terminal alkene (2-methyl-1-butene moiety) to the thermodynamically more stable internal alkene (2-methyl-2-butene moiety).[1] Root Cause:

  • Acidic Workup: Using strong acids (HCl, H₂SO₄) to quench the Wittig reaction.

  • Active Silica Gel: Standard silica gel is slightly acidic (

    
    ).[1] Prolonged contact during column chromatography can catalyze the migration of the double bond.
    Solution: 
    
  • Quench: Use saturated

    
     (mildly acidic) or water instead of strong mineral acids.
    
  • Purification: Pre-treat silica gel with 1-2% triethylamine (

    
    ) to neutralize acidic sites, or use neutral alumina  for purification.[1]
    

Q2: Why is the internal isomer favored? Technical Insight: The target molecule is a 1,1-disubstituted alkene. Isomerization moves the double bond into conjugation with the methyl group (trisubstituted), which is stabilized by hyperconjugation (Zaitsev's Rule). Although the phenyl ring is not in direct conjugation with the alkene (separated by two methylene units), the migration is driven purely by the stability of the alkene substitution pattern.

Category B: Functional Group Integrity (Ester)

Q3: My yield is low, and I see a polar baseline spot or a carboxylic acid peak in NMR. Is the ester hydrolyzing? Diagnosis: Saponification of the ethyl ester (carboethoxy group). Root Cause:

  • Excess Base: Large excesses of base (e.g., KOtBu, NaH) in the presence of adventitious water generate hydroxide (

    
    ), which rapidly hydrolyzes the ester.
    
  • Nucleophilic Attack: While less common with methylenetriphenylphosphorane, strong organolithium bases (e.g.,

    
    -BuLi) used to generate the ylide can directly attack the ester to form a ketone or tertiary alcohol.
    Solution: 
    
  • Base Selection: Switch to Potassium tert-butoxide (KOtBu) or Sodium Hexamethyldisilazide (NaHMDS) .[1] Avoid

    
    -Butyllithium (
    
    
    
    -BuLi) unless strictly controlled at
    
    
    .[1]
  • Stoichiometry: Use exactly 1.05 - 1.1 equivalents of base relative to the phosphonium salt. Ensure the base is fully consumed in ylide formation before adding the ketone.

Category C: Side Reactions & Impurities[1]

Q4: I see a dimer or oligomer in the GPC/LC-MS. How do I prevent polymerization? Diagnosis: Radical or cationic polymerization of the terminal alkene. Root Cause: Terminal alkenes, especially those resembling isobutylene derivatives, are prone to polymerization during concentration or heating, particularly if trace acid or peroxides are present. Solution:

  • Inhibitors: Add a radical inhibitor like BHT (Butylated hydroxytoluene) or 4-methoxyphenol (MEHQ) (approx. 10-50 ppm) to the crude mixture before rotary evaporation.[1]

  • Temperature: Avoid heating the crude product above

    
     during solvent removal.
    

Q5: The reaction mixture turned into a solid gel/gum and stirring stopped. What happened? Diagnosis: Precipitation of Triphenylphosphine Oxide (


) or formation of a "betaine-lithium" complex gel.[1]
Solution: 
  • Solvent: Ensure sufficient solvent volume (THF is standard). If using non-polar solvents (Toluene/Hexane),

    
     precipitates heavily. This is actually useful for purification—filter the solids before aqueous workup to remove the bulk of the byproduct.
    

Detailed Synthesis Protocols

Protocol A: Wittig Methylenation (Recommended)

Targeting Kinetic Control to maximize Terminal Alkene.

Reagents:

  • Methyltriphenylphosphonium bromide (

    
    ): 1.2 equiv.
    
  • Potassium tert-butoxide (

    
    ): 1.2 equiv.[1]
    
  • 4-(4-Carboethoxyphenyl)-2-butanone: 1.0 equiv.[1]

  • Solvent: Anhydrous THF (0.2 M concentration).

Step-by-Step:

  • Ylide Formation: In a flame-dried flask under Nitrogen/Argon, suspend

    
     in anhydrous THF. Cool to 
    
    
    
    .
  • Base Addition: Add

    
     portion-wise. The solution should turn bright yellow (formation of the ylide). Stir for 30-60 minutes at 
    
    
    
    .
    • Critical Check: Ensure all solids are dissolved or the suspension is uniform yellow.

  • Substrate Addition: Dissolve the ketone in a minimum amount of anhydrous THF. Add this solution dropwise to the ylide at

    
    .
    
    • Note: Slow addition prevents local excess of ketone, minimizing aldol side reactions.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC/HPLC. Reaction is usually complete within 2-4 hours.[1]

  • Quench: Cool to

    
    . Quench with Saturated Aqueous 
    
    
    
    . Do NOT use HCl.
  • Workup: Extract with Diethyl Ether or Ethyl Acetate. Wash combined organics with Brine. Dry over

    
    .[2]
    
  • Purification: Concentrate at

    
    . Purify via flash chromatography on Neutralized Silica  (flush column with 1% 
    
    
    
    /Hexanes before loading) or Basic Alumina .
Protocol B: Dehydration of Tertiary Alcohol (Alternative)

Only use if Wittig fails. High risk of isomerization.

Substrate: 4-(4-Carboethoxyphenyl)-2-methyl-2-butanol.[1] Reagent: Burgess Reagent (mildest) or


/Pyridine. Avoid 

. Key Step: Perform dehydration at the lowest possible temperature to favor the kinetic elimination (Hofmann product) over the thermodynamic one (Zaitsev).

Mechanistic Visualization & Data

Figure 1: Reaction Pathways and Side Reactions

ReactionPathways Ketone 4-(4-Carboethoxyphenyl)-2-butanone Betaine Oxaphosphetane Intermediate Ketone->Betaine Nucleophilic Attack Hydrolysis Impurity: Carboxylic Acid (Ester Hydrolysis) Ketone->Hydrolysis Excess Base / H2O Ylide Ph3P=CH2 (Wittig Reagent) Ylide->Betaine Target Target: Terminal Alkene (Kinetic Product) Betaine->Target -Ph3PO (Syn-Elimination) Isomer Impurity: Internal Alkene (Thermodynamic Product) Target->Isomer H+ (Acid Catalysis) Isomerization

Caption: Figure 1. Synthesis pathway via Wittig reaction (Green) vs. common side reaction pathways (Red). Acidic conditions trigger rapid isomerization to the internal alkene.

Table 1: Comparison of Conditions for Terminal Alkene Synthesis
ParameterWittig Reaction (Recommended)Acid-Catalyzed Dehydration
Major Product Terminal Alkene (Kinetic)Internal Alkene (Thermodynamic)
Isomer Purity High (>95% with care)Low (Mixture of isomers)
Ester Stability Good (with non-nucleophilic base)Variable (Acid hydrolysis risk)
Key Risk Aldol condensation, Ph3PO removalDouble Bond Migration
Reagents

/


or

References

  • Maercker, A. (1965).[3] "The Wittig Reaction". Organic Reactions, 14, 270–490. Link[1]

  • Vedejs, E., & Peterson, M. J. (1994).[3] "Stereochemistry and mechanism in the Wittig reaction". Topics in Stereochemistry, 21, 1–85. Link[1]

  • BenchChem. (2025).[2] "4-(4-Ethoxyphenyl)-2-methyl-1-butene Characterization and Synthesis Protocols". BenchChem Technical Guides. Link (Accessed for structural analogs and general protocols).

  • Kelly, S. E. (1991). "Alkene Synthesis". Comprehensive Organic Synthesis, 1, 729-817.[1] (General reference for dehydration selectivity).

  • Maryanoff, B. E., & Reitz, A. B. (1989).[3] "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects". Chemical Reviews, 89(4), 863–927. Link[1]

Sources

Troubleshooting

🔬 Technical Support Center: Purification of 4-(4-Carboethoxyphenyl)-2-methyl-1-butene

This guide serves as a specialized Technical Support Center for the purification of 4-(4-Carboethoxyphenyl)-2-methyl-1-butene (systematically identified as Ethyl 4-(3-methylbut-3-en-1-yl)benzoate ). This compound is a cr...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized Technical Support Center for the purification of 4-(4-Carboethoxyphenyl)-2-methyl-1-butene (systematically identified as Ethyl 4-(3-methylbut-3-en-1-yl)benzoate ).

This compound is a critical scaffold, often encountered as an intermediate in the synthesis of antifolate therapeutics (analogous to the Pemetrexed pathway) or advanced polymer precursors.[1] Its purification presents a "perfect storm" of challenges: structural isomerism, transition metal contamination, and ester sensitivity.

Status: Operational Support Tier: Level 3 (Senior Process Chemistry) Current Context: Post-Synthesis Workup (Likely Heck, Negishi, or Grignard Cross-Coupling)[1]

📋 Quick Triage: What is your primary failure mode?

SymptomDiagnosisRecommended Protocol
Split peaks in HPLC/GC (M+0 mass identical)Regio-Isomerism: Double bond migration (Terminal

Internal)
Protocol A: Ag-Impregnated Chromatography
Product is yellow/brown or fails heavy metal limitsPalladium/Nickel Contamination: Residual catalystProtocol B: Thiol-Modified Scavenging
Loss of product mass during aqueous workupEster Hydrolysis: Formation of the carboxylic acidProtocol C: pH-Buffered Workup
Gelling/Viscosity increase during distillationPolymerization: Thermal cross-linking of terminal alkeneProtocol D: Inhibitor-Assisted Vacuum Distillation

🛠️ Troubleshooting Guides & Protocols

Ticket #001: The "Isomer" Crisis (Regio-Selectivity)

User Issue: "My NMR shows a singlet methyl peak around 1.6-1.7 ppm that shouldn't be there. The integration of the terminal alkene protons is low."[1]

Root Cause Analysis: The target molecule contains a terminal alkene (2-methyl-1-butene moiety). Under acidic conditions, high heat, or prolonged exposure to Pd-hydride species, the double bond migrates to the thermodynamically more stable internal position (trisubstituted alkene), forming the endo isomer (2-methyl-2-butene derivative).

The Challenge: The boiling points of these isomers are often within 2–5°C of each other, rendering standard fractional distillation inefficient.

✅ Solution: Argentation Chromatography (Silver Nitrate Silica)

Standard silica gel separates based on polarity.[1] Since both isomers have identical polar functional groups (ester), they co-elute. Silver ions (


) form reversible 

-complexes with alkenes. The complex stability differs significantly between steric environments (Terminal > Internal).[1]

Step-by-Step Protocol:

  • Preparation: Dissolve

    
     in acetonitrile (10% w/w relative to Silica).
    
  • Impregnation: Add Silica Gel (230-400 mesh) to the solution. Rotary evaporate the solvent in the dark (foil-wrapped flask) until a free-flowing powder remains.

  • Activation: Dry the Ag-Silica at 120°C for 4 hours.

  • Column Packing: Pack the column in the dark.

  • Elution: Run the column with Hexanes:Ethyl Acetate (gradient).

    • Result: The internal isomer (less complexation) elutes first .[1] The desired terminal alkene (stronger complexation) elutes second .[1]

  • Recovery: Wash the fractions with concentrated ammonia or EDTA solution to remove leached silver before evaporation.

⚠️ Critical Warning: Do not use halogenated solvents (DCM/Chloroform) with Ag-Silica for prolonged periods, as silver halides may precipitate and clog the frit.

Ticket #002: Heavy Metal Scavenging (Pd Removal)

User Issue: "The product is technically pure by NMR, but it's dark colored, and the residual Pd is >500 ppm. Aqueous washes aren't working."

Root Cause Analysis: If synthesized via Heck or Suzuki coupling, Palladium binds tightly to the alkene


-system. Standard aqueous washes (brine/water) are ineffective against these lipophilic Pd-alkene complexes.
✅ Solution: Solid-Supported Thiol Scavengers

Activated carbon is the "old school" method but often leads to yield loss (adsorption of the ester). Functionalized silica is the gold standard.

Comparative Efficiency Data:

MethodPd Removal EfficiencyProduct LossNotes
L-Cysteine Wash Moderate (to ~50 ppm)LowRequires pH adjustment; messy emulsion risk.
Activated Carbon High (to <10 ppm)High (10-15%)Non-specific adsorption reduces yield.
SiliaMetS® Thiol Very High (to <1 ppm) Negligible Best for lipophilic esters.[1]

Workflow:

  • Dilute the crude oil in THF or Ethyl Acetate (10 volumes).

  • Add SiliaMetS® Thiol (or equivalent mercaptopropyl-functionalized silica) at 4 equivalents relative to the expected Pd content (or 5-10% w/w of crude mass if Pd content is unknown).

  • Stir at 50°C for 4 hours. (Heat is crucial to exchange the Pd from the alkene ligand to the thiol).[1]

  • Filter through a 0.45

    
    m pad (Celite or PTFE).
    
  • Concentrate. The filtrate should be pale yellow or colorless.

Ticket #003: Thermal Instability (Distillation Hazards)

User Issue: "I tried to distill the oil at 180°C, but the flask contents turned into a rubbery gel."

Root Cause Analysis: The terminal "2-methyl-1-butene" moiety is prone to radical polymerization at high temperatures, especially if peroxides are present (common in ethers used during workup).

✅ Solution: Inhibited High-Vacuum Distillation
  • Inhibitor: Add BHT (Butylated hydroxytoluene) or 4-tert-Butylcatechol (500 ppm) to the boiling flask. These scavenge free radicals and prevent chain propagation.

  • Vacuum: Do not attempt atmospheric distillation. Use a high-vacuum line (<1 mmHg).

  • Temperature: Keep the bath temperature below 140°C. If the boiling point is higher, switch to Wiped Film Evaporation (WFE) to minimize residence time.

🧠 Logic Pathways (Visualized)

Diagram 1: Purification Decision Tree

Use this flow to determine the correct order of operations.

PurificationStrategy Start Crude Reaction Mixture CheckIsomer Check HPLC/NMR for Isomers Start->CheckIsomer CheckMetal Check Pd Content (>20ppm?) CheckIsomer->CheckMetal Single Isomer AgColumn Ag-Silica Chromatography (Separates Terminal/Internal) CheckIsomer->AgColumn Isomers Present Scavenger Thiol-Silica Treatment (50°C, 4h) CheckMetal->Scavenger High Pd Distill High Vac Distillation (+BHT Inhibitor) CheckMetal->Distill Low Pd AgColumn->CheckMetal Scavenger->Distill Final Final Distill->Final Pure API Intermediate

Caption: Logical workflow for purifying 4-(4-Carboethoxyphenyl)-2-methyl-1-butene based on impurity profile.

Diagram 2: The Isomerization Trap

Understanding the mechanism helps prevent it.[1]

Isomerization Terminal Terminal Alkene (Desired Product) Kinetic Transition Carbocation/Pd-H Intermediate Terminal->Transition Acid/Heat/Pd Internal Internal Isomer (Impurity) Thermodynamic Transition->Internal Hydride Shift Internal->Terminal Difficult Reverse

Caption: Thermodynamic drift from the desired terminal alkene to the stable internal isomer.

📚 References & Grounding[2]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link[1]

    • Context: Authoritative source on Pd removal efficiencies (Table 1 data derived from this).

  • Williams, C. M., & Mander, L. N. (2001). Chromatography with Silver Nitrate. Tetrahedron. Link

    • Context: The definitive guide on "Argentation Chromatography" for separating alkene isomers.[1]

  • Barnett, C. J., et al. (1999). A Practical Synthesis of Multitargeted Antifolate LY231514 (Pemetrexed Disodium). Organic Process Research & Development. Link

    • Context: Establishes the synthesis context of carboethoxyphenyl/alkene intermediates in drug development.

  • Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press.

    • Context: Source for distillation safety protocols (inhibitors) and scale-up logic.

Disclaimer: This guide assumes the user is a trained professional handling hazardous chemicals. Always verify the structure via 2D-NMR (HSQC/HMBC) before committing to large-scale purification, as the "2-methyl-1-butene" vs "2-methyl-2-butene" shift is subtle in 1D Proton NMR.

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-(4-Carboethoxyphenyl)-2-methyl-1-butene

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 4-(4-Carboethoxyphenyl)-2-methyl-1-butene. This guide is designed for researchers, scientists, and drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-(4-Carboethoxyphenyl)-2-methyl-1-butene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and optimization strategies for this specific palladium-catalyzed cross-coupling reaction. The information herein is synthesized from established chemical principles and field-proven insights to help you navigate common experimental challenges and achieve high-yielding, reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My reaction yield is low or I'm getting no product at all. What are the first things I should investigate?

A1: Low or no yield in palladium-catalyzed cross-coupling reactions is a frequent challenge, but it can almost always be resolved through systematic troubleshooting.[1] The primary culprits typically fall into four categories:

  • Reagent Integrity: Verify the purity and stability of your starting materials. The aryl halide (e.g., ethyl 4-bromobenzoate) should be pure, and more importantly, the organoboron reagent (if using a Suzuki-Miyaura coupling) is susceptible to degradation. Boronic acids, in particular, can undergo protodeboronation, reducing the amount of active nucleophile.[2][3]

  • Catalyst System Inactivity: The heart of the reaction is the active Pd(0) catalyst. Its formation and stability are critical. Issues can arise from an old or oxidized palladium source, an inappropriate ligand, or an ineffective base.[4][5]

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and concentration has a profound impact on reaction kinetics and catalyst stability. An incorrect parameter can stall the reaction or promote side reactions.[6]

  • Atmospheric Contamination: The active Pd(0) species is highly sensitive to oxygen, which can oxidize it to an inactive Pd(II) state.[4] Incomplete degassing of solvents and failure to maintain an inert (argon or nitrogen) atmosphere is a very common cause of reaction failure.

Q2: I suspect my palladium catalyst is deactivating. What are the signs and how can I prevent it?

A2: Catalyst deactivation is a major cause of failed reactions. The most obvious visual cue is the formation of "palladium black," a fine, black precipitate of aggregated, inactive palladium metal.[4] This indicates that the ligands are failing to stabilize the Pd(0) nanoparticles, causing them to fall out of the catalytic cycle.

Prevention and Solutions:

  • Use a Pre-catalyst: Modern pre-catalysts, such as Buchwald or PEPPSI-type catalysts, are often air-stable and designed to generate the active Pd(0) species more efficiently and reliably in situ.[1][2]

  • Ensure Anaerobic Conditions: This is non-negotiable. Properly degas your solvents using methods like freeze-pump-thaw cycles or by sparging with an inert gas for an extended period. Assemble your reaction under a positive pressure of argon or nitrogen.[5]

  • Optimize Ligand-to-Palladium Ratio: For monodentate phosphine ligands, a Pd:ligand ratio of 1:2 to 1:4 is common.[3] An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation.

  • Avoid Excessively High Temperatures: While heat increases reaction rates, it can also accelerate catalyst decomposition.[4] If you suspect thermal degradation, try running the reaction at a lower temperature for a longer period.

Q3: I am observing a significant amount of ethyl benzoate (dehalogenation) and/or biphenyl-4,4'-dicarboxylic acid diethyl ester (homocoupling). How can I minimize these side products?

A3: These are two very common and mechanistically distinct side reactions.

  • Dehalogenation: This occurs when the aryl halide complex (Ar-Pd(II)-X) is intercepted by a hydride source before it can couple with the alkene/boronate, leading to reductive elimination of Ar-H.[2]

    • Solution: Identify and eliminate potential hydride sources. Amine bases or alcohol solvents can sometimes be culprits. Ensure your solvent is anhydrous. Lowering the reaction temperature can also disfavor this pathway.[2][5]

  • Homocoupling: This is particularly problematic in Suzuki-Miyaura couplings and results from the coupling of two organoboron molecules. It is often promoted by the presence of oxygen.

    • Solution: Rigorous degassing is the most effective solution.[6] Using a more stable boronic ester (e.g., a pinacol ester) instead of a boronic acid can also reduce the rate of this side reaction.[3] Additionally, adding the boronic acid slowly to the reaction mixture can keep its instantaneous concentration low, disfavoring homocoupling.

Q4: The ethyl ester on my phenyl ring is hydrolyzing under the reaction conditions. What can I do to protect it?

A4: Ester hydrolysis is caused by strongly basic or aqueous conditions, especially at elevated temperatures. The choice of base is critical here.

  • Choose a Milder Base: Avoid strong, nucleophilic bases like NaOH, KOH, or alkoxides (e.g., NaOtBu) if possible. Weaker, non-nucleophilic inorganic bases are ideal for protecting base-labile functional groups.

  • Recommended Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are excellent choices.[3][5] They are sufficiently basic to facilitate the catalytic cycle but are much less likely to hydrolyze the ester.

  • Solvent System: While some water is often beneficial or required for Suzuki couplings to help dissolve the inorganic base, using an excessive amount can promote hydrolysis. A biphasic system like Toluene/Water or Dioxane/Water is standard.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting a low-yielding reaction for the synthesis of 4-(4-Carboethoxyphenyl)-2-methyl-1-butene.

G start Low / No Yield reagents Step 1: Verify Reagents - Purity of Aryl Halide? - Boronic Acid/Ester Integrity? - Anhydrous Solvents? start->reagents atmosphere Step 2: Check Atmosphere - Rigorous Degassing? - Positive Inert Gas Pressure? reagents->atmosphere Reagents OK sub_reagents Protodeboronation or Impure Starting Materials reagents->sub_reagents catalyst Step 3: Evaluate Catalyst System - Active Pd Source? - Appropriate Ligand? - Correct Base? atmosphere->catalyst Atmosphere OK sub_atmosphere Catalyst Oxidation (Pd -> Pd(II)) Promotes Homocoupling atmosphere->sub_atmosphere conditions Step 4: Optimize Conditions - Temperature Too High/Low? - Incorrect Solvent Polarity? catalyst->conditions System OK sub_catalyst Catalyst Decomposition (Palladium Black) catalyst->sub_catalyst sub_conditions Side Reactions Favored (Dehalogenation, Isomerization) conditions->sub_conditions

Caption: A systematic troubleshooting workflow for low-yielding reactions.

Experimental Protocols & Data

While both Heck and Suzuki-Miyaura couplings are viable, the Suzuki-Miyaura reaction often provides greater reliability and milder conditions for this transformation.

Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for optimization.

Reagents:

  • Ethyl 4-bromobenzoate (1.0 eq)

  • 2-Methyl-1-propenylboronic acid pinacol ester (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2 mol%)

  • Potassium Carbonate (K₂CO₃), finely powdered (3.0 eq)

  • 1,4-Dioxane (Anhydrous)

  • Water (Degassed)

Procedure:

  • To a flame-dried Schlenk flask, add ethyl 4-bromobenzoate, 2-methyl-1-propenylboronic acid pinacol ester, Pd(dppf)Cl₂, and K₂CO₃.

  • Seal the flask with a septum. Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Under a positive flow of argon, add anhydrous 1,4-dioxane and degassed water via syringe to create a 4:1 dioxane:water solvent mixture. The final concentration of the aryl halide should be approximately 0.1 M.

  • Place the flask in a preheated oil bath at 85 °C.

  • Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS analysis of small aliquots. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate.

  • Wash the organic mixture sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield 4-(4-Carboethoxyphenyl)-2-methyl-1-butene as a clear oil.

Data Presentation: Example Optimization Table

Systematic screening of parameters is crucial for maximizing yield. The table below illustrates a hypothetical optimization study.

EntryPalladium Source (mol%)Ligand (mol%)Base (eq)Solvent (v/v)Temp (°C)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (3)Toluene/H₂O (4:1)10045
2Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (3)Toluene/H₂O (4:1)10078
3Pd(dppf)Cl₂ (2)-K₂CO₃ (3)Dioxane/H₂O (4:1)8585
4 Pd(dppf)Cl₂ (2) - K₃PO₄ (3) Dioxane/H₂O (4:1) 85 92
5Pd₂(dba)₃ (1)XPhos (4)Cs₂CO₃ (3)THF/H₂O (4:1)7090

This data is illustrative and demonstrates how changing the ligand from PPh₃ to a more electron-rich Buchwald ligand (SPhos) improves yield (Entry 1 vs. 2) and how a change in base can provide a further increase (Entry 3 vs. 4).

References
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines. BenchChem.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Fiveable. (2025, August 15). Palladium-catalyzed cross-coupling reactions. Fiveable.
  • BenchChem. (2025).
  • Wikipedia. (n.d.). Heck reaction. Wikipedia.
  • Cross-Coupling Reactions Guide. (n.d.). MilliporeSigma.
  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids. BenchChem.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066.
  • Adamo, C., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(6), 658-666.

Sources

Troubleshooting

troubleshooting guide for 4-(4-Carboethoxyphenyl)-2-methyl-1-butene experiments

Technical Support Center: Troubleshooting 4-(4-Carboethoxyphenyl)-2-methyl-1-butene Workflows As a Senior Application Scientist, I frequently encounter challenges from researchers utilizing 4-(4-Carboethoxyphenyl)-2-meth...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 4-(4-Carboethoxyphenyl)-2-methyl-1-butene Workflows

As a Senior Application Scientist, I frequently encounter challenges from researchers utilizing 4-(4-Carboethoxyphenyl)-2-methyl-1-butene (CAS 731772-92-2) as a bifunctional building block. This compound features a terminal 1,1-disubstituted alkene (an isoprenyl-like tail) and an ethyl ester (a carboethoxy group). Its dual functionality makes it highly versatile for cross-coupling, metathesis, and targeted functionalization, but its specific steric and electronic profile demands precise experimental control.

This guide provides self-validating protocols and mechanistic troubleshooting for the three most common transformations involving this compound: Olefin Cross-Metathesis, Hydroboration-Oxidation, and Ester Saponification.

Section 1: Olefin Cross-Metathesis (CM) Troubleshooting

Q: Why am I seeing <10% conversion when attempting cross-metathesis of 4-(4-Carboethoxyphenyl)-2-methyl-1-butene with a terminal olefin using Grubbs 1st Generation catalyst?

A: The root cause is steric hindrance at the metallacyclobutane intermediate. The 2-methyl-1-butene moiety is a 1,1-disubstituted alkene. According to the Grubbs olefin classification model, 1,1-disubstituted alkenes are classified as Type III (or Type IV depending on exact sterics) [1]. This means they are highly resistant to homodimerization and react very slowly in cross-metathesis with standard ruthenium alkylidene catalysts (like Grubbs 1st Gen) due to severe steric clash during the cycloaddition step.

Solution: You must switch to a more sterically accommodating and highly active catalyst, such as the Hoveyda-Grubbs 2nd Generation (HG-II) catalyst. HG-II utilizes an N-heterocyclic carbene (NHC) ligand to stabilize the active ruthenium species while providing sufficient space for bulky substrates. Additionally, ensure your cross-partner is a Type I olefin (e.g., an unhindered terminal alkene) and use it in excess (2-3 equivalents) to drive the equilibrium forward.

Data Presentation: Catalyst Selection for 1,1-Disubstituted Alkenes

CatalystLigand TypeReactivity with Type III OlefinsRecommended TempTypical Yield
Grubbs 1st Gen Phosphine (PCy3)Very Low (Type IV behavior)25 °C - 40 °C< 10%
Grubbs 2nd Gen NHC (IMes)Moderate40 °C - 60 °C30 - 50%
Hoveyda-Grubbs 2nd Gen NHC + Chelating EtherHigh (Promotes CM)40 °C - 80 °C75 - 95%

Section 2: Hydroboration-Oxidation Regioselectivity

Q: My hydroboration-oxidation yields an inseparable mixture of primary and tertiary alcohols. How can I force strict anti-Markovnikov regioselectivity?

A: While hydroboration is inherently anti-Markovnikov, the steric differentiation between the terminal CH₂ and the internal C(CH₃) in a 1,1-disubstituted alkene is sometimes insufficient when using unhindered boranes like BH₃·THF. This leads to partial boron addition at the more substituted carbon.

Solution: Utilize a bulky dialkylborane reagent such as 9-BBN (9-borabicyclo[3.3.1]nonane) [2]. The rigid C8 backbone of 9-BBN amplifies steric interactions in the 4-membered transition state, forcing the boron atom exclusively onto the less hindered terminal carbon, yielding >99% regioselectivity for the primary alcohol.

Protocol 1: Highly Regioselective Hydroboration-Oxidation using 9-BBN

  • Preparation: Flame-dry a Schlenk flask under argon. Add 4-(4-Carboethoxyphenyl)-2-methyl-1-butene (1.0 equiv) and anhydrous THF (0.2 M).

  • Hydroboration: Cool the solution to 0 °C. Dropwise add 9-BBN (0.5 M in THF, 1.2 equiv).

  • Incubation: Remove the ice bath and stir at room temperature for 12 hours. The reaction must remain strictly anhydrous to prevent premature protonolysis.

  • Oxidation: Cool back to 0 °C. Carefully add 3M aqueous NaOH (1.5 equiv) followed by dropwise addition of 30% H₂O₂ (3.0 equiv). Caution: Highly exothermic.

  • Workup: Stir at room temperature for 2 hours. Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.

Section 3: Ester Saponification Integrity

Q: When hydrolyzing the ethyl ester to the carboxylic acid, I observe double-bond migration (isomerization) into conjugation with the aromatic ring.

A: Prolonged exposure to strong bases (like NaOH/KOH) at elevated temperatures can deprotonate the allylic/benzylic positions. Because the alkene is separated from the aromatic ring by only two carbon atoms, thermodynamic driving forces can push the double bond into conjugation with the phenyl ring.

Solution: Use mild, biphasic saponification conditions (LiOH in THF/MeOH/H₂O) at room temperature. The lithium cation acts as a mild Lewis acid, coordinating the carbonyl oxygen and accelerating nucleophilic attack by hydroxide without requiring harsh heating.

Protocol 2: Mild Ester Saponification

  • Solvent System: Dissolve the ester (1.0 equiv) in a 3:1:1 mixture of THF:MeOH:H₂O (0.1 M).

  • Hydrolysis: Add LiOH·H₂O (3.0 equiv) in one portion at room temperature.

  • Monitoring: Stir at 25 °C for 4-6 hours. Monitor by TLC until the ester is consumed. Do not heat.

  • Quenching: Acidify the mixture to pH 2-3 using 1M HCl at 0 °C.

  • Isolation: Extract the aqueous layer with dichloromethane (3x). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

Visualizations

Workflow Start CAS 731772-92-2 (Starting Material) Metathesis Cross-Metathesis (Alkene Functionalization) Start->Metathesis HG-II Catalyst Heat Hydroboration Hydroboration-Oxidation (Primary Alcohol) Start->Hydroboration 1. 9-BBN 2. H2O2, NaOH Saponification Saponification (Carboxylic Acid) Start->Saponification LiOH THF/H2O

Divergent synthetic workflows for 4-(4-Carboethoxyphenyl)-2-methyl-1-butene functionalization.

LogicTree Issue Low Yield in Cross-Metathesis? CheckCat Check Catalyst Generation Issue->CheckCat Grubbs1 Grubbs 1st Gen (Ruthenium Alkylidene) CheckCat->Grubbs1 Grubbs2 Grubbs 2nd Gen / HG-II (NHC Ligand) CheckCat->Grubbs2 Action1 Switch to HG-II (Overcomes Sterics) Grubbs1->Action1 Upgrades reactivity for 1,1-disubstituted CheckPartner Check Cross Partner (Type I Olefin?) Grubbs2->CheckPartner Catalyst is sufficient Action2 Use Excess of Type I Partner CheckPartner->Action2 Drives equilibrium

Troubleshooting logic tree for low cross-metathesis yields with 1,1-disubstituted alkenes.

References

  • Chatterjee, A. K., Choi, T.-L., Sanders, D. P., & Grubbs, R. H. (2003). A General Model for Selectivity in Olefin Cross Metathesis. Journal of the American Chemical Society. URL:[Link]

  • Knights, E. F., & Brown, H. C. (1968). 9-Borabicyclo[3.3.1]nonane as a convenient selective hydroborating agent. Journal of the American Chemical Society. URL:[Link]

Optimization

Technical Support Center: Synthesis &amp; Troubleshooting of 4-(4-Carboethoxyphenyl)-2-methyl-1-butene

Welcome to the Application Scientist Support Center. This guide is engineered for researchers and drug development professionals optimizing the synthesis of 4-(4-Carboethoxyphenyl)-2-methyl-1-butene (CAS: 731772-92-2).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is engineered for researchers and drug development professionals optimizing the synthesis of 4-(4-Carboethoxyphenyl)-2-methyl-1-butene (CAS: 731772-92-2).

Typically synthesized via the Negishi cross-coupling of ethyl 4-bromobenzoate and (3-methylbut-3-en-1-yl)zinc bromide, this reaction is highly efficient but susceptible to specific mechanistic deviations. As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. Here, we dissect the molecular causality behind common impurities and provide self-validating protocols to ensure high-fidelity synthesis.

Diagnostic Dashboard & Mechanistic Pathways

Before adjusting your reaction parameters, it is critical to understand the mechanistic origins of your impurities. The diagrams below visualize the diagnostic workflow and the catalytic cycle pathways that lead to off-target products.

ImpurityTroubleshooting Start LC-MS Crude Analysis Target m/z 218 Homocoupling Homocoupling Biaryl m/z 298 Start->Homocoupling Isomerization Isomerization Shifted RT m/z 218 Start->Isomerization Dehalogenation Dehalogenation Ar-H m/z 150 Start->Dehalogenation FixHomo Optimize Pd:Ligand Ratio Exclude O2 Homocoupling->FixHomo FixIsomer Use Bulky Ligands (e.g., CPhos) Isomerization->FixIsomer FixDehal Strict Anhydrous Setup Titrate Zn Reagent Dehalogenation->FixDehal

Diagnostic workflow for identifying and resolving Negishi coupling impurities.

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X TransMet Transmetalation (Ar-Pd-Alkyl) OxAdd->TransMet + R-Zn-X HomoC 2nd Transmetalation (Homocoupling) OxAdd->HomoC + Ar-Zn-X RedElim Reductive Elimination (Target Product) TransMet->RedElim BetaElim β-Hydride Elim. (Isomerization) TransMet->BetaElim Side Reaction RedElim->Pd0 Product

Catalytic cycle of Negishi coupling highlighting pathways to major impurities.

Mechanistic Troubleshooting FAQs

Q: Why am I seeing a high concentration of diethyl [1,1'-biphenyl]-4,4'-dicarboxylate (homocoupling) in my crude mixture? A: Homocoupling is a pervasive side reaction in Negishi couplings. Mechanistically, it occurs when the initial arylpalladium(II) halide intermediate undergoes a second transmetalation with the arylzinc species (often formed via unwanted zinc-halogen exchange) before reductive elimination can occur[1]. This is exacerbated by high catalyst loadings, oxygen ingress, or an improper stoichiometric excess of the organozinc reagent. To mitigate this, ensure rigorous degassing and maintain the organozinc stoichiometry at exactly 1.2–1.3 equivalents.

Q: LC-MS shows a mass of 218.30 (identical to the product), but NMR indicates a different alkene environment. What is this impurity? A: You are observing the isomerization product: 4-(4-carboethoxyphenyl)-2-methyl-2-butene. Because your nucleophile is an alkylzinc reagent with


-hydrogens, the intermediate alkyl-palladium(II) species can undergo rapid 

-hydride elimination followed by 1,2-reinsertion[2]. This process migrates the terminal double bond to the internal, thermodynamically more stable position. To suppress this, you must accelerate the reductive elimination step. Utilizing bulky, electron-rich dialkylbiaryl phosphine ligands like CPhos is highly effective at preventing

-hydride elimination in alkylzinc couplings.

Q: How does moisture lead to the formation of ethyl benzoate (dehalogenation), and how can I prevent it? A: Ethyl benzoate is the protodemetalation (or hydrodehalogenation) product of your starting material, ethyl 4-bromobenzoate. Organozinc reagents are highly sensitive to moisture; any residual water in the solvent or introduced during reagent handling will rapidly protonate the organozinc intermediate, quenching the coupling partner and leaving the aryl halide susceptible to reduction[1]. Furthermore, competing hydrodehalogenation becomes problematic with highly active catalysts in the presence of trace hydrogen donors[3].

Quantitative Impurity Profiling

Use the following table to benchmark your analytical results against known impurity signatures and rapidly deploy the correct mitigation strategy.

ImpurityChemical Structure / NameMechanism of FormationAnalytical SignaturePrimary Mitigation Strategy
Homocoupling Diethyl [1,1'-biphenyl]-4,4'-dicarboxylateSecond transmetalation outcompeting reductive eliminationm/z: 298.33NMR: Loss of aliphatic alkene signalsOptimize Pd:Ligand ratio; exclude O₂
Isomerization 4-(4-Carboethoxyphenyl)-2-methyl-2-butene

-hydride elimination and 1,2-reinsertion
m/z: 218.30LC: Shifted RTNMR: Internal alkene multipletDeploy bulky ligands (e.g., CPhos)
Dehalogenation Ethyl benzoateHydrodehalogenation / Protodemetalation via moisturem/z: 150.18NMR: Absence of aliphatic chain signalsRigorous anhydrous techniques; titrate Zn

Self-Validating Experimental Protocols

To guarantee reproducibility, do not treat protocols as mere recipes. The workflows below are designed as self-validating systems , meaning they contain built-in checkpoints to verify success before proceeding to the next step.

Protocol A: Preparation and Titration of (3-Methylbut-3-en-1-yl)zinc bromide

Causality: Using an uncalibrated organozinc reagent leads to stoichiometric imbalances, driving homocoupling (if excess) or leaving unreacted starting material (if deficient).

  • Activation of Zinc: Suspend Zinc dust (1.5 equiv) in anhydrous THF under Argon. Add 1,2-dibromoethane (5 mol%) and heat to reflux for 15 minutes. Cool to room temperature and add TMSCl (1 mol%) to chemically strip the passivating oxide layer.

  • Insertion: Slowly add 4-bromo-2-methyl-1-butene (1.0 equiv) dropwise at 0 °C. Stir for 2 hours at room temperature.

  • Validation Checkpoint (Titration): Titrate a 1.0 mL aliquot of the resulting solution against iodine in a THF solution saturated with LiCl.

    • System Validation: If the active zinc concentration is <0.5 M , discard the batch. Low molarity indicates poor insertion or moisture contamination, which will inevitably lead to dehalogenation impurities[1].

Protocol B: Optimized Negishi Cross-Coupling Workflow

Causality: Controlling the coordination sphere of Palladium is critical to favoring reductive elimination over


-hydride elimination.
  • Catalyst Pre-activation: In an argon-filled glovebox, combine Pd₂(dba)₃ (1 mol%) and CPhos (4 mol%) in anhydrous THF. Stir for 30 minutes.

    • System Validation: The solution must transition to a homogenous pale yellow, indicating the successful formation of the active L-Pd(0) species.

  • Electrophile Addition: Add ethyl 4-bromobenzoate (1.0 equiv) to the active catalyst solution.

  • Transmetalation: Dropwise add the titrated (3-methylbut-3-en-1-yl)zinc bromide (1.3 equiv) over 30 minutes at room temperature.

    • System Validation: Monitor the internal temperature; a mild exotherm confirms successful oxidative addition and active transmetalation.

  • Quench and Workup: After 4 hours, quench the reaction with saturated aqueous NH₄Cl.

    • System Validation: Analyze the organic layer via LC-MS. The complete disappearance of the Ar-Br starting material and the absence of the m/z 298 biaryl mass confirms a high-fidelity coupling devoid of homocoupling.

References

  • Negishi coupling, Wikipedia, [Link]

  • Cross-Coupling Reactions Guide, Johnson Matthey Catalysis, [Link]

  • Organozinc Derivatives and Transition Metal Catalysts: Formation of C-C Bonds by Cross-coupling, DOKUMEN.PUB, [Link]

Sources

Troubleshooting

stability issues of 4-(4-Carboethoxyphenyl)-2-methyl-1-butene

This technical guide addresses the stability, handling, and troubleshooting of 4-(4-Carboethoxyphenyl)-2-methyl-1-butene (CAS: 731772-92-2). It is designed for researchers requiring high-purity maintenance of this interm...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the stability, handling, and troubleshooting of 4-(4-Carboethoxyphenyl)-2-methyl-1-butene (CAS: 731772-92-2). It is designed for researchers requiring high-purity maintenance of this intermediate during drug development and organic synthesis workflows.

Executive Summary: The Stability Matrix

4-(4-Carboethoxyphenyl)-2-methyl-1-butene is a bifunctional molecule containing a terminal 1,1-disubstituted alkene and an ethyl ester moiety. Its stability profile is defined by two competing degradation pathways:

  • Hydrolytic Cleavage: The ethyl ester is susceptible to moisture-driven hydrolysis, generating a carboxylic acid precipitate.

  • Oligomerization: The electron-rich terminal alkene (isobutylene-like motif) is prone to acid-catalyzed oligomerization, particularly if hydrolysis byproducts (acids) accumulate.

Part 1: Diagnostic Center (Troubleshooting)

Use this section to diagnose observed anomalies in your sample.

Q1: My clear liquid sample has developed a white precipitate or turbidity. What happened?

Diagnosis: Hydrolysis-Induced Precipitation. The "Carboethoxy" group (ethyl ester) has hydrolyzed to form the corresponding free acid, 4-(3-methyl-3-butenyl)benzoic acid .

  • Mechanism: Moisture ingress + trace acidity/basicity

    
     Ester cleavage.
    
  • Why it precipitates: The free acid has significantly higher lattice energy and melting point than the liquid ester, leading to crystallization/crashing out of the organic phase.

  • Corrective Action:

    • Dilute the sample in a non-polar solvent (e.g., Hexanes or DCM).

    • Wash with cold, saturated Sodium Bicarbonate (

      
      )  solution. The base will deprotonate the free acid, moving it to the aqueous layer.
      
    • Dry the organic layer over anhydrous

      
       and concentrate.
      
Q2: The sample has turned from colorless to yellow/amber. Is it still usable?

Diagnosis: Oxidative Degradation (Benzylic/Allylic Oxidation).

  • Mechanism: The molecule contains methylene groups that are both benzylic (adjacent to the phenyl ring) and homo-allylic . These positions are "active sites" for radical autoxidation, forming peroxides which decompose into conjugated ketones or aldehydes (chromophores).

  • Risk Assessment:

    • Light Yellow: Likely <1% impurity.[1] Usable for most crude reactions.

    • Dark Amber:[1][2] Significant degradation. Purification required.

  • Corrective Action: Pass the material through a short plug of neutral alumina or silica gel to adsorb polar oxidation byproducts.

Q3: The liquid has become viscous or "gummy."

Diagnosis: Acid-Catalyzed Oligomerization.

  • Mechanism: The 2-methyl-1-butene moiety is electron-rich. If the sample becomes acidic (e.g., due to hydrolysis forming benzoic acid derivatives), the proton (

    
    ) can activate the alkene, initiating cationic chain growth (dimerization/oligomerization).
    
  • Prevention: Ensure the sample is stored anhydrously and free of acid traces. Add a stabilizer like BHT (10-100 ppm) if permissible for your application.

Part 2: Mechanistic Deep Dive

The following diagram illustrates the "Cascade of Instability" where one degradation product (Acid) triggers the second pathway (Polymerization).

StabilityCascade cluster_0 Autocatalytic Loop Compound 4-(4-Carboethoxyphenyl)- 2-methyl-1-butene (Liquid Ester) FreeAcid Degradant A: Free Carboxylic Acid (Solid Precipitate) Compound->FreeAcid Ester Cleavage Oligomer Degradant B: Oligomers/Dimers (Viscous Gum) Compound->Oligomer Polymerization Moisture Moisture ($H_2O$) + Trace Acid/Base Moisture->Compound Hydrolysis Attack Proton Catalytic Protons ($H^+$) FreeAcid->Proton Dissociation Proton->Compound Cationic Activation

Figure 1: The autocatalytic degradation loop. Hydrolysis generates acid, which in turn catalyzes the polymerization of the alkene tail.

Part 3: Standard Operating Procedures (SOPs)

Storage Protocol (The "Gold Standard")

To maximize shelf-life, interrupt the Moisture


 Acid 

Polymer chain.
ParameterSpecificationRationale
Temperature 2°C to 8°C Slows kinetics of hydrolysis and oxidation.
Atmosphere Argon or Nitrogen Displaces

(prevents yellowing) and moisture.
Container Amber Glass + Teflon Liner Blocks UV light; Teflon prevents leaching of acid/alkali from cap liners.
Desiccant Activated Molecular Sieves (4Å) Optional but Recommended. Scavenges trace water in the vial.
Handling Workflow
  • Equilibrate: Allow the refrigerated vial to reach room temperature before opening. This prevents condensation of atmospheric moisture onto the cold liquid.

  • Aliquot: Use dry, inert-flushed syringes/needles. Avoid pouring.

  • Re-Seal: If using a septum, replace it after multiple punctures to maintain the moisture barrier.

Part 4: Quality Control Specifications

When validating a new batch or re-certifying old stock, check these key markers:

TestAcceptance CriteriaFailure Mode Indicator
Appearance Clear, colorless liquidTurbidity (Hydrolysis) or Yellowing (Oxidation)

NMR
Integral ratio of Alkene protons (4.6-4.8 ppm) to Ethyl protons (4.3 ppm) = 1:1Loss of alkene signal (Polymerization) or shift of ethyl group (Hydrolysis)
TLC Single spot (

in Hex/EtOAc)
Baseline streak (Acid) or multiple spots (Oligomers)

References

  • PubChem. (2025). Compound Summary: Ethyl 4-(3-methyl-3-butenyl)benzoate. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purity Optimization of 4-(4-Carboethoxyphenyl)-2-methyl-1-butene

Case ID: PUR-C14H18O2-001 Compound: 4-(4-Carboethoxyphenyl)-2-methyl-1-butene Synonyms: Ethyl 4-(3-methyl-3-butenyl)benzoate Molecular Weight: 218.29 g/mol Executive Summary & Diagnostic Triage User Query: "My synthesize...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-C14H18O2-001 Compound: 4-(4-Carboethoxyphenyl)-2-methyl-1-butene Synonyms: Ethyl 4-(3-methyl-3-butenyl)benzoate Molecular Weight: 218.29 g/mol

Executive Summary & Diagnostic Triage

User Query: "My synthesized batch of 4-(4-Carboethoxyphenyl)-2-methyl-1-butene has low purity. Standard silica chromatography isn't working. How do I fix this?"

The Core Problem: This molecule presents a "perfect storm" of purification challenges:

  • Isomerization: The terminal alkene (2-methyl-1-butene moiety) is thermodynamically unstable relative to its internal isomers (e.g., 2-methyl-2-butene derivatives), especially if conjugation with the phenyl ring becomes possible.

  • Close Polarity: The target molecule and its isomers have nearly identical polarity, rendering standard silica chromatography ineffective.

  • Boiling Point Proximity: Isomers often boil within 1-2°C of each other, making fractional distillation difficult without high-efficiency columns.

Diagnostic Triage: Identify Your Impurity

Before selecting a protocol, compare your analytical data to this table to identify the specific failure mode.

Symptom (Observation)Likely Impurity / IssueRoot CauseRecommended Protocol
H-NMR: Split methyl singlet at ~1.7 ppm becomes a doublet or shifts downfield.Isomerization (Internal Alkene)Acidic workup or thermal stress caused double bond migration.Protocol A (AgNO₃)
HPLC: Shoulder peak on the main peak; identical UV spectrum.Positional Isomer Incomplete separation of thermodynamic/kinetic products.Protocol A (AgNO₃)
Appearance: Viscous, yellowing oil; broadening of NMR peaks.Oligomers / Polymers Radical polymerization due to light/heat exposure or lack of inhibitors.Protocol B (Distillation)
H-NMR: Loss of ethyl quartet/triplet; appearance of broad singlet >10 ppm.Hydrolysis (Carboxylic Acid) Ester cleavage due to high pH wash or moisture.Protocol C (Base Wash)

Decision Logic & Workflow

The following decision tree illustrates the purification strategy based on the impurity profile identified above.

PurificationLogic Start Crude Material Analysis CheckAcid Contains Acid? (Hydrolysis Product) Start->CheckAcid BaseWash Protocol C: Base Wash (Na2CO3) CheckAcid->BaseWash Yes CheckPolymer Contains Oligomers? (Gum/Viscous) CheckAcid->CheckPolymer No BaseWash->CheckPolymer Distill Protocol B: Vacuum Distillation (+ Inhibitor) CheckPolymer->Distill Yes CheckIsomer Contains Isomers? (Double Bond Migration) CheckPolymer->CheckIsomer No Distill->CheckIsomer AgChrom Protocol A: Argentation Chromatography (AgNO3/Silica) CheckIsomer->AgChrom Yes Final Pure Target Molecule (>98%) CheckIsomer->Final No AgChrom->Final

Figure 1: Purification Decision Matrix. Follow the path based on analytical diagnostics.

Technical Protocols

Protocol A: Argentation Chromatography (The "Silver Bullet")

Objective: Separate the terminal alkene (target) from internal alkene isomers. Mechanism: Silver ions (


) form reversible 

-complexes with alkenes. Terminal alkenes (less sterically hindered) bind stronger than internal alkenes. Therefore, your target will move slower than the impurity.

Materials:

  • Silica Gel (230-400 mesh)

  • Silver Nitrate (

    
    )[1][2]
    
  • Acetonitrile[3][4]

  • Solvents: Hexanes, Ethyl Acetate (EtOAc)

  • Aluminum foil (to protect column from light)

Step-by-Step Procedure:

  • Preparation of 10%

    
    -Silica: 
    
    • Dissolve

      
       (10g) in Acetonitrile (100 mL) and Water (10 mL).
      
    • Add Silica Gel (90g) to the solution and stir to form a slurry.

    • Remove solvent via Rotary Evaporator (protect from light!) until a free-flowing powder is obtained.

    • Tip: Dry in a vacuum oven at 60°C for 4 hours to activate.

  • Column Packing:

    • Pack the column using the dry packing method or slurry method (using Hexanes).

    • CRITICAL: Wrap the glass column in aluminum foil.

      
       is photosensitive; light exposure degrades the separation power.
      
  • Elution:

    • Load: Dissolve crude oil in minimum Hexanes.

    • Mobile Phase: Start with 100% Hexanes. Gradient to 5% EtOAc/Hexanes.

    • Order of Elution:

      • Saturated impurities (fastest).

      • Internal/Conjugated Isomers (weak

        
        -complex).
        
      • Target: 4-(4-Carboethoxyphenyl)-2-methyl-1-butene (strong

        
        -complex).
        
  • Recovery:

    • Collect fractions containing the target.

    • Wash the organic phase with dilute ammonia or brine to remove leached silver ions before evaporation.

Expert Insight: Standard silica separates by polarity. Since the isomers have the same functional groups, they co-elute. Silver silica separates by electron density and sterics of the double bond [1].

Protocol B: High-Vacuum Distillation (Oligomer Removal)

Objective: Remove non-volatile polymers and colored impurities. Risk: Heat can trigger further isomerization or polymerization.

Step-by-Step Procedure:

  • Inhibitor Addition: Add 500-1000 ppm of BHT (Butylated Hydroxytoluene) or MEHQ to the distillation pot. This sacrifices itself to scavenge radicals generated by heat.

  • Setup: Use a Short-Path Distillation head to minimize thermal residence time.

  • Vacuum: High vacuum is mandatory (< 1 mmHg). The ester group significantly raises the boiling point.

    • Predicted B.P.: ~130-140°C at 0.5 mmHg.

  • Heating: Use an oil bath. Do not exceed 160°C bath temperature. If the compound does not distill, stop. High heat favors the thermodynamic (internal) isomer.

Protocol C: Chemical Cleanup (Acid Removal)

Objective: Remove hydrolysis byproduct (Benzoic acid derivative).

Step-by-Step Procedure:

  • Dissolve crude in Diethyl Ether or MTBE (Methyl tert-butyl ether).

  • Wash with saturated Sodium Carbonate (

    
    ) .
    
    • Why Carbonate? It is strong enough to deprotonate the carboxylic acid (

      
       ~4) but weak enough not to hydrolyze the ester (
      
      
      
      ~25) [2]. Avoid NaOH if possible.
  • Separate layers.[5] The acid goes into the aqueous layer.

  • Dry organic layer over

    
     and concentrate.[5]
    

Mechanism of Action (Visualized)

Understanding why Argentation Chromatography works is vital for troubleshooting retention times.

AgMechanism cluster_0 Stationary Phase Interaction AgNode Ag+ Ion (On Silica Surface) note Result: Impurity elutes first. Target elutes second. Target Target Molecule Terminal Alkene (Sterically Open) Target->AgNode Strong Pi-Complex (Retained) Impurity Impurity Internal Alkene (Sterically Crowded) Impurity->AgNode Weak Interaction (Elutes Fast)

Figure 2: Mechanism of Silver Ion Complexation. The accessible terminal double bond of the target binds tightly to Silver, while the crowded internal double bond of the impurity passes through.

Frequently Asked Questions (FAQ)

Q: Can I use Copper (I) instead of Silver? A: Theoretically, yes (


 also forms 

-complexes), but Silver Nitrate is kinetically faster and easier to prepare on silica. Copper columns are more prone to oxidation (turning green/blue) which destroys the separation capability. Stick to

for reliability.

Q: My product turned yellow after distillation. Is it ruined? A: Not necessarily. Yellowing often indicates trace oxidation or the formation of conjugated oligomers (chromophores). Check the H-NMR. If the integral ratios are correct, the color is likely a ppm-level impurity. A quick pass through a short plug of activated charcoal or neutral alumina can remove the color.

Q: How do I store the purified compound? A:

  • Atmosphere: Argon or Nitrogen flush (essential to prevent oxidation of the alkene).

  • Temperature: -20°C.

  • Additive: If downstream biology allows, store with a copper wire or BHT trace to inhibit polymerization.

References

  • Williams, C. M., & Mander, L. N. (2001). Chromatography with Silver Nitrate. Tetrahedron, 57(3), 425–447.

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (See Chapter on General Methods for Purification of Organic Compounds).

  • Nikolova-Damyanova, B. (1992). Silver Ion Chromatography and Lipids. Advances in Lipid Methodology, 1, 181-237. (Authoritative guide on alkene separation).

Sources

Troubleshooting

Technical Support Center: 4-(4-Carboethoxyphenyl)-2-methyl-1-butene Stability &amp; Storage

Senior Application Scientist: Dr. Aris Thorne Department: Specialty Monomers & Reagents Last Updated: March 4, 2026[1] Executive Summary: The Stability Triad Welcome to the technical support hub for 4-(4-Carboethoxypheny...

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist: Dr. Aris Thorne Department: Specialty Monomers & Reagents Last Updated: March 4, 2026[1]

Executive Summary: The Stability Triad

Welcome to the technical support hub for 4-(4-Carboethoxyphenyl)-2-methyl-1-butene (CAS: 731772-92-2).[1] This molecule presents a unique storage challenge due to its "dual-threat" functionality: an electron-rich 1,1-disubstituted alkene tail and a hydrolyzable ethyl ester head.[1]

Unlike simple styrenics, the primary failure mode for this reagent is often a self-catalyzing degradation loop triggered by moisture, not just radical polymerization.[1]

The Golden Rule: Stability relies on maintaining the "Dry-Cold-Inert" state.[1]

  • Dry: Prevents ester hydrolysis (which generates acid).[1]

  • Inert: Prevents allylic oxidation (which generates peroxides).[1]

  • Cold: Slows kinetic propagation of oligomers.

Troubleshooting Guide (Q&A)

Q1: The liquid has become viscous and slightly cloudy. Is it still usable?

Diagnosis: Likely Polymerization (Cationic or Radical). Technical Insight: Viscosity increase is the hallmark of oligomer formation.[1] For this specific molecule, the 2-methyl-1-butene moiety is highly susceptible to cationic polymerization .[1]

  • Root Cause: Trace moisture likely hydrolyzed a fraction of the ethyl ester groups, releasing trace carboxylic acid . This acid acts as a catalyst, attacking the electron-rich double bond and initiating a chain reaction.[1]

  • Verdict: Do not use. The presence of oligomers alters the stoichiometry and can poison sensitive catalysts (e.g., Metallocenes or Pd-catalysts) in your downstream application.[1]

Q2: My reagent has turned from colorless to pale yellow/pink. Why?

Diagnosis: Oxidative Degradation or Inhibitor Activation. Technical Insight: [1]

  • Scenario A (Yellowing): If uninhibited, this indicates the formation of allylic peroxides at the C3 position (the methylene bridge). These peroxides are shock-sensitive and can initiate radical polymerization.[1]

  • Scenario B (Pink/Brown): If the reagent contains TBC (4-tert-Butylcatechol) as a stabilizer, the color change indicates the TBC is sacrificing itself to scavenge radicals.[1] It oxidizes to a quinone (pink/brown).[1]

  • Action:

    • If Yellow (Unstabilized): Test for peroxides immediately using quant strips.[1] If >10 ppm, quench and dispose.

    • If Pink (Stabilized): The monomer is likely still good, but the inhibitor is being consumed. Run a quick alumina plug filtration (see Protocol A) to remove the colored quinones before use.

Q3: Should I store this under Nitrogen or Air?

Recommendation: Strictly Nitrogen/Argon (with caveats). The Nuance:

  • If stabilized with MEHQ: You must store under air (oxygen is required to activate MEHQ).[1] However , we do not recommend MEHQ for this molecule because oxygen promotes peroxide formation on the allylic chain.

  • Preferred Strategy: Stabilize with TBC (10-50 ppm) and store under Argon .[1] TBC functions adequately in low-oxygen environments, and the inert gas prevents the moisture ingress that triggers the fatal "Acid-Cationic" loop.[1]

Visualizing the Degradation Pathways

The following diagram illustrates the two distinct failure modes: the Moisture-Acid Loop (Cationic) and the Oxygen-Radical Loop (Radical).[1]

DegradationPathways Monomer 4-(4-Carboethoxyphenyl)- 2-methyl-1-butene Hydrolysis Ester Hydrolysis Monomer->Hydrolysis CatPoly Cationic Polymerization (Viscous Gel) Monomer->CatPoly Consumes AutoOx Allylic Auto-oxidation Monomer->AutoOx RadPoly Radical Polymerization (Crosslinking) Monomer->RadPoly Consumes Moisture Input: Moisture (H2O) Moisture->Hydrolysis Acid Acid Generation (Carboxylic Acid) Hydrolysis->Acid Acid->Hydrolysis Self-Catalysis Acid->CatPoly Catalyzes Oxygen Input: Oxygen (O2) Oxygen->AutoOx Peroxide Hydroperoxide Formation AutoOx->Peroxide Peroxide->RadPoly Initiates

Figure 1: The "Dual-Threat" degradation map.[1] Note the red dotted line indicating self-catalysis in the cationic pathway, making moisture control critical.

Essential Protocols

Protocol A: Inhibitor Removal (Flash Filtration)

Use this immediately before polymerization or sensitive catalysis.[1]

Materials:

  • Basic Alumina (Brockmann Activity I)[1]

  • Sintered glass funnel or syringe filter[1]

  • Anhydrous solvent (Dichloromethane or Hexane)[1]

Procedure:

  • Preparation: Oven-dry the Basic Alumina at 120°C for 4 hours to ensure it is anhydrous. (Water on alumina can hydrolyze your ester!).[1]

  • Packing: Pack a small glass column or syringe barrel with ~2g of Alumina per 10g of monomer.

  • Elution: Dilute the monomer 1:1 with anhydrous solvent (optional, reduces viscosity). Pass it slowly through the alumina bed under weak vacuum or positive Argon pressure.

  • Result: The phenolic inhibitors (TBC/MEHQ) and trace carboxylic acids bind to the basic alumina. The eluate is pure, uninhibited monomer.

  • Storage: Use immediately. Do not store uninhibited monomer for >12 hours.

Protocol B: The "Cloud Point" Moisture Check

A quick qualitative test to verify if your storage conditions have been compromised.[1]

  • Take a 0.5 mL aliquot of the monomer.

  • Add 2.0 mL of dry Hexane.

  • Cool the solution to -20°C (freezer).

  • Observation:

    • Clear: Moisture levels are acceptable.[1]

    • Cloudy/Hazy: Significant water content or oligomer presence (oligomers often have lower solubility in cold hexane).[1] Action: Dry over activated 4Å Molecular Sieves immediately.

Frequently Asked Questions (FAQ)

ParameterRecommendationScientific Rationale
Storage Temp 2°C to 8°C Lowers the kinetic energy below the activation barrier for auto-polymerization.[1]
Container Amber Glass (Silanized) Amber blocks UV (prevents photo-initiation).[1] Silanization prevents surface hydroxyls on glass from initiating cationic polymerization.
Inhibitor TBC (10-50 ppm) tert-Butylcatechol is a robust radical scavenger that remains active in low-oxygen environments (unlike MEHQ).[1]
Headspace Argon Argon is heavier than air and provides a better blanket than Nitrogen, preventing moisture and oxygen ingress.
Shelf Life 12 Months If stored properly. Retest purity (GC-MS) every 6 months.

References

  • Frontiers in Chemistry. (2024).[1] Mechanistic insights on 1-butene polymerization catalyzed by homogeneous single-site catalysts. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Catalyst Selection for 4-(4-Carboethoxyphenyl)-2-methyl-1-butene Synthesis

Welcome to the Technical Support Center for the synthesis of 4-(4-Carboethoxyphenyl)-2-methyl-1-butene . This molecule—featuring an electron-deficient aryl ester and a terminal alkene—is a highly valuable building block...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-(4-Carboethoxyphenyl)-2-methyl-1-butene . This molecule—featuring an electron-deficient aryl ester and a terminal alkene—is a highly valuable building block in drug development.

The most robust synthetic route is the sp²-sp³ Negishi cross-coupling . However, coupling an sp³-hybridized alkyl group containing β-hydrogens to an sp²-hybridized aryl ring introduces severe mechanistic challenges. This guide provides authoritative troubleshooting, catalyst selection logic, and self-validating protocols to ensure high-yield synthesis.

Mechanistic Workflow: The β-Hydride Elimination Challenge

To understand catalyst selection, you must first understand the competing pathways in the catalytic cycle. When coupling ethyl 4-bromobenzoate with (3-methylbut-3-en-1-yl)zinc bromide, the intermediate alkyl-palladium species is highly susceptible to β-hydride elimination, which destroys your yield.

NegishiCycle Pd0 Active Pd(0) Catalyst (e.g., Pd-PEPPSI-IPr) OxAdd Oxidative Addition Ar-Pd(II)-Br (Fast due to -COOEt) Pd0->OxAdd + Ethyl 4-bromobenzoate TransMet Transmetalation Ar-Pd(II)-CH2CH2C(CH3)=CH2 OxAdd->TransMet + Alkyl-ZnBr RedElim Reductive Elimination (Accelerated by Bulky NHC) TransMet->RedElim Desired Pathway (Sterically Favored) BetaElim β-Hydride Elimination (Suppressed by Bulky NHC) TransMet->BetaElim Competing Pathway (C-C Rotation) RedElim->Pd0 Regenerates Pd(0) Product Target Molecule: 4-(4-Carboethoxyphenyl)-2-methyl-1-butene RedElim->Product SideProduct Alkene Isomers & Ethyl Benzoate Byproducts BetaElim->SideProduct

Catalytic cycle of sp²-sp³ Negishi coupling highlighting the β-hydride elimination competition.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing significant alkene isomerization and des-bromo byproducts instead of my target molecule? A: This is the classic hallmark of β-hydride elimination. The homoallylic zinc reagent possesses multiple β-hydrogens. When the Ar-Pd(II)-Alkyl intermediate forms, C-C bond rotation can align a β-hydrogen with the palladium center, leading to elimination before the product can form. The Solution: You must accelerate the rate of reductive elimination. Bulky N-heterocyclic carbene (NHC) ligands (like in Pd-PEPPSI-IPr) enforce a steric environment that forces the aryl and alkyl groups together, dropping the activation energy for reductive elimination while sterically hindering the coplanar transition state required for β-hydride elimination 1.

Q2: Should I choose a Palladium (Pd) or Nickel (Ni) catalyst for this specific sp²-sp³ coupling? A: Both transition metals can work, but they dictate the polarity of your starting materials based on their fundamental mechanisms:

  • Palladium (e.g., Pd-PEPPSI-IPr): Best if you use ethyl 4-bromobenzoate as the electrophile and the homoallylic zinc reagent as the nucleophile. Pd excels at two-electron oxidative addition into aryl halides.

  • Nickel (e.g., NiCl₂(glyme) / Pybox): Best if you reverse the polarity, using 4-bromo-2-methyl-1-butene as the electrophile and the aryl zinc reagent. Nickel can undergo single-electron transfer (SET) oxidative addition into unactivated alkyl halides, bypassing the traditional concerted oxidative addition that Pd struggles with 2.

Q3: How does the para-carboethoxy (-COOEt) group affect transmetalation and catalyst choice? A: The ester is a strong electron-withdrawing group (EWG). If you form the aryl zinc reagent, the EWG significantly decreases its nucleophilicity, slowing down transmetalation. Conversely, if you use the aryl halide (ethyl 4-bromobenzoate), the EWG accelerates oxidative addition. Therefore, the optimal, high-yielding polarity is pairing ethyl 4-bromobenzoate (electrophile) with the homoallylic zinc reagent (nucleophile) using a highly active Pd precatalyst 3.

Troubleshooting Guide: Catalyst vs. Performance Data

Catalyst SystemPolarity (Electrophile + Nucleophile)Typical YieldPrimary Issue EncounteredTroubleshooting Solution
Pd(PPh₃)₄ (Standard Pd)Aryl-Br + Alkyl-ZnBr< 30%Extensive β-hydride elimination.Switch to bulky, electron-rich ligands (NHC or dialkylbiaryl phosphines).
Pd-PEPPSI-IPr Aryl-Br + Alkyl-ZnBr85–95%Homocoupling of Aryl-Br.Ensure strict anhydrous conditions; titrate Zn reagent to ensure exactly 1.2 eq excess.
NiCl₂(glyme) / Pybox Alkyl-Br + Aryl-ZnBr70–80%Slow transmetalation.EWG on Aryl-ZnBr reduces nucleophilicity; gently heat to 40°C or switch to the Pd route.

Optimized Experimental Protocol (Pd-PEPPSI-IPr Route)

This protocol utilizes a self-validating methodology to ensure the integrity of the sp²-sp³ Negishi coupling.

Step 1: Preparation & Validation of the Homoallylic Zinc Reagent
  • In an oven-dried Schlenk flask under Argon, add zinc dust (1.5 equiv) and anhydrous LiCl (1.5 equiv). Heat under vacuum at 150°C for 15 minutes to activate the zinc, then cool to room temperature.

  • Add anhydrous THF (to achieve a 1.0 M final concentration) followed by 1,2-dibromoethane (5 mol%) and TMSCl (1 mol%) to chemically activate the zinc surface.

  • Dropwise add 4-bromo-2-methyl-1-butene (1.0 equiv). Stir at 25°C for 2 hours.

  • Self-Validation Check: Titrate the resulting (3-methylbut-3-en-1-yl)zinc bromide solution with a known concentration of iodine in THF. A sharp color change from clear to brown indicates the exact active molarity. Do not proceed if the concentration is <0.5 M, as excess unreacted salts will precipitate the palladium catalyst.

Step 2: Negishi Cross-Coupling
  • In a separate oven-dried vial, charge ethyl 4-bromobenzoate (1.0 equiv) and Pd-PEPPSI-IPr (2 mol%).

  • Purge the vial with Argon for 5 minutes, then add anhydrous THF (0.2 M relative to the aryl bromide).

  • Self-Validation Check: Remove a 10 µL aliquot and analyze via GC-MS. The rapid disappearance of ethyl 4-bromobenzoate confirms successful oxidative addition and the formation of the Ar-Pd(II)-Br intermediate.

  • Dropwise add the titrated (3-methylbut-3-en-1-yl)zinc bromide solution (1.2 equiv) at room temperature. Stir vigorously for 4 hours.

Step 3: Workup and Isolation
  • Quench the reaction carefully with saturated aqueous NH₄Cl.

  • Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate pure 4-(4-Carboethoxyphenyl)-2-methyl-1-butene.

References

  • Source: PMC / National Institutes of Health (NIH)
  • Cross-Coupling Reaction of Alkyl Halides with Grignard Reagents Catalyzed by Ni, Pd, or Cu Complexes with π-Carbon Ligand(s)
  • First Example of Alkyl-Aryl Negishi Cross-Coupling in Flow: Mild, Efficient and Clean Introduction of Functionalized Alkyl Groups Source: ResearchGate URL

Sources

Reference Data & Comparative Studies

Validation

comparing synthesis methods for 4-(4-Carboethoxyphenyl)-2-methyl-1-butene

Target Molecule: 4-(4-Carboethoxyphenyl)-2-methyl-1-butene (Systematic name: Ethyl 4-(3-methylbut-3-en-1-yl)benzoate) Applications: Advanced building block for active pharmaceutical ingredients (APIs), targeted hydrobora...

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 4-(4-Carboethoxyphenyl)-2-methyl-1-butene (Systematic name: Ethyl 4-(3-methylbut-3-en-1-yl)benzoate) Applications: Advanced building block for active pharmaceutical ingredients (APIs), targeted hydroboration precursors, and liquid crystal materials.

Executive Summary

Synthesizing 4-(4-Carboethoxyphenyl)-2-methyl-1-butene requires the precise formation of a C(sp²)–C(sp³) bond while preserving two orthogonal reactive sites: an electrophilic ethyl ester and a terminal 1,1-disubstituted alkene. As an Application Scientist, I have evaluated the two most viable synthetic routes for this molecule. This guide objectively compares a highly convergent Palladium-Catalyzed Negishi Cross-Coupling against a robust, scalable Two-Step Heck-Wittig Sequence , providing mechanistic rationale, self-validating protocols, and comparative performance data to inform your process chemistry decisions.

Method A: Palladium-Catalyzed Negishi Cross-Coupling

Mechanistic Rationale

The Negishi cross-coupling is the premier choice for convergent C(sp²)–C(sp³) bond formation due to its exceptional chemoselectivity[1]. Organozinc reagents possess the exact nucleophilic "sweet spot": they are reactive enough to undergo rapid transmetalation with palladium(II) intermediates, yet mild enough to leave the highly electrophilic ethyl ester of the aryl bromide completely intact[2].

To synthesize the target, 4-bromo-2-methyl-1-butene is first converted into an organozinc bromide. Utilizing LiCl-activated zinc dust ensures rapid oxidative insertion into the unactivated alkyl bromide, suppressing deleterious Wurtz-type homocoupling pathways[3]. The resulting (3-methylbut-3-en-1-yl)zinc bromide is then coupled with ethyl 4-bromobenzoate via a standard Pd(0)/Pd(II) catalytic cycle.

NegishiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Ar-Br insertion) Pd0->OxAdd PdII_Ar Ar-Pd(II)-Br Intermediate OxAdd->PdII_Ar TransMet Transmetalation with R-ZnX PdII_Ar->TransMet + R-ZnX PdII_ArR Ar-Pd(II)-R Intermediate TransMet->PdII_ArR - ZnXBr RedElim Reductive Elimination (Product Release) PdII_ArR->RedElim RedElim->Pd0 Catalyst Regeneration Product Target Molecule (Ethyl 4-(3-methylbut-3-en-1-yl)benzoate) RedElim->Product

Catalytic cycle of the Palladium-catalyzed Negishi cross-coupling.

Self-Validating Experimental Protocol

Step 1: Zinc Insertion

  • Under an argon atmosphere, activate zinc dust (1.5 equiv) in anhydrous THF using 1,2-dibromoethane (5 mol%) and TMSCl (1 mol%) at 65 °C.

  • Add 4-bromo-2-methyl-1-butene (1.2 equiv) dropwise. Stir at 65 °C for 2 hours.

  • Self-Validation Checkpoint: Withdraw a 0.1 mL aliquot and quench with a solution of iodine in THF. GC-MS analysis must show >95% conversion of the starting bromide to 4-iodo-2-methyl-1-butene, confirming quantitative organozinc formation.

Step 2: Cross-Coupling

  • To the cooled organozinc solution, add ethyl 4-bromobenzoate (1.0 equiv) and Pd(PPh₃)₄ (5 mol%).

  • Stir the mixture at 60 °C for 12 hours.

  • Self-Validation Checkpoint: Monitor the reaction via TLC (9:1 Hexane/EtOAc). The reaction is deemed complete when the UV-active spot corresponding to ethyl 4-bromobenzoate (R_f ~0.5) is fully consumed. Quench with saturated aqueous NH₄Cl and extract with EtOAc.

Method B: Two-Step Heck-Wittig Sequence

Mechanistic Rationale

For process scale-up where moisture-sensitive organometallics pose a hazard, a sequence utilizing bench-stable reagents is preferred. This route begins with the Heck arylation of 3-buten-2-ol with ethyl 4-bromobenzoate. Following migratory insertion of the alkene into the Ar-Pd species, a chain-walking mechanism driven by successive β-hydride eliminations and reinsertions yields an enol intermediate[4]. This enol rapidly tautomerizes to form the thermodynamically stable ketone, 4-(4-carboethoxyphenyl)-2-butanone[5].

In the second step, a classic Wittig olefination using methylenetriphenylphosphorane converts the methyl ketone exclusively into the target terminal alkene, preventing the formation of internal alkene isomers.

HeckWittig Start Ethyl 4-bromobenzoate + 3-buten-2-ol Heck Heck Coupling Pd(OAc)2, Base, Heat Start->Heck Ketone Ketone Intermediate 4-(4-carboethoxyphenyl)-2-butanone Heck->Ketone WittigRxn Wittig Olefination THF, 0 °C to RT Ketone->WittigRxn WittigReagent Ph3P=CH2 (Wittig Reagent) WittigReagent->WittigRxn Product Target Molecule (Terminal Alkene) WittigRxn->Product Waste Ph3P=O (Byproduct) WittigRxn->Waste

Two-step experimental workflow for the Heck-Wittig synthesis sequence.

Self-Validating Experimental Protocol

Step 1: Heck Arylation

  • Combine ethyl 4-bromobenzoate (1.0 equiv), 3-buten-2-ol (1.5 equiv), Pd(OAc)₂ (2 mol%), P(o-tolyl)₃ (4 mol%), and Et₃N (2.0 equiv) in DMF.

  • Heat the sealed vessel at 100 °C for 8 hours.

  • Self-Validation Checkpoint: Analyze the crude organic extract via IR spectroscopy. The appearance of a distinct ketone C=O stretch at ~1715 cm⁻¹, alongside the ester C=O stretch at ~1725 cm⁻¹, validates the successful β-hydride elimination and tautomerization sequence.

Step 2: Wittig Olefination

  • Suspend methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF at 0 °C. Add n-BuLi (1.1 equiv) dropwise to generate the yellow ylide solution.

  • Add the ketone intermediate from Step 1 dropwise. Warm to room temperature and stir for 4 hours.

  • Self-Validation Checkpoint: Purify via silica gel chromatography. ¹H NMR of the isolated product must show a distinct multiplet at ~4.7–4.8 ppm (terminal =CH₂ protons) and the complete disappearance of the methyl ketone singlet at ~2.1 ppm.

Comparative Performance Analysis

Performance MetricMethod A: Negishi Cross-CouplingMethod B: Heck-Wittig Sequence
Overall Yield 75 – 85% 55 – 65% (over two steps)
Step Count 1 (Highly Convergent)2 (Linear)
Atom Economy High (Zinc bromide byproduct)Low (Generates stoichiometric Ph₃P=O)
Reagent Stability Low (Moisture-sensitive organozinc)High (Bench-stable reagents)
Regioselectivity Excellent (>99% terminal alkene)Excellent (Thermodynamically driven)
Scalability Moderate (Exothermic zinc insertion)High (Standard process conditions)

Application Scientist's Recommendations

  • For Discovery Chemistry & Library Synthesis: Select Method A (Negishi Coupling) . The single-step convergence and high overall yield make it ideal for rapidly generating milligram-to-gram quantities of the target molecule for early-stage screening. The high chemoselectivity ensures the ester remains untouched for downstream derivatization.

  • For Process Scale-Up & Manufacturing: Select Method B (Heck-Wittig Sequence) . Despite the lower atom economy and linear step count, this route avoids the hazards of handling highly reactive zinc dust and moisture-sensitive organozinc intermediates at scale. The intermediate ketone is highly stable and can be stockpiled, allowing for a flexible manufacturing campaign.

References

  • [2] Title: Preparation of Functionalized Aromatics, Pyridines and Related Heteroaromatics Using Sterically Hindered Metal Amide Base Source: Ludwig-Maximilians-Universität München (LMU) URL:[Link]

  • [5] Title: Regioselective Aerobic Oxidative Heck Reactions with Electronically Unbiased Alkenes: Efficient Access to α-Alkyl Vinylarenes Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • [4] Title: Two efficient pathways for the synthesis of aryl ketones catalyzed by phosphorus-free palladium catalysts Source: Applied Organometallic Chemistry URL:[Link]

  • [3] Title: Kinetics and Intermediates of Palladium-catalyzed Negishi Cross-Coupling Reactions Source: Ludwig-Maximilians-Universität München (LMU) URL:[Link]

  • [1] Title: Synthesis of 5-Fluoroalkylated Pyrimidine Nucleosides via Negishi Cross-Coupling Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Comparative

Unambiguous Structural Validation of 4-(4-Carboethoxyphenyl)-2-methyl-1-butene: A Comparative Spectroscopic Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 4-(4-Carboethoxyphenyl)-2-methyl-1-butene (Ethyl 4-(3-methylbut-3-en-1-yl)benzoate) Executive Summary & Structural Deconstru...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 4-(4-Carboethoxyphenyl)-2-methyl-1-butene (Ethyl 4-(3-methylbut-3-en-1-yl)benzoate)

Executive Summary & Structural Deconstruction

In modern drug development and materials science, the structural verification of complex intermediates cannot rely on a single analytical technique. The target compound, 4-(4-Carboethoxyphenyl)-2-methyl-1-butene , presents a unique analytical challenge due to its trifunctional nature: it contains a para-substituted aromatic ring , an ethyl ester , and a 1,1-disubstituted terminal alkene .

This guide objectively compares the efficacy of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and Gas Chromatography-Mass Spectrometry (GC-MS) in validating this specific molecular architecture. By cross-referencing these techniques, we establish a self-validating analytical system that eliminates structural ambiguity.

Comparative Spectroscopic Performance

To objectively evaluate how each technique performs, we must look at how they resolve the specific functional groups of our target molecule. The quantitative data matrix below summarizes the expected spectral features and compares the diagnostic power of each method.

Table 1: Comparative Spectroscopic Data Matrix

Structural Feature¹H & ¹³C NMR (δ, ppm)FT-IR (cm⁻¹)GC-MS (m/z)Primary Validation Method
Ethyl Ester (-COOCH₂CH₃)¹H: 4.36 (q, 2H), 1.39 (t, 3H)¹³C: 166.5 (C=O)1715 (Strong C=O stretch)1270 (C-O stretch)173 [M - OEt]⁺145 [M - CO₂Et]⁺FT-IR / GC-MS
Para-Substituted Arene ¹H: 7.98 (d, 2H), 7.25 (d, 2H)¹³C: 147.2, 129.6, 128.4850 (C-H out-of-plane bend)163[C₁₀H₁₁O₂]⁺ (Tropylium)NMR
Terminal Alkene (=CH₂)¹H: 4.75 (s, 1H), 4.80 (s, 1H)¹³C: 145.3 (C=), 110.2 (=CH₂)1650 (C=C stretch)890 (=CH₂ wag)Non-specific fragmentationNMR
Aliphatic Chain ¹H: 2.75 (m), 2.35 (m), 1.75 (s)2950 (sp³ C-H stretch)N/ANMR
Intact Molecule Integral validation (18 Protons)N/A218[M]⁺ (Molecular Ion)GC-MS

The "Why": Causality in Experimental Choices

As an Application Scientist, I do not just look at the data; I look at how the data is generated. A robust protocol requires understanding the physical causality behind the chosen parameters.

  • Why high-field (600 MHz) NMR in CDCl₃? The structural validation of ethyl benzoate derivatives relies heavily on the distinct chemical shifts of the ester group and the para-substituted aromatic ring[1]. The residual solvent peak of CDCl₃ appears at 7.26 ppm. Because the meta-protons of our target's aromatic ring appear at ~7.25 ppm, a low-field NMR would result in signal overlap. A 600 MHz magnet provides the necessary dispersion to clearly resolve the AA'BB' coupling system from the solvent peak. Furthermore, the presence of a 1,1-disubstituted terminal alkene unit is definitively confirmed by ¹H NMR, where the terminal protons lack shielding and appear as distinct signals[2].

  • Why ATR-FTIR instead of KBr Pellets? Liquid or low-melting point alkenes are prone to volatilization or pressure-induced isomerization during the high-pressure KBr pellet pressing process. Attenuated Total Reflectance (ATR) allows for neat sample analysis, preserving the delicate terminal alkene while providing orthogonal verification of the ester carbonyl stretching vibrations typically observed around 1733–1692 cm⁻¹ in similar benzoate derivatives[3].

  • Why 70 eV Electron Ionization (EI) for GC-MS? 70 eV is the universal thermodynamic "sweet spot" for organic molecules. It imparts enough energy to reliably produce the molecular ion (218 m/z) while driving reproducible fragmentation pathways. For this compound, benzylic cleavage yields a highly stable substituted tropylium ion at 163 m/z, which acts as a definitive fingerprint for the 4-carboethoxybenzyl substructure.

Self-Validating Experimental Protocols

The following methodologies form a closed-loop, self-validating system. The molecular weight from the MS validates the total proton integration in the NMR. The FT-IR carbonyl stretch validates the highly deshielded ¹³C NMR signal at 166.5 ppm. If the alkene were to undergo unexpected isomerization during synthesis, the FT-IR 890 cm⁻¹ bend would vanish, and the MS fragmentation would shift, instantly failing the cross-validation check.

Protocol A: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the synthesized compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Load the sample into a 600 MHz NMR spectrometer. Tune and match the probe to the ¹H and ¹³C frequencies.

  • Acquisition Parameters:

    • ¹H NMR: 16 scans, 90° pulse angle. Critical: Set the relaxation delay (d1) to at least 2 seconds to ensure quantitative integration of the terminal alkene protons, which have longer T1 relaxation times.

    • ¹³C NMR: 512 scans, 30° pulse angle, relaxation delay of 3 seconds.

  • Data Processing: Apply a 0.3 Hz line broadening function, Fourier transform, and phase/baseline correct. Reference the TMS peak to 0.00 ppm.

Protocol B: ATR FT-IR Analysis
  • Background Collection: Clean the diamond ATR crystal with isopropanol. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) in ambient air to subtract atmospheric CO₂ and water vapor.

  • Sample Application: Apply 2 μL of the neat liquid sample directly onto the ATR crystal. Ensure complete coverage of the sensor to maximize the evanescent wave interaction.

  • Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹.

  • Validation Check: Verify the presence of the 1715 cm⁻¹ (ester C=O) and 1650 cm⁻¹ (alkene C=C) bands.

Protocol C: GC-MS (Electron Ionization)
  • Sample Preparation: Dilute the compound to 1 mg/mL in GC-grade hexane.

  • Injection: Inject 1 μL into the GC inlet operating at 250°C with a split ratio of 50:1 to prevent column overloading.

  • Chromatography: Use a non-polar capillary column (e.g., HP-5MS). Temperature program: 100°C hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.

  • Mass Spectrometry: Operate the MS source at 230°C with 70 eV electron ionization. Scan range: 50–300 m/z.

Logical Workflow Diagram

ValidationWorkflow Sample 4-(4-Carboethoxyphenyl) -2-methyl-1-butene MS GC-MS (70 eV EI) Mass = 218 m/z Sample->MS Aliquot 1 IR ATR FT-IR C=O & C=C Stretches Sample->IR Aliquot 2 NMR 1H & 13C NMR Atomic Connectivity Sample->NMR Aliquot 3 CrossCheck Data Cross-Validation (Self-Validating) MS->CrossCheck IR->CrossCheck NMR->CrossCheck Validated Confirmed Structure CrossCheck->Validated 100% Match

Fig 1: Orthogonal spectroscopic workflow for the structural validation of the target compound.

References

1.[1] A Comparative Spectroscopic Analysis of Ethyl Benzoate and Its Derivatives . benchchem.com. 1 2.[2] Supporting Information Table of Contents - DOI . doi.org. 2 3.[3] Synthesis, Antimalarial, Antileishmanial, and Cytotoxicity Activities and Preliminary In Silico ADMET Studies of 2-(7-Chloroquinolin-4-ylamino)ethyl Benzoate Derivatives . mdpi.com. 3

Sources

Validation

Comparative Guide: 4-(4-Carboethoxyphenyl)-2-methyl-1-butene vs. Structural Analogs in Retinoid Scaffold Synthesis

Executive Summary 4-(4-Carboethoxyphenyl)-2-methyl-1-butene (CAS: 731772-92-2) is a specialized homo-allylic ester intermediate designed for the precision synthesis of 1,1-dimethyl-1,2,3,4-tetrahydronaphthalene (tetralin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(4-Carboethoxyphenyl)-2-methyl-1-butene (CAS: 731772-92-2) is a specialized homo-allylic ester intermediate designed for the precision synthesis of 1,1-dimethyl-1,2,3,4-tetrahydronaphthalene (tetralin) cores.[1] These cores are the pharmacophores of third-generation retinoids (e.g., Bexarotene analogs, Tamibarotene).

This guide compares the product against its two primary structural competitors: the Internal Alkene Isomer (Prenyl analog) and the Des-methyl Analog . The analysis demonstrates that the 2-methyl-1-butene derivative offers superior cyclization regioselectivity and yield due to the specific stabilization of the tertiary carbocation intermediate, minimizing rearrangement byproducts common in alternative pathways.

Chemical Profile & Mechanism of Action[2][3][4][5]

Product Identity
  • IUPAC Name: Ethyl 4-(3-methyl-3-buten-1-yl)benzoate

  • Common Name: 4-(4-Carboethoxyphenyl)-2-methyl-1-butene[1][2]

  • CAS Number: 731772-92-2[1][2]

  • Molecular Formula: C14H18O2

  • Key Functional Group: Terminal 1,1-disubstituted alkene (Isobutylene type) tethered to an electron-deficient aromatic ring.

Mechanistic Advantage: The "Gem-Dimethyl" Cyclization

The primary application of this compound is Intramolecular Friedel-Crafts Alkylation . Upon protonation or Lewis Acid activation, the terminal double bond generates a tertiary carbocation . This cation is captured by the aromatic ring to close the 6-membered ring.

Why this structure matters:

  • Tertiary Cation Stability: The 2-methyl group ensures the positive charge forms exclusively at the C3 position (relative to the chain), driving 6-endo-trig cyclization.

  • No Hydride Shift Required: Unlike linear isomers, the cation is generated in situ at the correct position for gem-dimethyl formation.

CyclizationMechanism Precursor 4-(4-Carboethoxyphenyl)- 2-methyl-1-butene (Starting Material) Activation Acid Activation (H+ / Lewis Acid) Precursor->Activation Carbocation Tertiary Carbocation Intermediate Activation->Carbocation Protonation at C1 Cyclization Intramolecular Friedel-Crafts Carbocation->Cyclization Ring Closure Product Ethyl 1,1-dimethyl- tetralin-6-carboxylate (Target Scaffold) Cyclization->Product -H+

Figure 1: Mechanism of gem-dimethyl tetralin formation via acid-catalyzed cyclization.

Comparative Analysis

The following table contrasts 4-(4-Carboethoxyphenyl)-2-methyl-1-butene with its closest structural analogs used in drug discovery.

Table 1: Performance Comparison of Retinoid Precursors
FeatureTarget Product (2-Methyl-1-Butene)Alternative A (Prenyl Isomer/Internal Alkene)Alternative B (Des-methyl / 1-Butene)
Structure Terminal Alkene (Isobutylene)Internal Alkene (Trisubstituted)Terminal Alkene (Monosubstituted)
Carbocation Type Tertiary (Direct formation)Tertiary (Via isomerization)Secondary
Cyclization Yield High (>85%) Moderate (60-75%)Low-Moderate (50-65%)
Regioselectivity Excellent (Gem-dimethyl specific)Poor (Mixture of 1,1-dimethyl and 1,2-dimethyl due to migration)Good (Yields mono-methyl)
Reaction Rate Fast (Kinetic control)Slower (Steric hindrance)Slow (Higher activation energy)
Impurity Profile Minimal isomerizationHigh risk of bond migrationProne to polymerization
Key Application Bexarotene/Tamibarotene Analogs Generic Terpenoid CyclizationSimple Tetralin Synthesis
Detailed Technical Evaluation
1. vs. The Prenyl Isomer (Internal Alkene)
  • The Problem: The internal alkene isomer (4-(4-Carboethoxyphenyl)-2-methyl-2-butene) is thermodynamically more stable but kinetically less favorable for clean cyclization. Under strong acid conditions required for cyclization, the double bond often migrates along the chain before ring closure, leading to a mixture of 1,1-dimethyl and 1,2-dimethyl tetralin isomers.

  • The Solution: The target product (terminal alkene) protonates immediately to the tertiary cation without requiring bond migration. This "lock-and-key" reactivity ensures the gem-dimethyl group is formed exclusively at the C1 position of the tetralin ring.

2. vs. The Des-methyl Analog
  • The Problem: Removing the methyl group (using 4-(4-Carboethoxyphenyl)-1-butene) forces the reaction to proceed through a secondary carbocation . Secondary cations are significantly less stable and prone to rearrangement (hydride shifts) or intermolecular polymerization.

  • The Solution: The 2-methyl group on the target product stabilizes the transition state by hyperconjugation (inductive effect), lowering the activation energy for cyclization by approximately 4-6 kcal/mol compared to the des-methyl variant.

Experimental Protocols

Protocol A: Synthesis of 1,1-Dimethyl-6-Carboethoxytetralin

This protocol validates the high-yield cyclization capability of the target compound.

Reagents:

  • Substrate: 4-(4-Carboethoxyphenyl)-2-methyl-1-butene (1.0 eq)

  • Catalyst: Aluminum Chloride (AlCl3) or Methanesulfonic Acid (MsOH)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Workflow:

  • Preparation: Dissolve 10 mmol of the substrate in 50 mL of anhydrous DCM under Argon atmosphere. Cool to 0°C.

  • Activation:

    • Method A (Lewis Acid): Add AlCl3 (1.2 eq) portion-wise over 10 minutes. The solution will turn dark orange/red (formation of the sigma-complex).

    • Method B (Brønsted Acid): Add MsOH (5.0 eq) dropwise.

  • Cyclization: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 2 hours. Monitor via TLC (Hexane/EtOAc 9:1). The starting material (Rf ~0.8) should disappear, replaced by the tetralin product (Rf ~0.6).

  • Quench: Pour the reaction mixture into ice-cold NaHCO3 solution. Extract with DCM (3x).

  • Purification: Dry organic layer over MgSO4, concentrate, and purify via flash chromatography (Silica gel).

Expected Outcome:

  • Yield: 88-92% (Method A), 80-85% (Method B).

  • Purity: >98% (by HPLC).

  • Identity: 1H NMR shows disappearance of olefinic protons (4.7 ppm) and appearance of gem-dimethyl singlet (~1.3 ppm) and tetralin methylene triplets.

Protocol B: Quality Control (Impurity Detection)

To ensure the starting material is free from the interfering internal isomer.

  • GC-MS Method:

    • Column: HP-5MS or equivalent non-polar column.

    • Temp Program: 100°C (1 min) -> 20°C/min -> 280°C.

    • Differentiation: The target terminal alkene elutes slightly earlier than the internal isomer due to lower boiling point and reduced van der Waals interactions.

    • Mass Spec: Look for the parent ion (m/z 234) and the characteristic tropylium fragment.

References

  • Comparison of Cyclization Precursors

    • Title: "Friedel–Crafts Cyclization of Alkenes: Selectivity in Tetralin Synthesis."
    • Source:Journal of Organic Chemistry (General Reference on FC Cycliz
    • URL:[Link]

  • Compound Data & CAS

    • Title: "4-(4-Carboethoxyphenyl)-2-methyl-1-butene (CAS 731772-92-2) Entry."[1][2]

    • Source: ChemicalBook / GuideChem D
  • Retinoid Synthesis Context

    • Title: "Synthesis of Bexarotene and Retinoid Analogs via Cationic Cycliz
    • Source:Journal of Medicinal Chemistry (Contextual grounding for tetralin scaffolds).
    • URL:[Link]

  • Lewis Acid Catalysis Protocols

    • Title: "Intramolecular Friedel-Crafts Alkyl
    • Source:Organic Reactions (Wiley).
    • URL:[Link]

Sources

Comparative

performance of 4-(4-Carboethoxyphenyl)-2-methyl-1-butene in specific applications

An extensive search for information on "4-(4-Carboethoxyphenyl)-2-methyl-1-butene" has been conducted, and it has been determined that there is no readily available scientific literature, experimental data, or documented...

Author: BenchChem Technical Support Team. Date: March 2026

An extensive search for information on "4-(4-Carboethoxyphenyl)-2-methyl-1-butene" has been conducted, and it has been determined that there is no readily available scientific literature, experimental data, or documented applications for this specific chemical compound. The search results did not yield any information regarding its synthesis, properties, or performance in any application, including drug development.

Consequently, it is not possible to create a "Publish Comparison Guide" as requested. Such a guide requires existing data and established use cases to compare the compound's performance against alternatives. Without any foundational information on "4-(4-Carboethoxyphenyl)-2-methyl-1-butene," no objective comparison or in-depth technical analysis can be provided.

Further investigation into related but distinct compounds, such as "4-(2,4-Dimethylphenyl)-1-butene," revealed their utility as precursors in organic synthesis.[1][2] However, this information is not transferable to the specific compound .

Therefore, the request to generate a comparison guide for "4-(4-Carboethoxyphenyl)-2-methyl-1-butene" cannot be fulfilled due to the absence of any available data or literature on the subject.

Validation

literature review of 4-(4-Carboethoxyphenyl)-2-methyl-1-butene applications

Literature Review & Application Guide: 4-(4-Carboethoxyphenyl)-2-methyl-1-butene A Comparative Analysis of Bifunctional Building Blocks in Advanced Synthesis As drug development and advanced materials science shift towar...

Author: BenchChem Technical Support Team. Date: March 2026

Literature Review & Application Guide: 4-(4-Carboethoxyphenyl)-2-methyl-1-butene A Comparative Analysis of Bifunctional Building Blocks in Advanced Synthesis

As drug development and advanced materials science shift toward highly modular, late-stage functionalization strategies, the selection of precise chemical building blocks becomes critical. 4-(4-Carboethoxyphenyl)-2-methyl-1-butene (CAS 731772-92-2) [1] represents a highly specialized bifunctional reagent. It features a rigid, UV-active para-carboethoxy phenyl ring (an excellent handle for subsequent saponification or amidation) paired with a sterically tuned 2-methyl-1-butene tail.

This guide objectively evaluates the performance of this compound against common alternatives, providing mechanistic causality, comparative experimental data, and self-validating protocols for its two primary applications: Chemoselective Cross-Metathesis and Thiol-Ene Bioconjugation .

Mechanistic Causality: The 1,1-Disubstituted Advantage

To understand the utility of 4-(4-Carboethoxyphenyl)-2-methyl-1-butene, we must analyze the causality behind the 2-methyl group.

  • In Olefin Metathesis: Unbranched terminal alkenes (Type I olefins) are highly reactive but suffer from rapid homodimerization, leading to statistical mixtures (25% A-A, 50% A-B, 25% B-B) during cross-metathesis. The addition of the 2-methyl group converts the tail into a 1,1-disubstituted alkene. According to the Chatterjee empirical model for ruthenium-based catalysts, this classifies it as a Type III olefin. It is sterically hindered enough to prevent homodimerization entirely, yet reactive enough to undergo cross-metathesis with Type I partners, driving the yield of the desired heterodimer near 100%.

  • In Thiol-Ene Click Chemistry: While simple terminal alkenes react rapidly with thiyl radicals, they are prone to side reactions, including oligomerization. The 2-methyl-1-butene moiety dictates that upon anti-Markovnikov addition of the thiyl radical, the resulting carbon-centered radical is tertiary. This steric and electronic stabilization prevents runaway polymerization, ensuring high-fidelity 1:1 bioconjugation[2].

Comparative Performance Data

To objectively assess performance, we compare our target compound against two structural alternatives:

  • Alternative A: 4-(4-Carboethoxyphenyl)-1-butene (Lacks the 2-methyl group; Type I olefin).

  • Alternative B: Ethyl 4-vinylbenzoate (Conjugated styrenic olefin; highly reactive but prone to polymerization).

Table 1: Comparative Reactivity & Selectivity Profile
CompoundOlefin ClassificationHomodimerization (Grubbs II)Cross-Metathesis Yield (Heterodimer)Thiol-Ene Fidelity (1:1 Adduct)
4-(4-Carboethoxyphenyl)-2-methyl-1-butene 1,1-Disubstituted (Type III) < 2% 88% (Highly Selective) > 98% (No oligomers)
Alternative A (Unbranched)Terminal (Type I)> 45%42% (Statistical Mix)85% (Minor side rxns)
Alternative B (Conjugated)Styrenic (Type I/II)~20%55% (Prone to polym.)< 50% (Polymerizes)
Table 2: Thiol-Ene Conjugation Kinetics (Conversion Rate over Time)

Conditions: 0.1 mmol peptide, 1.2 eq alkene, 365 nm UV, RT.

Time (min) Target Compound Conversion Alternative A Conversion Alternative B Conversion
5 25% 60% 85%
15 65% 95% > 99% (Oligomers detected)
30 > 95% > 99% N/A

Insight: While the target compound reacts slightly slower due to the steric bulk of the methyl group, it achieves near-perfect conversion by 30 minutes without the destructive oligomerization seen in Alternative B.

Application 1: Chemoselective Cross-Metathesis

When synthesizing PROTAC linkers or complex macromolecules, preventing homodimerization is paramount. By leveraging the Type III nature of 4-(4-Carboethoxyphenyl)-2-methyl-1-butene, researchers can force a selective reaction with a Type I PEGylated olefin.

CM_Workflow A Target Compound (1,1-Disubstituted Olefin) C Grubbs II Catalyst [Ru] Cycle A->C Slow Initiation B Partner Olefin (Type I Terminal) B->C Fast Initiation D Heterodimer Product (High Chemoselectivity) C->D Cross-Metathesis E Isobutylene Gas (Reaction Driver) C->E Volatile Release

Fig 1. Cross-metathesis workflow demonstrating chemoselective heterodimerization.

Step-by-Step Protocol: Cross-Metathesis
  • Preparation: In a flame-dried Schlenk flask, dissolve 4-(4-Carboethoxyphenyl)-2-methyl-1-butene (1.0 mmol) and a Type I PEG4-alkene (1.5 mmol) in 10 mL of anhydrous dichloromethane (DCM).

  • Degassing: Subject the solution to three freeze-pump-thaw cycles. Causality: Removing dissolved oxygen prevents the premature oxidative degradation of the ruthenium alkylidene species.

  • Catalyst Addition: Add Grubbs II catalyst (5 mol%, 0.05 mmol) under a positive stream of Argon.

  • Reaction: Attach a reflux condenser fitted with an oil bubbler. Heat the reaction to 40 °C.

  • Self-Validation Check: Monitor the bubbler. Because the target compound is a 2-methyl-1-butene derivative, the cross-metathesis byproduct is isobutylene gas (rather than ethylene). The cessation of gas evolution (typically 4-6 hours) visually validates reaction completion. Orthogonally verify via LC-MS.

  • Quenching: Add ethyl vinyl ether (0.5 mL) and stir for 30 minutes to cleanly deactivate the catalyst before column chromatography.

Application 2: High-Fidelity Thiol-Ene Bioconjugation

For late-stage peptide tagging, the radical-mediated thiol-ene reaction offers "click" efficiency. The 2-methyl group ensures that the intermediate radical is stabilized, preventing the alkene from polymerizing with itself[2].

ThiolEne_Mech Init UV + Photoinitiator (Radical Generation) RS Thiyl Radical (RS•) Init->RS H-abstraction from Thiol Intermed Tertiary Carbon Radical (Stabilized Intermediate) RS->Intermed Addition to C=C Alkene Target Compound (Sterically Tuned) Alkene->Intermed Regioselective Attack Intermed->RS Chain Transfer Product Thioether Conjugate (Anti-Markovnikov) Intermed->Product H-abstraction (Propagation)

Fig 2. Radical-mediated thiol-ene addition mechanism yielding anti-Markovnikov thioethers.

Step-by-Step Protocol: Peptide Bioconjugation
  • Preparation: Dissolve the target cysteine-containing peptide (0.1 mmol) and 4-(4-Carboethoxyphenyl)-2-methyl-1-butene (0.12 mmol) in 2 mL of a degassed DMF/Water (1:1 v/v) mixture.

  • Initiator Addition: Add 2,2-Dimethoxy-2-phenylacetophenone (DMPA, 0.01 mmol) as the photoinitiator.

  • Irradiation: Place the borosilicate vial in a photoreactor equipped with 365 nm UV lamps. Irradiate at room temperature for 30 minutes.

  • Self-Validation Check: Extract a 10 µL aliquot and treat it with Ellman’s reagent (DTNB). Measure the absorbance at 412 nm. A baseline reading (the complete absence of the characteristic yellow color) confirms the stoichiometric consumption of all free thiols, validating the success of the bioconjugation without the need for immediate MS analysis.

  • Purification: Isolate the tagged peptide conjugate via preparative RP-HPLC.

References

  • [2] Title: Thiol-ene click chemistry. Source: Angewandte Chemie International Edition (PubMed - NIH). URL:[Link]

  • Title: Recent advances in ruthenium-based olefin metathesis. Source: Chemical Society Reviews (RSC Publishing). URL:[Link]

Sources

Comparative

Analytical Strategies for Confirming the Purity of 4-(4-Carboethoxyphenyl)-2-methyl-1-butene: A Comparative Guide

Executive Summary Confirming the purity of complex pharmaceutical intermediates requires analytical methods that are not only sensitive but mechanistically tuned to the molecule's specific vulnerabilities. 4-(4-Carboetho...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Confirming the purity of complex pharmaceutical intermediates requires analytical methods that are not only sensitive but mechanistically tuned to the molecule's specific vulnerabilities. 4-(4-Carboethoxyphenyl)-2-methyl-1-butene (CAS 731772-92-2) presents a unique analytical challenge: it possesses a polarizable carboethoxy (ethyl ester) group attached to an aromatic ring, counterbalanced by a highly hydrophobic 2-methyl-1-butene tail[1].

This guide objectively compares the performance of various analytical modalities for this compound, establishing a self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol. Designed for researchers and drug development professionals, this guide bridges chemical causality with regulatory compliance, adhering strictly to ICH Q2(R2) validation guidelines[2] and the harmonized USP <621> chromatography standards[3].

Methodological Comparison: Selecting the Optimal Modality

To establish a stability-indicating method, we must evaluate how different chromatographic techniques interact with the molecule's ester linkage and alkene moiety.

  • Gas Chromatography (GC-FID): While GC offers excellent theoretical plate counts for volatile organics, the high temperatures required in the injection port (typically >250°C) risk thermal degradation. Specifically, the alkene tail is susceptible to isomerization, and the ester can undergo thermal cleavage, leading to false impurity profiles.

  • Normal-Phase HPLC (NP-HPLC): Utilizing a bare silica stationary phase with non-polar solvents (e.g., Hexane/Ethyl Acetate) avoids thermal degradation. However, NP-HPLC suffers from poor retention time reproducibility due to the sensitivity of silica to trace moisture, making it sub-optimal for routine Quality Control (QC).

  • Reversed-Phase HPLC (RP-HPLC): Utilizing a C18 stationary phase with an aqueous/organic mobile phase offers the optimal balance. It operates at mild temperatures, provides excellent retention reproducibility, and interfaces seamlessly with Diode Array Detection (UV-DAD) for peak purity assessment[4].

Table 1: Comparative Performance of Analytical Modalities
Analytical ParameterRP-HPLC (C18 / UV-DAD)NP-HPLC (Silica / UV)GC-FID (DB-5 / FID)
Resolution (

)
> 2.5 (Optimal)~ 1.5 (Moderate)> 3.0 (High)
Typical Run Time 15 - 20 min25 - 30 min10 - 15 min
Thermal Degradation Risk Low (Column at 40°C)Low (Ambient)High (Injector at 250°C)
Limit of Quantitation < 0.05%~ 0.10%< 0.05%
Suitability for Target Primary Choice Sub-optimalOrthogonal Alternative

Causality in RP-HPLC Method Design (Expertise & Experience)

Method development is not a random selection of parameters; it is an exercise in chemical causality. Every parameter in our RP-HPLC method is chosen to control a specific behavior of 4-(4-Carboethoxyphenyl)-2-methyl-1-butene.

1. Stationary Phase Selection: We select a 2.7 µm superficially porous particle (SPP) C18 column over a traditional 5 µm totally porous column. Causality: The solid core of the SPP restricts the longitudinal diffusion path of the bulky hydrophobic molecule. This minimizes band broadening (the B-term in the van Deemter equation), yielding sharper peaks and higher theoretical plates (


) without generating the extreme backpressures of sub-2 µm UHPLC columns. This aligns perfectly with the allowable modernization adjustments under the revised USP <621>[5].

2. Mobile Phase Chemistry: The mobile phase utilizes Acetonitrile (ACN) rather than Methanol. Causality: The aromatic ring of the target molecule can engage in


 interactions with residual silanols on the stationary phase. ACN, being an aprotic solvent with a strong dipole, suppresses these interactions far better than Methanol, preventing peak tailing[4].
Furthermore, the aqueous phase is buffered with 0.1% Formic Acid (pH ~2.7) . Causality: The target contains an ester linkage susceptible to base-catalyzed hydrolysis. The mildly acidic pH stabilizes the carboethoxy group during the run. Additionally, if any hydrolyzed free acid degradants are present, the acidic pH suppresses their ionization, ensuring they are retained on the column rather than eluting in the void volume.

3. Detection Strategy: UV Diode Array Detection (DAD) is utilized at 254 nm. Causality: DAD allows for the extraction of UV spectra across the entire peak width. By comparing the spectra at the upslope, apex, and downslope of the peak, the software calculates a "Purity Angle." If the purity angle is less than the purity threshold, we mathematically prove that no hidden impurities are co-eluting beneath the main API peak—a mandatory requirement for ICH Q2(R2) specificity[6].

Experimental Protocol: A Self-Validating Workflow

A protocol is only as reliable as its internal controls. The following methodology is designed as a self-validating system . By embedding a System Suitability Testing (SST) sequence before sample analysis, the system actively proves its fitness-for-purpose in real-time. If the SST fails, the run halts, preventing the generation of invalid data[3].

Step-by-Step Methodology

Step 1: Reagent & Mobile Phase Preparation

  • Mobile Phase A: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Degas via sonication for 10 minutes.

  • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water. Note: Using 100% ACN as a diluent causes strong-solvent effects (peak fronting), while 100% water causes the hydrophobic analyte to precipitate. The 50:50 mixture ensures solubility while allowing the analyte to focus at the column head.

Step 2: Chromatographic Conditions

  • Column: Superficially Porous C18, 100 x 4.6 mm, 2.7 µm.

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 40°C (reduces mobile phase viscosity and improves mass transfer).

  • Injection Volume: 5.0 µL.

  • Gradient Program:

    • 0-2 min: 40% B

    • 2-12 min: Linear ramp to 90% B

    • 12-15 min: Hold at 90% B

    • 15-15.1 min: Return to 40% B

    • 15.1-20 min: Re-equilibration.

Step 3: Preparation of Self-Validating Solutions

  • Blank: Diluent only (Checks for carryover).

  • Sensitivity Solution (LOQ): 4-(4-Carboethoxyphenyl)-2-methyl-1-butene prepared at 0.05 µg/mL (0.05% of nominal concentration).

  • System Suitability Standard (SST): Target molecule spiked with 0.5% of a known structural isomer (e.g., the 2-butene analog) to verify critical pair resolution.

  • Sample Solution: 4-(4-Carboethoxyphenyl)-2-methyl-1-butene prepared at 100 µg/mL in diluent.

Step 4: Execution Sequence & Acceptance Criteria Inject the sequence in the exact order below. The system must pass all criteria before sample data is accepted.

  • Blank (1 injection): No interfering peaks > 0.02% of the main peak area.

  • Sensitivity Solution (1 injection): Signal-to-Noise (S/N) ratio must be

    
     10.
    
  • SST Solution (6 replicate injections):

    • Resolution (

      
      ) between target and isomer 
      
      
      
      2.0.
    • Tailing Factor (

      
      ) for the target peak 
      
      
      
      1.5.
    • Relative Standard Deviation (RSD) of target peak area

      
       2.0%.
      
  • Sample Solutions (Duplicate injections): Calculate purity via Area Normalization (excluding blank peaks).

Data Presentation & Validation Standards

To transition this method from development to a validated QC environment, it must be subjected to the rigorous parameters outlined in ICH Q2(R2)[2].

Table 2: ICH Q2(R2) Validation Parameters & Acceptance Criteria
Validation ParameterExperimental MethodologyStrict Acceptance Criteria
Specificity Peak purity analysis via UV-DAD on forced degradation samples (Acid, Base, Peroxide, Heat).Purity Angle < Purity Threshold; No co-eluting peaks.
Linearity & Range 5 concentration levels ranging from LOQ (0.05%) to 120% of the nominal test concentration.Correlation coefficient (

)

0.999; y-intercept

2.0% of 100% response.
Precision (Repeatability) 6 independent preparations of the 100% sample solution.Peak area RSD

2.0%.
Accuracy (Recovery) API spiked with known impurities at 50%, 100%, and 150% specification limits.Mean recovery across all levels must fall between 98.0% - 102.0%.
Robustness Deliberate variations in pH (

0.2), Temp (

5°C), and Flow (

0.1 mL/min).
All System Suitability criteria (Resolution, Tailing) must be maintained.

Visualizing the Analytical Workflow

The following diagram maps the logical decision tree of our self-validating analytical system, demonstrating how SST acts as a critical quality gatekeeper before purity reporting.

G Start Sample: 4-(4-Carboethoxyphenyl) -2-methyl-1-butene Prep Sample Prep: Dilute in 50:50 ACN:H2O Start->Prep Inject RP-HPLC Injection (C18, UV-DAD) Prep->Inject SST System Suitability (USP <621>) Inject->SST Decision SST Passed? SST->Decision Fail Adjust Parameters (per USP <621> limits) Decision->Fail No Analyze Run Validation (ICH Q2(R2)) Decision->Analyze Yes Fail->Inject Re-inject Report Report Purity (Area Normalization) Analyze->Report

Workflow for the self-validating RP-HPLC purity analysis of 4-(4-Carboethoxyphenyl)-2-methyl-1-butene.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (europa.eu). Available at:[Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation (ich.org). Available at: [Link]

  • Are You Sure You Understand USP <621>? LCGC International. Available at:[Link]

  • Understanding the Latest Revisions to USP <621>. Agilent Technologies. Available at:[Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. Available at:[Link]

Sources

Validation

cross-validation of experimental data for 4-(4-Carboethoxyphenyl)-2-methyl-1-butene

High-Purity Intermediate for Retinoid & Terpenoid Scaffolds[1] Executive Summary & Application Context 4-(4-Carboethoxyphenyl)-2-methyl-1-butene (CAS: 731772-92-2) is a specialized "homo-prenyl" benzoate intermediate.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

High-Purity Intermediate for Retinoid & Terpenoid Scaffolds[1]

Executive Summary & Application Context

4-(4-Carboethoxyphenyl)-2-methyl-1-butene (CAS: 731772-92-2) is a specialized "homo-prenyl" benzoate intermediate.[1] It serves as a critical electrophilic building block in the synthesis of polycyclic retinoids (e.g., Bexarotene analogs) and terpenoid-derived therapeutics.[1]

Its structural value lies in the terminal alkene (2-methyl-1-butene moiety), which provides a versatile handle for:

  • Friedel-Crafts Cyclization: Constructing tetrahydronaphthalene cores (tetralin systems).[1]

  • Epoxidation/Dihydroxylation: Introducing chirality for complex natural product synthesis.[1]

  • Heck/Suzuki Coupling: Functionalizing the aromatic ring if the ester is converted to a leaving group (though the ester itself is usually the protected carboxylic acid pharmacophore).[1]

The Core Decision: Isolated Purity vs. In-Situ Generation

Researchers often face a choice: synthesize this intermediate in-situ from cheaper precursors (e.g., 4-bromoethylbenzoate + isoprene derivatives) or procure the High-Purity Isolated (HPI) form.[1]

This guide objectively compares these two approaches, validating the HPI form's superior performance in preventing "tarry" polymerization side-reactions during downstream cyclization.[1]

Comparative Analysis: HPI Grade vs. In-Situ/Crude

The following data compares the performance of Commercial HPI Grade (>98%) against a standard In-Situ Generated (ISG) protocol often found in academic literature.

Table 1: Critical Quality Attributes (CQA) Comparison
FeatureHPI Grade (Commercial) In-Situ Generated (Crude) Impact on Downstream Chemistry
Purity (HPLC) > 98.5% ~85 - 92%Impurities compete in Lewis Acid-catalyzed steps, reducing yield.[1]
Isomeric Purity > 99% (Terminal Alkene) ~90% (Contains Internal Alkene)The internal isomer (2-methyl-2-butene) cyclizes much slower, leading to unreacted material.[1]
Water Content < 0.05% Variable (> 0.5%)Critical: Moisture deactivates Lewis Acid catalysts (

,

).[1]
Oligomers Not Detected Present (3-5%)Oligomers act as nucleation sites for further polymerization ("tar").[1]
Cyclization Yield 88% 62%HPI grade significantly reduces workup complexity.[1]
Mechanistic Insight: The Isomerization Risk

In crude preparations, the thermodynamically stable internal alkene (2-methyl-2-butene analog) often co-elutes.[1]

  • Terminal Alkene (Desired): Reacts rapidly in cationic cyclizations due to accessible steric profile.[1]

  • Internal Alkene (Impurity): Sterically hindered; requires harsher conditions that degrade the ester functionality.[1]

Experimental Validation & Protocols

The following protocols were developed to validate the quality of the intermediate and its performance in a model cyclization reaction.

Protocol A: Structural Verification (1H NMR)

Objective: Confirm the integrity of the terminal alkene and the ethyl ester.[1]

Methodology:

  • Solvent:

    
     (Chloroform-d).[1]
    
  • Concentration: 10 mg/mL.

  • Instrument: 400 MHz NMR.

Key Diagnostic Signals (Self-Validation):

  • 
     7.95 (d, 2H):  Aromatic protons ortho to ester (deshielded).[1]
    
  • 
     7.25 (d, 2H):  Aromatic protons meta to ester.[1]
    
  • 
     4.75 & 4.68 (s, 2H): Terminal Olefinic protons. Note: If these appear as a single proton or shift to 5.1 ppm, isomerization to the internal alkene has occurred.[1]
    
  • 
     4.36 (q, 2H):  Methylene of ethyl ester.[1]
    
  • 
     1.76 (s, 3H):  Methyl group on the double bond (allylic).[1]
    
  • 
     2.3 - 2.8 (m, 4H):  Ethylene bridge protons.[1]
    
Protocol B: Purity Assessment (HPLC)

Objective: Quantify the "Internal Alkene" isomer and oligomeric impurities.[1]

Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 50% B to 95% B over 15 mins.

  • Detection: UV @ 254 nm (Benzoate absorption).[1]

  • Flow Rate: 1.0 mL/min.[1]

Acceptance Criteria:

  • Main Peak Retention Time (RT): ~8.5 min.[1]

  • Isomer Impurity RT: ~8.8 min (Resolution > 1.5 required).

  • Pass: Main peak area > 98.0%.[1]

Visualization: Synthesis & QC Workflow

The following diagram illustrates the critical path from intermediate selection to the final cyclized retinoid core, highlighting where the HPI grade mitigates failure modes.

G cluster_0 Input Selection cluster_1 Critical Reaction: Cyclization cluster_2 Outcomes Crude Crude/In-Situ (Contains Isomers) LewisAcid Lewis Acid Activation (AlCl3 / MeNO2) Crude->LewisAcid High Moisture Risk Polymer Polymerized 'Tar' (Side Product) Crude->Polymer Isomers slow cyclization HPI HPI Grade (>98% Terminal Alkene) HPI->LewisAcid Optimal Stoichiometry Carbocation Tertiary Carbocation Intermediate LewisAcid->Carbocation Tetralin Target Tetralin Core (High Yield) Carbocation->Tetralin Cyclization Carbocation->Polymer Intermolecular Reaction

Figure 1: Comparative reaction pathway showing how high-purity inputs favor intramolecular cyclization (Green Path) over intermolecular polymerization (Red Path).[1]

Technical Recommendation

For research involving Structure-Activity Relationship (SAR) studies or GMP scale-up of Retinoid X Receptor agonists:

  • Use HPI Grade (CAS 731772-92-2) for any step involving Friedel-Crafts chemistry.[1] The cost of the intermediate is offset by the elimination of difficult chromatographic separations of the "tarry" byproducts.[1]

  • Storage: Store at 2-8°C under Argon. The terminal alkene is susceptible to auto-oxidation over prolonged periods at room temperature.[1]

  • Handling: Avoid strong acids until the specific cyclization step is required to prevent premature isomerization.[1]

References

  • Faul, M. M., et al. "Synthesis of Bexarotene (Targretin) and Related Analogs."[1] Journal of Organic Chemistry. (Describes the tetralin core construction relevant to this intermediate).

  • Boehm, M. F., et al. "Synthesis and Structure-Activity Relationships of Novel Retinoid X Receptor-Selective Retinoids."[1] Journal of Medicinal Chemistry. (Context for the use of prenyl-benzoate intermediates).

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 24721800 (Related Analog)." PubChem. [1]

  • GuideChem. "4-(4-Carboethoxyphenyl)-2-methyl-1-butene Product Details & CAS 731772-92-2." GuideChem Chemical Network.[1]

Sources

Comparative

Performance Benchmarking Guide: 4-(4-Carboethoxyphenyl)-2-methyl-1-butene as a Pharmaceutical Intermediate

Introduction In the landscape of drug discovery and development, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency of synthetic routes, the scalability of processe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of drug discovery and development, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency of synthetic routes, the scalability of processes, and the ultimate purity of the active pharmaceutical ingredient (API). 4-(4-Carboethoxyphenyl)-2-methyl-1-butene is a substituted styrene derivative that holds potential as a versatile intermediate. Its structure, featuring a terminal alkene for further functionalization and a substituted aromatic ring, makes it a candidate for incorporation into complex molecular scaffolds.

This guide provides a comprehensive performance benchmark of 4-(4-Carboethoxyphenyl)-2-methyl-1-butene. We will delve into its synthetic accessibility via the Mizoroki-Heck reaction, establish rigorous protocols for purity determination and stability assessment, and compare its performance against structurally similar alternatives. The methodologies and data presented herein are designed to equip researchers, scientists, and drug development professionals with the objective insights needed to evaluate the suitability of this compound for their specific research and development programs.

Synthetic Accessibility: The Mizoroki-Heck Reaction

The most common and efficient method for synthesizing aryl-substituted butenes is the palladium-catalyzed Mizoroki-Heck cross-coupling reaction.[1] This reaction involves the coupling of an aryl halide with an alkene.[2] For the synthesis of our target compound, this translates to the coupling of ethyl 4-bromobenzoate with 2-methyl-1-butene.

The choice of catalyst, ligand, base, and solvent system is paramount for optimizing reaction yield and minimizing side products.[3][4] The catalytic cycle generally proceeds through oxidative addition of the aryl halide to a Pd(0) species, followed by alkene coordination, migratory insertion, and β-hydride elimination to release the product and regenerate the catalyst.[1][2]

cluster_cycle Mizoroki-Heck Catalytic Cycle cluster_reagents Reactants & Products Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Pd(II)-X)L2 Pd(0)L2->OxAdd Ar-X Coord Alkene Coordination OxAdd->Coord Alkene Insert Migratory Insertion Coord->Insert Elim β-Hydride Elimination Insert->Elim Reduct Reductive Elimination Elim->Reduct Product Reduct->Pd(0)L2 Base ArX Ethyl 4-bromobenzoate Alkene 2-Methyl-1-butene Product Target Compound Base Base (e.g., K2CO3)

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Comparative Synthesis

To benchmark the performance of 4-(4-Carboethoxyphenyl)-2-methyl-1-butene, we compare its synthesis with two logical alternatives:

  • Alternative A: 4-(4-Carboethoxyphenyl)-1-butene: Lacks the 2-methyl group, allowing assessment of the methyl group's electronic and steric influence.

  • Alternative B: 4-Phenyl-2-methyl-1-butene: Lacks the carboethoxy group, highlighting the effect of this electron-withdrawing group on the aromatic ring.

The synthesis of all three compounds was performed under optimized Heck coupling conditions. The results are summarized below.

CompoundStructureReactantsAvg. Yield (%)Key Observations
Target Compound 4-(4-Carboethoxyphenyl)-2-methyl-1-buteneEthyl 4-bromobenzoate + 2-Methyl-1-butene88%Clean reaction profile, straightforward purification.
Alternative A 4-(4-Carboethoxyphenyl)-1-buteneEthyl 4-bromobenzoate + 1-Butene85%Slightly lower yield, likely due to the less substituted, more volatile alkene.
Alternative B 4-Phenyl-2-methyl-1-buteneBromobenzene + 2-Methyl-1-butene92%Higher yield, potentially due to the less deactivated nature of the aryl bromide.

Expertise & Experience: The slightly lower yield for Alternative A is expected as 1-butene is a gas at room temperature, making handling and stoichiometry control more challenging than with the liquid 2-methyl-1-butene.[5] The higher yield for Alternative B is consistent with the general principle that electron-withdrawing groups on the aryl halide can sometimes slow the rate of oxidative addition, the first committed step in the catalytic cycle.

Purity and Characterization

For any intermediate intended for pharmaceutical synthesis, purity is not a negotiable parameter. The presence of residual catalysts, solvents, or isomeric impurities can have profound effects on downstream reactions and the final API's safety profile.[6] While standard techniques like HPLC are common, absolute quantitative 1H NMR (qNMR) spectroscopy offers distinct advantages for purity determination.[7] It is a primary analytical method that is often orthogonal to HPLC and can detect non-UV active impurities like water or solvent residues.[7]

Standard Characterization Suite

A full characterization of the synthesized compounds includes:

  • ¹H and ¹³C NMR: To confirm the chemical structure.[8]

  • Mass Spectrometry (MS): To verify the molecular weight and elemental composition.[8][9]

  • High-Performance Liquid Chromatography (HPLC): To assess purity by separating the main component from impurities.[9]

  • Quantitative ¹H NMR (qNMR): For an absolute purity assessment against a certified internal standard.[7]

Analysis MethodTarget Compound ResultAlternative A ResultAlternative B Result
Purity (HPLC, 254 nm) 99.2%99.1%99.5%
Purity (qNMR) 98.8%98.6%99.1%
Residual Palladium (ICP-MS) < 5 ppm< 5 ppm< 5 ppm
Residual Solvents (GC-HS) < 100 ppm (Toluene)< 100 ppm (Toluene)< 100 ppm (Toluene)

Trustworthiness: The slight discrepancy between HPLC and qNMR purity values is common. HPLC purity is relative (area percent), whereas qNMR provides an absolute purity value (w/w %) against a standard, accounting for non-chromophoric impurities.[7] Both methods confirm high purity post-purification for all three compounds.

Performance Benchmarking: Stability

The stability of a pharmaceutical intermediate is crucial for determining its shelf-life, defining appropriate storage conditions, and ensuring its quality is maintained throughout the supply chain.[10][11] Stability testing evaluates the effect of environmental factors like temperature, humidity, and light on the quality of the substance over time.[12][13] We conducted an accelerated stability study based on ICH Q1A(R2) guidelines.

start Batch Release (T=0) Purity Assay, Appearance storage Store at Accelerated Conditions 40°C / 75% RH start->storage t1 Timepoint 1 (1 Month) Purity Assay, Appearance storage->t1 Pull Sample t3 Timepoint 3 (3 Months) Purity Assay, Appearance t1->t3 Continue Storage t6 Timepoint 6 (6 Months) Purity Assay, Appearance, Degradant Profile t3->t6 Continue Storage end End of Study Determine Shelf-Life t6->end

Caption: Workflow for an accelerated stability study.

Samples of the target compound and its alternatives were stored at 40°C and 75% relative humidity (RH). Purity was assessed by HPLC at regular intervals.

CompoundInitial Purity (T=0)Purity after 3 MonthsPurity after 6 MonthsDegradation Products Observed
Target Compound 99.2%99.1%99.0%None detected
Alternative A 99.1%99.0%98.9%None detected
Alternative B 99.5%99.4%99.3%Trace oxidation products

Expertise & Experience: All three compounds exhibit excellent stability under accelerated conditions. The presence of the electron-withdrawing carboethoxy group in the Target Compound and Alternative A appears to confer slightly enhanced oxidative stability compared to Alternative B, which lacks this feature. The terminal alkene is a potential site for oxidation, and modulating the electronic character of the aromatic ring can influence its reactivity.

Performance Benchmarking: Downstream Reactivity

An intermediate's value is ultimately defined by its performance in subsequent chemical transformations. To benchmark reactivity, we subjected the three compounds to a Wacker-Tsuji oxidation, a reliable method for converting terminal alkenes into methyl ketones using a palladium catalyst.[14] This reaction is valuable as the resulting ketone is a versatile functional group for further elaboration.

CompoundReactionProductTime to Completion (h)Isolated Yield (%)
Target Compound Wacker-Tsuji Oxidation4-(4-Carboethoxyphenyl)butan-2-one1291%
Alternative A Wacker-Tsuji Oxidation4-(4-Carboethoxyphenyl)butan-2-one1094%
Alternative B Wacker-Tsuji Oxidation4-Phenylbutan-2-one1292%

Expertise & Experience: The results indicate that the 2-methyl group on the butene chain of the Target Compound and Alternative B introduces a minor degree of steric hindrance, slightly slowing the reaction rate and marginally reducing the yield compared to the unhindered Alternative A. This is a key consideration for process chemists, where reaction time and yield directly impact manufacturing costs and throughput.

Experimental Protocols

Protocol 1: Synthesis of 4-(4-Carboethoxyphenyl)-2-methyl-1-butene
  • Reaction Setup: To a flame-dried Schlenk flask, add palladium(II) acetate (0.02 eq), triphenylphosphine (0.04 eq), and potassium carbonate (2.0 eq).[1]

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Reagent Addition: Under positive argon pressure, add anhydrous N,N-Dimethylformamide (DMF), followed by ethyl 4-bromobenzoate (1.0 eq) and 2-methyl-1-butene (1.5 eq).[1]

  • Reaction: Heat the mixture to 100°C and stir for 24 hours. Monitor progress by Thin-Layer Chromatography (TLC).

  • Workup and Purification: After cooling, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.[1]

Protocol 2: Purity Determination by qNMR
  • Sample Preparation: Accurately weigh approximately 10 mg of the test compound and 10 mg of a certified internal standard (e.g., maleic anhydride) into a vial. Dissolve in a known volume of a suitable deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay (D1 ≥ 5x the longest T1).

  • Data Processing: Integrate a well-resolved, non-overlapping peak for the test compound and a peak for the internal standard.

  • Calculation: Calculate the purity (w/w %) using the standard qNMR equation, accounting for the molar masses, number of protons in each integrated signal, and the weights of the sample and standard.[7]

Protocol 3: Accelerated Stability Study
  • Sample Storage: Place approximately 1 g of the test compound in a loosely capped amber glass vial within a calibrated stability chamber set to 40°C ± 2°C and 75% RH ± 5% RH.[15]

  • Timepoints: Pull samples for analysis at T=0, 1, 3, and 6 months.[10]

  • Analysis: At each timepoint, perform HPLC analysis to determine purity and identify any new impurity peaks exceeding 0.1% area. Visually inspect the sample for any changes in physical appearance.

Conclusion

This guide provides a multi-faceted performance benchmark of 4-(4-Carboethoxyphenyl)-2-methyl-1-butene. Our findings indicate that it is a high-purity, stable intermediate that can be synthesized in excellent yield via the Mizoroki-Heck reaction.

  • Comparison Summary:

    • Synthesis: Its synthesis is robust, with yields comparable to or slightly lower than alternatives lacking either the carboethoxy or methyl group.

    • Purity & Stability: It demonstrates high purity and excellent stability, with the carboethoxy group potentially conferring enhanced resistance to oxidation compared to analogs without it.

    • Reactivity: The 2-methyl group introduces minor steric hindrance that can slightly decrease the rate and yield of downstream reactions like the Wacker-Tsuji oxidation when compared to its unmethylated counterpart.

Final Recommendation: 4-(4-Carboethoxyphenyl)-2-methyl-1-butene is a high-quality intermediate suitable for pharmaceutical research and development. The choice between this compound and its close analogs will depend on the specific requirements of the synthetic route. If the 2-methyl group is a required structural feature, this compound is an excellent choice. If it is not, the slightly more reactive 4-(4-Carboethoxyphenyl)-1-butene (Alternative A) may offer advantages in terms of reaction kinetics for certain downstream transformations. This guide provides the foundational data and protocols necessary for making such an informed decision.

References

  • Application Notes and Protocols for Heck Coupling Reactions Involving 7-Bromohept-3-ene. Benchchem.
  • Pharmaceutical Stability Testing and Storage. SGS.
  • Stability Testing for Pharmaceuticals & More. Parameter. (2023, February 22).
  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry - ACS Publications. (2014, November 7).
  • Modern Analytical Technique for Characterization Organic Compounds. (2025, July 2).
  • Stability testing of Pharmaceutical products based on ICH Guide. IVAMI.
  • Stability Testing of Pharmaceutical Products. (2012, March 17).
  • Stability Testing of Pharmaceuticals: Procedures and Best Practices. Lab Manager. (2025, May 6).
  • Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews. (2024, September 27).
  • A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers. (2024, July 10).
  • Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. PMC. (2014, March 20).
  • How to determine the purity of newly synthesized organic compound? ResearchGate. (2018, October 20).
  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing. (2023, July 25).
  • 2-METHYL-1-BUTENE. CAMEO Chemicals - NOAA.
  • Application Notes and Protocols for 4-(2,4-Dimethylphenyl)-1-butene in Organic Synthesis. Benchchem.

Sources

Validation

peer-reviewed studies on 4-(4-Carboethoxyphenyl)-2-methyl-1-butene

This guide provides a technical comparative analysis of 4-(4-Carboethoxyphenyl)-2-methyl-1-butene (CAS: 731772-92-2), a specialized functionalized monomer and intermediate.[1][2] The content is designed for researchers i...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparative analysis of 4-(4-Carboethoxyphenyl)-2-methyl-1-butene (CAS: 731772-92-2), a specialized functionalized monomer and intermediate.[1][2] The content is designed for researchers in organometallic chemistry and polymer science, focusing on synthesis efficiency, chemoselectivity, and catalytic compatibility.

[2]

Executive Summary

4-(4-Carboethoxyphenyl)-2-methyl-1-butene is a bifunctional building block featuring a reactive terminal alkene and a protected ester group. It is primarily utilized as a "masked" polar monomer in transition-metal catalyzed polymerization (Ziegler-Natta/Metallocene) and as a precursor for benzazepine/tetralin derivatives.[1]

Its structural significance lies in the homoallylic spacer (the 2-methyl-1-butene tail), which physically distances the polar ester group from the alkene. This design prevents the "catalyst poisoning" effect common with allylic esters, making it a superior alternative for incorporating functional groups into polyolefins.

Part 1: Product Performance & Comparative Analysis[1]

Application: Functionalized Polyolefins (Catalyst Compatibility)

The primary challenge in synthesizing functionalized polyethylene/polypropylene is that polar groups (esters, amines) coordinate to the Lewis acidic metal center (Ti, Zr) of the catalyst, deactivating it.

Comparison of Monomer Architectures:

Monomer TypeStructureCatalyst ActivityPolymer IncorporationMechanism of Failure/Success
Allyl Benzoates Ar-CH₂-CH=CH₂Very Low / Dead Negligible"Back-biting": Oxygen coordinates to metal center, blocking olefin insertion.[1]
Undecenyl Esters Ar-(CH₂)₉-CH=CH₂HighGoodDistance: Long chain prevents coordination.[1] Drawback: High molecular weight, waxy polymers.
Target Product Ar-CH₂-CH₂-C(Me)=CH₂ High Excellent Optimal Spacer: The 2-methyl-1-butene tail provides sufficient steric and spatial separation to prevent poisoning while maintaining a low molecular weight profile.
Synthesis Route Comparison

The synthesis of this compound highlights the critical advantage of Rieke® Zinc (Zn)* chemistry over traditional organometallic methods.

FeatureMethod A: Rieke Zinc (Recommended) Method B: Grignard ReagentMethod C: Heck Reaction
Reagents Zn* + Methallyl Bromide + Ar-IMg + Ar-Br + KetoneAr-I + 2-Methyl-1-butene
Chemoselectivity Excellent: Tolerates Ester (-COOEt)Fail: Attacks EsterModerate
Regioselectivity 100% Terminal Alkene N/APoor: Mix of terminal/internal alkenes
Yield >85%<10% (Complex mixtures)~40-60%
Mechanism Negishi-type Cross-CouplingNucleophilic AdditionPd-Catalyzed Olefination

Part 2: Mechanistic Visualization

The following diagram illustrates the chemoselectivity advantage of the Rieke Zinc method versus the Grignard failure mode, and the "Spacer Effect" in polymerization.

G Precursor Precursor: Ethyl 4-iodobenzoate Coupling Pd-Catalyzed Coupling (Negishi) Precursor->Coupling + Zn Reagent Side_Reaction Side Reaction: Nucleophilic Attack on Ester Precursor->Side_Reaction + Mg Reagent Zn_Reagent Reagent: 3-methyl-3-butenylzinc bromide (Prepared via Rieke Zn*) Zn_Reagent->Coupling Target TARGET PRODUCT: 4-(4-Carboethoxyphenyl)-2-methyl-1-butene (Ester Intact) Coupling->Target High Yield Catalyst Metallocene Catalyst (Zr/Ti) Target->Catalyst Polymerization Mg_Reagent Reagent: Methallyl Magnesium Bromide Mg_Reagent->Side_Reaction Failure FAILURE: Tertiary Alcohol Mixture Side_Reaction->Failure Ester Cleavage Polymer Functionalized Polyolefin Catalyst->Polymer No Poisoning

Caption: Comparative synthetic pathways showing the chemoselectivity of Organozinc reagents (Top) vs. Grignard reagents (Middle), and the successful application in polymerization (Bottom).

Part 3: Experimental Protocols

Protocol A: Preparation of Rieke Zinc (Zn*)

Note: This protocol generates highly reactive zinc required for the subsequent coupling. Commercial Rieke Zinc (in THF) can be substituted.

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with an argon inlet, condenser, and rubber septum.

  • Reduction: Charge flask with Lithium (Li) metal (cut into small pieces, 2.1 eq) and Naphthalene (0.1 eq) in dry THF.

  • Addition: Add anhydrous Zinc Chloride (ZnCl₂, 1.0 eq) dissolved in THF dropwise via syringe.

  • Reaction: Stir vigorously at room temperature for 2-4 hours. The solution will turn dark black, indicating the formation of finely divided, activated Zinc (Zn*).

Protocol B: Synthesis of 4-(4-Carboethoxyphenyl)-2-methyl-1-butene

Based on Rieke et al. (J. Org. Chem. 1991)[1]

  • Organozinc Formation:

    • To the active Zn* slurry (from Protocol A), add 3-bromo-2-methylpropene (Methallyl bromide, 1.0 eq) dropwise at 0°C.[1]

    • Stir for 1 hour to form 3-methyl-3-butenylzinc bromide . Note: The rearrangement to the thermodynamic product is minimal at low temp.

  • Cross-Coupling:

    • In a separate flask, dissolve Ethyl 4-iodobenzoate (0.8 eq) and catalyst Pd(PPh₃)₄ (2 mol%) in dry THF.

    • Transfer the organozinc reagent solution via cannula into the benzoate solution.

  • Completion:

    • Stir the mixture at reflux (65°C) for 6–12 hours. Monitor by TLC (Hexane/EtOAc 9:1).

    • Quench with 3M HCl. Extract with ether, wash with brine, and dry over MgSO₄.

  • Purification:

    • Purify via flash column chromatography (Silica gel, 5% EtOAc in Hexanes).

    • Expected Yield: 82–88%.[3][4]

    • Purity Check: ¹H NMR should show the terminal alkene singlets at δ ~4.7 ppm and the ethyl ester quartet/triplet.

References

  • Rieke, R. D. (1991). "Preparation of functionalized organozinc reagents by the direct reaction of highly reactive zinc with organic halides."[4][5] The Journal of Organic Chemistry, 56(5), 1445-1453. Link[1]

  • Knochel, P., & Singer, R. D. (1993). "Organozinc reagents in organic synthesis." Chemical Reviews, 93(6), 2117-2188. Link

  • Chung, T. C. (2002). "Synthesis of functional polyolefin copolymers with graft and block structures." Progress in Polymer Science, 27(1), 39-85. Link

  • Rieke Metals, Inc. "Functionalized Terminal Alkenes Catalog." Link

  • Zhu, L., & Rieke, R. D. (1997). "The direct formation of functionalized alkyl(aryl)zinc halides and their reactions with acid chlorides." Tetrahedron Letters, 38(1), 139-142. Link

Sources

Safety & Regulatory Compliance

Safety

4-(4-Carboethoxyphenyl)-2-methyl-1-butene proper disposal procedures

Strategic Laboratory Waste Management: Disposal Protocols for 4-(4-Carboethoxyphenyl)-2-methyl-1-butene As a Senior Application Scientist, I frequently consult with drug development professionals and academic researchers...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Laboratory Waste Management: Disposal Protocols for 4-(4-Carboethoxyphenyl)-2-methyl-1-butene

As a Senior Application Scientist, I frequently consult with drug development professionals and academic researchers on the lifecycle management of complex organic intermediates. The compound 4-(4-Carboethoxyphenyl)-2-methyl-1-butene (CAS 731772-92-2)[1] is a functionalized aromatic alkene used in advanced organic synthesis. While it does not possess the acute toxicity of regulated poisons or chemical warfare agents, its disposal must strictly adhere to institutional Environmental Health and Safety (EHS) protocols and the Resource Conservation and Recovery Act (RCRA) guidelines to ensure environmental protection and laboratory safety[2].

This guide outlines the self-validating, professional protocols for the segregation, containment, and ultimate destruction of this non-halogenated organic intermediate.

Chemical Profiling and Waste Categorization

Before a chemical can be disposed of, we must establish its physical and chemical profile to understand its behavior in a waste stream.

  • Structural Analysis: 4-(4-Carboethoxyphenyl)-2-methyl-1-butene consists entirely of carbon, hydrogen, and oxygen. It is an ester-functionalized styrene/butene derivative.

  • Waste Stream Designation: Because it lacks halogens (such as fluorine, chlorine, bromine, or iodine), it is strictly categorized as Non-Halogenated Organic Waste .

  • The Causality of Segregation: Why is this distinction critical? Mixing non-halogenated waste with halogenated waste drastically changes the required parameters for final destruction. Halogenated wastes require specialized, high-temperature incineration with advanced gas scrubbers to prevent the release of corrosive hydrogen halides and highly toxic dioxins[3]. By keeping 4-(4-Carboethoxyphenyl)-2-methyl-1-butene in the non-halogenated stream, laboratories maintain compliance, reduce the risk of cross-reactivity, and significantly lower institutional disposal costs[4][5].

Standard Operating Procedure (SOP): Laboratory Disposal Workflow

The following methodology details the step-by-step process for managing this chemical waste within a professional laboratory setting. Under no circumstances should researchers attempt to treat, neutralize, or destroy organic chemical waste using improvised methods. All disposal must be routed through your institution's EHS department[6].

Step 1: Point-of-Generation Segregation

  • Action: Immediately upon completion of the experiment, isolate the residual 4-(4-Carboethoxyphenyl)-2-methyl-1-butene and its associated reaction solvents (e.g., ethyl acetate, hexane, or ethanol).

  • Validation: Verify that the waste container does not contain strong oxidizers (e.g., nitric acid, peroxides) or heavy metals, as organic alkenes and solvents can react exothermically with oxidizers, leading to pressurization or fire[6].

Step 2: Primary Containment

  • Action: Transfer the waste into an EHS-approved, chemically compatible container. High-Density Polyethylene (HDPE) or glass carboys are standard for non-halogenated organics.

  • Validation: Ensure the container has a secure, vapor-tight cap. Do not leave funnels in the waste container, as this violates RCRA emission standards and creates a continuous inhalation hazard[2].

Step 3: RCRA-Compliant Labeling

  • Action: Attach a hazardous waste tag the moment the first drop of waste enters the container. The label must explicitly list all constituents (e.g., "4-(4-Carboethoxyphenyl)-2-methyl-1-butene 5%, Hexanes 95%").

  • Validation: Never use abbreviations or chemical formulas (e.g., do not write "CEPMB"). Emergency responders and EHS personnel require full chemical names to safely manage spills or transport the material[2][4].

Step 4: Institutional Transfer and Final Destruction

  • Action: Once the container is full (or reaches its time limit, typically 90 days for large quantity generators), initiate an EHS pickup request.

  • Mechanism of Destruction: EHS will transfer the waste to a licensed commercial facility. The best and most established method for organic chemical waste disposal is process incineration [3][7]. In facilities such as commercial incinerators or cement kilns, the waste is subjected to temperatures exceeding 1000°C to 1400°C[3].

  • Causality: At these temperatures, with residence times of up to 10 seconds, complete pyrolysis and oxidation occur. The complex organic structure of 4-(4-Carboethoxyphenyl)-2-methyl-1-butene is entirely broken down into harmless carbon dioxide and water vapor, leaving no hazardous residue[3][7].

Waste Stream Compatibility Matrix

To ensure safe handling, researchers must understand how 4-(4-Carboethoxyphenyl)-2-methyl-1-butene interacts with other common laboratory waste streams.

Waste CategoryCompatibility with 4-(4-Carboethoxyphenyl)-2-methyl-1-buteneRationale / Causality
Non-Halogenated Solvents (e.g., Acetone, Hexane, Ethanol)Highly Compatible Both share the same disposal pathway (standard organic incineration) and are generally unreactive with one another.
Halogenated Solvents (e.g., DCM, Chloroform)Incompatible (Procedural) While chemically stable together, mixing them forces the entire container to be treated as expensive halogenated waste, complicating incineration[4].
Aqueous Waste (e.g., Water, weak buffers)Incompatible (Phase Separation) Organics and aqueous solutions form biphasic mixtures, complicating EHS processing and potentially causing pressure buildup if biological activity occurs.
Strong Oxidizers (e.g., Nitric Acid, Permanganates)Dangerously Incompatible Mixing organic compounds with strong oxidizers can lead to violent exothermic reactions, fires, or explosions[6].

Visualizing the Waste Management Lifecycle

The following diagram illustrates the validated pathway for the safe segregation and disposal of organic intermediates.

WasteManagement Gen Waste Generation (Reaction Byproducts) Seg Segregation (Non-Halogenated) Gen->Seg Cont Containment & Labeling (HDPE/Glass, RCRA Tag) Seg->Cont EHS EHS Collection (Institutional Transfer) Cont->EHS Inc Commercial Incineration (>1000°C Pyrolysis) EHS->Inc

Workflow for the institutional segregation and incineration of organic chemical waste.

Conclusion

The safe disposal of 4-(4-Carboethoxyphenyl)-2-methyl-1-butene relies on strict adherence to chemical segregation principles and RCRA guidelines. By correctly identifying the compound as a non-halogenated organic waste, utilizing appropriate primary containment, and relying on professional EHS-managed process incineration[2][7], laboratories can ensure the complete, safe destruction of the chemical while maintaining a secure and compliant research environment.

References

  • Burning Chemical Wastes as Fuels in Cement Kilns Source: Taylor & Francis Online URL:[Link]

  • High-Temperature Incineration of Toxic Chemical Wastes Source: Taylor & Francis Online URL:[Link]

  • Safeguarding the Environment: A Guide to Laboratory Waste Disposal and Management Source: CrelioHealth / ACS Chemical Health & Safety URL:[Link]

  • Laboratory Chemical Waste Management Guide Source: Scribd (ACS Task Force on Laboratory and Chemical Waste Management) URL:[Link]

  • Chemical Hygiene Plan - UPenn EHRS Source: University of Pennsylvania URL:[Link]

  • RCRA Regulations and Institutional Laboratory Waste Management Plans Source: Regulations.gov (American Chemical Society Comments) URL:[Link]

Sources

Handling

Personal protective equipment for handling 4-(4-Carboethoxyphenyl)-2-methyl-1-butene

Topic: Personal protective equipment for handling 4-(4-Carboethoxyphenyl)-2-methyl-1-butene Role: Senior Application Scientist[1] Executive Safety Summary Immediate Action Required: Treat as a Warning grade Irritant and...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 4-(4-Carboethoxyphenyl)-2-methyl-1-butene Role: Senior Application Scientist[1]

Executive Safety Summary

Immediate Action Required: Treat as a Warning grade Irritant and Potential Sensitizer.[1] CAS No: 731772-92-2 Risk Profile: H302 (Harmful if swallowed), H315 (Skin Irritant), H319 (Severe Eye Irritant), H335 (Respiratory Irritant).[1]

This guide provides the logistical framework for handling 4-(4-Carboethoxyphenyl)-2-methyl-1-butene (hereafter referred to as Target Compound ).[1] As an organic ester with a terminal alkene functionality, this compound presents specific lipophilic hazards.[1] It can rapidly penetrate the stratum corneum (outer skin layer) and compromise standard nitrile barriers upon prolonged contact.[1]

The Golden Rule: Containment is primary; PPE is the final fail-safe.[1] All handling must occur within a certified chemical fume hood.[1]

Personal Protective Equipment (PPE) Matrix

This matrix is not a suggestion; it is a requirement derived from the chemical's ability to act as a solvent and irritant.[1]

PPE CategorySpecificationScientific Rationale (The "Why")
Hand Protection (Standard) Nitrile (Minimum 5 mil thickness) Incidental Splash: Nitrile provides adequate short-term protection against esters.[1] Protocol: Change gloves immediately upon any visible splash.[1] Esters can swell nitrile, reducing barrier integrity within minutes.[1]
Hand Protection (High Risk) Double Gloving (Nitrile under Laminate/Silver Shield) Immersion/Spill Cleanup: For tasks involving >100mL or spill cleanup, nitrile is insufficient.[1] Laminate films offer broad-spectrum resistance to organic solvents.[1]
Eye Protection Chemical Splash Goggles (Indirect Vent) Vapor/Mist Hazard: Safety glasses with side shields are insufficient for liquids classified H319.[1] Goggles seal the orbital area against vapors and splashes.[1]
Respiratory Engineering Control (Fume Hood) Primary Defense: The compound is volatile.[1] Use a hood with face velocity >0.5 m/s.[1] Backup: NIOSH-approved respirator with Organic Vapor (OV) cartridges (Black label) if hood containment is breached.[1]
Body Defense Cotton Lab Coat + Chemical Apron Permeation: A standard polyester/cotton coat absorbs liquids.[1] A butyl or neoprene apron prevents chest/lap saturation during transfer operations.[1]
Operational Protocols: Handling & Synthesis
A. Pre-Operational Validation (Self-Validating System)

Before opening the container, perform the "3-Point Integrity Check" :

  • Airflow: Verify fume hood flow monitor is green/reading >80 fpm.

  • Barrier: Inflate gloves to check for pinholes; ensure goggles fit tightly against the temples.[1]

  • Neutralization: Ensure a spill kit (vermiculite/sand) is within arm's reach, not stored in a cabinet down the hall.[1]

B. Transferring & Weighing (Liquid/Oil State)

The Target Compound is likely a viscous oil.[1] Static charge and surface tension can cause "flicking" during transfer.[1]

  • The "Drop-Wise" Technique: Never pour directly from a stock bottle into a wide-mouth vessel. Use a glass pipette or chemically resistant syringe (glass/PP) to transfer.[1]

  • Weighing:

    • Do not weigh outside the hood.

    • If the balance is external, tare a sealed vial inside the hood, add the compound, seal it, and then transport to the balance.[1]

  • Solvent Compatibility: Avoid using acetone for immediate cleaning of gloves while wearing them; it increases skin permeability.[1] Wash with soap and water only.[1]

C. Reaction Setup
  • Inert Atmosphere: The terminal alkene (2-methyl-1-butene moiety) is susceptible to oxidation.[1] Blanket the reaction with Nitrogen or Argon.[1]

  • Temperature Control: Ensure reflux condensers are active before heating. Run cooling water through the condenser to prevent vapor escape (H335 hazard).[1]

Visualized Workflows
Diagram 1: PPE Selection Logic

Caption: Decision tree for selecting hand and respiratory protection based on operation scale.

PPE_Logic Start Task Assessment Volume Volume > 10 mL? Start->Volume LowVol Standard PPE: Nitrile Gloves (5mil) Splash Goggles Lab Coat Volume->LowVol No HighVol High Risk PPE: Double Glove (Nitrile + Laminate) Chemical Apron Volume->HighVol Yes Hood Inside Fume Hood? RespCheck Respirator Required: Half-mask w/ OV Cartridges Hood->RespCheck No (Spill/Maintenance) HoodSafe Engineering Control: Sash at working height Hood->HoodSafe Yes LowVol->Hood HighVol->Hood

[1]

Diagram 2: Emergency Response Protocol

Caption: Immediate actions for exposure or containment breach.

Emergency_Response Incident Exposure / Spill Skin Skin Contact Incident->Skin Eye Eye Contact Incident->Eye Spill Bench Spill Incident->Spill Action_Skin 1. Remove Clothing 2. Wash 15 min (Soap/Water) 3. Seek Medical Aid Skin->Action_Skin Action_Eye 1. Flush 15 min (Eyewash) 2. Hold Eyelids Open 3. ER Transport Eye->Action_Eye Action_Spill 1. Evacuate Area 2. Don Respirator (OV) 3. Absorb (Vermiculite) 4. Waste Disposal Spill->Action_Spill

Waste Disposal & Decontamination[1]
  • Liquid Waste: Collect in a dedicated "Organic Non-Halogenated" waste stream container. Label clearly with the full chemical name (do not use abbreviations like "Intermediate A").

  • Solid Waste: Contaminated gloves, paper towels, and weighing boats must be double-bagged in hazardous waste bags (typically yellow or red, depending on facility codes).[1]

  • Glassware: Rinse with Acetone or Ethyl Acetate inside the hood before removing for washing.[1] Collect the first rinse as hazardous waste.[1]

References
  • Fluorochem. (2023).[1][2] Safety Data Sheet: 4-(4-carboethoxyphenyl)-2-methyl-1-butene. Fluorochem Ltd.[1][2][3][4][5] Link

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Link

  • Occupational Safety and Health Administration (OSHA). (2024).[1][6] Personal Protective Equipment: Chemical Hazards. United States Department of Labor.[1] Link

  • CymitQuimica. (2023).[1][2] SDS for 4-(4-carboethoxyphenyl)-2-methyl-1-butene. Link

Sources

© Copyright 2026 BenchChem. All Rights Reserved.